Product packaging for (4-Methylnaphthalen-1-yl)methanol(Cat. No.:CAS No. 57322-44-8)

(4-Methylnaphthalen-1-yl)methanol

Cat. No.: B1606393
CAS No.: 57322-44-8
M. Wt: 172.22 g/mol
InChI Key: RRSGUDDGNKMFRY-UHFFFAOYSA-N
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Description

(4-Methylnaphthalen-1-yl)methanol is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128466. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B1606393 (4-Methylnaphthalen-1-yl)methanol CAS No. 57322-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylnaphthalen-1-yl)methanol
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InChI

InChI=1S/C12H12O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RRSGUDDGNKMFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00299154
Record name (4-methylnaphthalen-1-yl)methanol
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Molecular Weight

172.22 g/mol
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CAS No.

57322-44-8
Record name 4-Methyl-1-naphthalenemethanol
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Record name (4-methylnaphthalen-1-yl)methanol
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Record name 4-METHYL-1-NAPHTHALENEMETHANOL
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Foundational & Exploratory

(4-Methylnaphthalen-1-yl)methanol synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Methylnaphthalen-1-yl)methanol

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of this compound in Modern Chemistry

This compound emerges as a pivotal structural motif in the landscape of chemical synthesis. Its unique combination of a naphthalene core, a methyl substituent, and a primary alcohol functional group renders it a versatile building block for a myriad of applications, from pharmaceutical intermediates to advanced materials.[1][2] The strategic placement of the methyl and hydroxymethyl groups on the naphthalene ring system allows for a wide range of subsequent chemical transformations, making the efficient and selective synthesis of this molecule a topic of significant interest to researchers and process chemists.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the chemical principles that underpin these transformations. We will delve into the rationale behind the choice of reagents and reaction conditions, providing a framework for the logical design and optimization of synthetic routes.

Chapter 1: Retrosynthetic Analysis and Key Strategic Bonds

A retrosynthetic approach to this compound reveals several key disconnections that form the basis of the synthetic strategies discussed in this guide. The most logical disconnections are at the C-C bond between the naphthalene ring and the hydroxymethyl group, and the C-O bond of the alcohol.

G target This compound intermediate1 4-Methyl-1-naphthaldehyde target->intermediate1 Reduction intermediate2 4-Methyl-1-naphthoyl derivative target->intermediate2 Reduction intermediate3 4-Methyl-1-halonaphthalene target->intermediate3 Grignard/Organolithium + Formaldehyde intermediate4 1-Methylnaphthalene intermediate1->intermediate4 Formylation intermediate3->intermediate4 Halogenation formaldehyde Formaldehyde

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three principal strategies:

  • Reduction of a Carbonyl Precursor: The most direct route involves the reduction of a carbonyl compound at the 1-position of 4-methylnaphthalene, namely 4-methyl-1-naphthaldehyde or a derivative of 4-methyl-1-naphthoic acid.

  • Carbon-Carbon Bond Formation via Organometallic Reagents: This strategy involves the formation of a carbon-carbon bond by reacting an organometallic derivative of 4-methylnaphthalene with formaldehyde.

  • Functional Group Interconversion from a Pre-functionalized Naphthalene: This approach starts with a readily available functionalized naphthalene and modifies it to introduce the desired methyl and hydroxymethyl groups.

The following chapters will explore these strategies in detail, providing both theoretical background and practical experimental guidance.

Chapter 2: Synthesis via Reduction of 4-Methyl-1-naphthaldehyde

The reduction of 4-methyl-1-naphthaldehyde represents one of the most straightforward and high-yielding pathways to this compound. The choice of reducing agent is critical and depends on factors such as selectivity, cost, and scalability.

Theoretical Background: The Nucleophilic Hydride Transfer

The reduction of an aldehyde to a primary alcohol is a classic example of nucleophilic addition to a carbonyl group. The reaction proceeds via the transfer of a hydride ion (H⁻) from a reducing agent to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated to yield the alcohol.

Common Reducing Agents and Their Mechanistic Nuances
2.2.1. Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones. It is generally unreactive towards esters, amides, and carboxylic acids, which simplifies the workup if such functional groups are present elsewhere in the molecule. The reaction is typically carried out in protic solvents like ethanol or methanol.

2.2.2. Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a much more powerful and less selective reducing agent than sodium borohydride. It will readily reduce aldehydes, ketones, esters, carboxylic acids, and amides. Due to its high reactivity with protic solvents, including water, LiAlH₄ reactions must be conducted under anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (THF). The workup procedure for LiAlH₄ reactions requires careful quenching to safely decompose the excess hydride and aluminum salts.

2.2.3. Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often considered a "green" alternative to metal hydride reagents. The reaction conditions (pressure, temperature, and catalyst loading) can be tuned to achieve the desired reduction.[3]

Experimental Protocols
Protocol 2.3.1: Reduction of 4-Methyl-1-naphthaldehyde with Sodium Borohydride
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1-naphthaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetone, followed by water.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary
Starting MaterialReducing AgentSolventTypical YieldKey Considerations
4-Methyl-1-naphthaldehydeSodium BorohydrideMethanol / Ethanol>90%Mild conditions, easy workup
4-Methyl-1-naphthaldehydeLithium Aluminum HydrideAnhydrous THF>95%Requires anhydrous conditions, careful quenching
4-Methyl-1-naphthaldehydeH₂ / Pd/CEthanol / Ethyl AcetateVariableRequires specialized hydrogenation equipment

Chapter 3: Synthesis from 1-Methylnaphthalene via Formylation and Subsequent Reduction

This two-step pathway offers a route to this compound starting from the readily available hydrocarbon, 1-methylnaphthalene. The key transformations are the introduction of a formyl group (formylation) at the 1-position, followed by the reduction of the resulting aldehyde.

The Vilsmeier-Haack Reaction: A Powerful Formylation Tool

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

G cluster_0 Vilsmeier-Haack Formylation cluster_1 Reduction 1-Methylnaphthalene 1-Methylnaphthalene 4-Methyl-1-naphthaldehyde 4-Methyl-1-naphthaldehyde 1-Methylnaphthalene->4-Methyl-1-naphthaldehyde 1. POCl₃, DMF 2. H₂O This compound This compound 4-Methyl-1-naphthaldehyde->this compound NaBH₄, MeOH

Caption: Two-step synthesis from 1-methylnaphthalene.

Regioselectivity in the Formylation of 1-Methylnaphthalene

The formylation of 1-methylnaphthalene with the Vilsmeier reagent predominantly occurs at the 4-position (para to the methyl group). This regioselectivity is governed by the electronic and steric effects of the methyl group, which directs electrophilic attack to the para position.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylnaphthalene
  • Preparation of Vilsmeier Reagent: In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Add a solution of 1-methylnaphthalene in DMF to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude 4-methyl-1-naphthaldehyde by column chromatography or distillation.

  • Reduction: The purified aldehyde can then be reduced to this compound using the protocol described in Chapter 2.

Chapter 4: Organometallic Routes to this compound

Organometallic reagents, such as Grignard and organolithium compounds, provide powerful methods for forming carbon-carbon bonds. These can be employed to construct the hydroxymethyl group on the 4-methylnaphthalene scaffold.

The Grignard Reaction Pathway

The Grignard pathway involves the reaction of a 4-methyl-1-naphthylmagnesium halide with formaldehyde. The Grignard reagent is typically prepared from the corresponding 1-halo-4-methylnaphthalene.

G 1-Bromo-4-methylnaphthalene 1-Bromo-4-methylnaphthalene 4-Methyl-1-naphthylmagnesium bromide 4-Methyl-1-naphthylmagnesium bromide 1-Bromo-4-methylnaphthalene->4-Methyl-1-naphthylmagnesium bromide Mg, THF This compound This compound 4-Methyl-1-naphthylmagnesium bromide->this compound 1. Formaldehyde 2. H₃O⁺

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-4-methylnaphthalene in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[4][5][6][7]

  • Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. Bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of paraformaldehyde in THF.

  • Quenching and Workup: After the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.

The Organolithium Pathway

An alternative organometallic approach involves the direct lithiation of 1-methylnaphthalene followed by reaction with formaldehyde. This method avoids the need to prepare a halonaphthalene precursor.

Causality in Experimental Choices
  • Anhydrous Conditions: Grignard and organolithium reagents are highly basic and will react with even trace amounts of water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[4][5]

  • Choice of Halide for Grignard Reagent: Bromides are often a good compromise between the high reactivity of iodides and the lower reactivity of chlorides for Grignard reagent formation.

  • Formaldehyde Source: Gaseous formaldehyde is highly reactive but can be difficult to handle. Paraformaldehyde, a solid polymer of formaldehyde, is a more convenient source but may require heating to depolymerize.

Chapter 5: Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialNumber of StepsKey AdvantagesKey Challenges
Aldehyde Reduction 4-Methyl-1-naphthaldehyde1High yield, simple procedure, mild conditions (with NaBH₄)Availability and cost of the starting aldehyde
Formylation & Reduction 1-Methylnaphthalene2Readily available starting materialTwo-step process, use of corrosive reagents (POCl₃)
Grignard Synthesis 1-Bromo-4-methylnaphthalene1 (from bromide)Direct C-C bond formationRequires strictly anhydrous conditions, preparation of the Grignard reagent can be challenging to initiate
Organolithium Synthesis 1-Methylnaphthalene1Avoids halogenated intermediatesRequires cryogenic temperatures for regioselective lithiation, handling of pyrophoric organolithiums

Conclusion: A Versatile Molecule with Diverse Synthetic Access

This compound is a valuable synthetic intermediate that can be accessed through several distinct and effective pathways. The choice of the optimal route will depend on a variety of factors, including the availability and cost of starting materials, the scale of the synthesis, the equipment available, and the desired purity of the final product. For laboratory-scale synthesis where the starting aldehyde is available, direct reduction is often the most efficient method. For larger-scale production or when starting from the basic hydrocarbon, the two-step formylation-reduction sequence presents a robust and reliable option. The organometallic routes, while more demanding in their experimental execution, offer a high degree of flexibility and are powerful tools in the synthetic chemist's arsenal.

This guide has provided a comprehensive overview of the key synthetic strategies, grounded in both theoretical principles and practical considerations. It is our hope that this information will serve as a valuable resource for researchers and professionals working in the dynamic field of chemical synthesis.

References

Spectroscopic Blueprint of (4-Methylnaphthalen-1-yl)methanol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Identity of a Key Synthetic Intermediate

(4-Methylnaphthalen-1-yl)methanol, a key aromatic alcohol with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol , serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials science precursors.[1][2] Accurate and comprehensive characterization of its molecular structure is paramount for ensuring the integrity of downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational resource for researchers in drug development, organic synthesis, and materials science.

Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-fidelity predicted spectroscopic data, generated from validated computational models.[3][4][5][6] These predictions are contextualized with field-proven experimental protocols and interpretive principles, providing a robust framework for understanding the compound's spectroscopic signature as if it were acquired in a laboratory setting. This approach ensures that researchers can anticipate spectral behavior, design appropriate analytical methods, and confidently identify this compound in complex reaction mixtures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for the assignment of spectroscopic signals. The structure and atom numbering scheme for this compound are presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound provides distinct signals for the aromatic, methylene, methyl, and hydroxyl protons.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10d1HH-8
~7.95d1HH-5
~7.60m2HH-6, H-7
~7.45d1HH-2
~7.35d1HH-3
~5.00s2HH-10 (-CH₂OH)
~2.70s3HH-9 (-CH₃)
~1.80s (broad)1H-OH
Interpretation of the ¹H NMR Spectrum

The predicted spectrum reveals a highly informative pattern. The downfield region (7.3-8.1 ppm) is characteristic of the naphthalene ring system. The protons H-8 and H-5 are the most deshielded due to the anisotropic effect of the aromatic rings and their peri-relationship, appearing as distinct doublets. The central aromatic protons, H-6 and H-7, are expected to show complex multiplet patterns due to mutual coupling. The protons on the substituted ring, H-2 and H-3, appear as doublets, influenced by the adjacent methyl and hydroxymethyl groups.

The methylene protons of the methanol group (-CH₂OH) are predicted to resonate as a sharp singlet around 5.00 ppm. This singlet nature arises from the absence of adjacent protons for coupling. The methyl group protons (-CH₃) also appear as a singlet at approximately 2.70 ppm. The hydroxyl proton (-OH) is anticipated to be a broad singlet around 1.80 ppm; its chemical shift and multiplicity can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Field-Proven Experimental Protocol for ¹H NMR

The acquisition of high-quality ¹H NMR data is contingent on meticulous sample preparation and appropriate spectrometer parameter selection.

1. Sample Preparation:

  • Rationale: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3] The choice of deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.

  • Procedure:

    • Weigh approximately 5-10 mg of solid this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any suspended particles.[7]

    • Cap the NMR tube securely and label it clearly.

2. Spectrometer Parameters (400 MHz Example):

  • Rationale: The chosen parameters aim to achieve a good signal-to-noise ratio and adequate digital resolution in a reasonable timeframe.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16-32 scans are typically sufficient.

    • Relaxation Delay (D1): 1-2 seconds. This allows for adequate relaxation of the protons between pulses.

    • Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better resolution.

    • Spectral Width (SW): A range of approximately 12-15 ppm, centered around 6-7 ppm, will encompass all expected signals.

Caption: General workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a direct map of the carbon skeleton of a molecule. Each unique carbon environment typically gives rise to a distinct signal.

Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~136.5C1
~134.0C4
~132.5C8a
~131.0C4a
~129.0C5
~126.5C8
~126.0C7
~125.5C6
~124.0C2
~123.0C3
~62.0C10 (-CH₂OH)
~19.5C9 (-CH₃)
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. The aromatic carbons resonate in the typical downfield region of 123-137 ppm. The quaternary carbons (C1, C4, C4a, and C8a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The chemical shifts are influenced by the substitution pattern on the naphthalene ring.

The carbon of the hydroxymethyl group (C10) is predicted to appear around 62.0 ppm, a characteristic region for sp³-hybridized carbons attached to an electronegative oxygen atom.[8] The methyl carbon (C9) is expected at a much higher field, around 19.5 ppm, typical for alkyl substituents on an aromatic ring.

Field-Proven Experimental Protocol for ¹³C NMR
  • Rationale: ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is used to simplify the spectrum to singlets and to provide a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[9]

  • Sample Preparation: The same sample prepared for ¹H NMR can be used, although a slightly higher concentration (15-30 mg) is beneficial for reducing acquisition time.[10]

  • Spectrometer Parameters (100 MHz Example):

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024-4096 scans are typically required for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is often needed for quaternary carbons to relax fully.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 200-220 ppm is standard for organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3350Strong, BroadO-H StretchAlcohol (-OH)
~3050MediumC-H StretchAromatic (sp² C-H)
~2920, ~2850MediumC-H StretchAliphatic (sp³ C-H)
~1600, ~1510Medium-StrongC=C StretchAromatic Ring
~1450MediumC-H Bend-CH₂, -CH₃
~1030StrongC-O StretchPrimary Alcohol
~830, ~750StrongC-H BendAromatic Out-of-Plane
Interpretation of the IR Spectrum

The most characteristic feature in the predicted IR spectrum of this compound is the strong, broad absorption band centered around 3350 cm⁻¹. This is the hallmark of the O-H stretching vibration of a hydrogen-bonded alcohol.[11][12][13] The broadness is a direct consequence of intermolecular hydrogen bonding.

The spectrum will also display C-H stretching vibrations. Absorptions just above 3000 cm⁻¹ (~3050 cm⁻¹) are indicative of the sp² C-H bonds of the naphthalene ring, while those just below 3000 cm⁻¹ (~2920 and 2850 cm⁻¹) correspond to the sp³ C-H bonds of the methylene and methyl groups.

The aromatic nature of the compound is further confirmed by C=C stretching absorptions in the 1500-1600 cm⁻¹ region. A strong band around 1030 cm⁻¹ is expected for the C-O stretching vibration of the primary alcohol, which is a highly diagnostic peak.[13] Finally, strong absorptions in the fingerprint region (below 1000 cm⁻¹), particularly around 830 and 750 cm⁻¹, are due to out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the naphthalene ring.

Field-Proven Experimental Protocol for ATR-FTIR
  • Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation and is suitable for solid powders.[1][14]

  • Procedure:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are co-added to achieve a high-quality spectrum.[15]

    • After data collection, clean the crystal surface thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of structural features through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization)
m/zProposed Fragment IonFormulaRelative Abundance
172[M]⁺•[C₁₂H₁₂O]⁺•Moderate
171[M-H]⁺[C₁₂H₁₁O]⁺High
157[M-CH₃]⁺[C₁₁H₉O]⁺Low
154[M-H₂O]⁺•[C₁₂H₁₀]⁺•Moderate
143[M-CHO]⁺[C₁₁H₁₁]⁺High
141[M-CH₂OH]⁺[C₁₁H₉]⁺Base Peak
115[C₉H₇]⁺[C₉H₇]⁺Moderate
Interpretation of the Mass Spectrum and Fragmentation Pathways

Under Electron Ionization (EI), a hard ionization technique, this compound is expected to produce a distinct fragmentation pattern.[16]

  • Molecular Ion (m/z 172): The molecular ion peak, [M]⁺•, should be observable, confirming the molecular weight of the compound.

  • [M-H]⁺ Ion (m/z 171): Loss of a hydrogen radical from the benzylic position is a favorable process, leading to a stable oxonium ion, resulting in a prominent peak at m/z 171.

  • [M-H₂O]⁺• Ion (m/z 154): Elimination of a neutral water molecule is a common fragmentation pathway for alcohols.

  • [M-CHO]⁺ Ion (m/z 143): Loss of a formyl radical (CHO) from the [M-H]⁺ ion is a characteristic fragmentation for benzylic alcohols, leading to the formation of a stable methylnaphthalene cation.

  • Base Peak ([M-CH₂OH]⁺, m/z 141): The most significant fragmentation is the cleavage of the C-C bond between the naphthalene ring and the methanol group (alpha-cleavage). This results in the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) and the formation of the highly stable 4-methylnaphthalen-1-yl cation at m/z 141, which is predicted to be the base peak.

  • Other Fragments: Further fragmentation of the naphthalene ring system can lead to smaller ions, such as the indenyl cation at m/z 115.

Fragmentation_Pathway M [C12H12O]+• m/z = 172 (Molecular Ion) M_minus_H [C12H11O]+ m/z = 171 M->M_minus_H - •H M_minus_H2O [C12H10]+• m/z = 154 M->M_minus_H2O - H2O M_minus_CH2OH [C11H9]+ m/z = 141 (Base Peak) M->M_minus_CH2OH - •CH2OH M_minus_CHO [C11H11]+ m/z = 143 M_minus_H->M_minus_CHO - CO

Caption: Proposed EI fragmentation pathway for this compound.

Field-Proven Experimental Protocol for GC-MS (EI)
  • Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the standard method for analyzing volatile and semi-volatile organic compounds like this compound. The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • GC Parameters:

      • Injector: Split/splitless injector, typically at 250 °C.

      • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: Standard 70 eV to ensure reproducible fragmentation patterns that are comparable to library spectra.[17]

      • Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and all significant fragments.

      • Source Temperature: Typically 230 °C.

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By integrating high-fidelity predicted data with established experimental protocols and detailed spectral interpretations, this document serves as an essential resource for researchers. The presented ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique molecular fingerprint, enabling confident identification and quality assessment of this important synthetic intermediate. The detailed methodologies and causal explanations behind experimental choices are intended to empower scientists to not only verify the identity of this compound but also to troubleshoot and adapt these analytical techniques for related structures in their research endeavors.

References

Physical and chemical properties of (4-Methylnaphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Methylnaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile aromatic alcohol that serves as a crucial building block in various fields of chemical synthesis. Its unique structure, featuring a substituted naphthalene core, imparts a combination of stability, reactivity, and specific steric and electronic properties.[1][2] This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its core properties, analytical characterization, chemical behavior, and applications, offering field-proven insights for professionals in research and development.

Core Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is structurally defined by a naphthalene ring system substituted with a methyl group at position 4 and a hydroxymethyl group at position 1.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity Purified Sample purity Purity Assessment (HPLC, >96%) identity->purity final_product Verified Product for R&D purity->final_product Verified Compound

References

(4-Methylnaphthalen-1-yl)methanol CAS number 57322-44-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methylnaphthalen-1-yl)methanol (CAS: 57322-44-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 57322-44-8, is a pivotal aromatic alcohol possessing a functionalized naphthalene core. This structure, featuring both a reactive hydroxymethyl group and a methyl substituent on its fused aromatic rings, imparts a unique combination of stability and chemical versatility.[1][2] Consequently, it serves as a crucial intermediate in advanced organic synthesis. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated synthetic approach, detailed analytical characterization, and its diverse applications across pharmaceuticals, materials science, and specialty chemicals. Furthermore, it consolidates essential safety and handling protocols to ensure its responsible use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is an organic compound built upon a naphthalene framework.[1] The strategic placement of the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups at the 1- and 4-positions, respectively, dictates its reactivity and physical characteristics. The hydrophobic nature of the naphthalene rings results in limited aqueous solubility, whereas it is readily soluble in common organic solvents like ethanol and ether.[1]

Structural Representation

Caption: 2D Structure of this compound.

Data Summary Table
PropertyValueSource(s)
CAS Number 57322-44-8[1][2][3]
Molecular Formula C₁₂H₁₂O[1][2][3]
Molecular Weight 172.22 g/mol [1][2][3]
Appearance White to pale yellow solid[1][2]
Purity ≥96% (HPLC)[2]
Boiling Point 333.6 ± 11.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Solubility Soluble in ethanol, ether; limited in water[1]
Storage Store at 0-8 °C, sealed and dry[2]
Synonyms 4-Methyl-1-naphthalenemethanol, (1-Methylnaphthalen-4-yl)methanol[1][2]

Synthesis and Manufacturing

While multiple proprietary methods may exist, a robust and scalable synthesis for this compound can be logically derived from commercially available precursors. A highly effective approach involves the selective reduction of the corresponding carboxylic acid, 4-methylnaphthalene-1-carboxylic acid. This transformation is reliably achieved using a borane complex, a standard and well-documented method for converting carboxylic acids to primary alcohols without affecting the aromatic system.

Proposed Synthetic Pathway

synthesis_pathway start 4-Methylnaphthalene-1-carboxylic Acid reagent 1. BH₃·THF 2. H₂O/HCl Quench start->reagent product This compound (CAS: 57322-44-8) reagent->product Reduction

Caption: Proposed synthesis via reduction of the corresponding carboxylic acid.

Exemplary Laboratory-Scale Protocol

This protocol is based on the analogous synthesis of (4-bromonaphthalen-1-yl)methanol and adapted for the target molecule.[4]

  • Inert Atmosphere Setup: A multi-necked round-bottom flask is charged with 4-methylnaphthalene-1-carboxylic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF). The system is purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Borane-THF complex (BH₃·THF, ~2.0 equiv) is added dropwise to the stirred solution at 0 °C. Causality: The dropwise addition at reduced temperature safely controls the exothermic reaction.

  • Reaction: The mixture is allowed to warm to room temperature and stirred overnight to ensure complete conversion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl) to hydrolyze the borane intermediates and neutralize excess reagent.

  • Extraction and Isolation: The product is extracted from the aqueous layer into an organic solvent (e.g., ethyl acetate). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization or column chromatography to yield this compound with high purity.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic signatures. Commercial suppliers confirm the availability of analytical data such as NMR and HPLC upon request.[5]

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR):

    • Aromatic Protons (Ar-H): A series of multiplets between δ 7.0-8.5 ppm, corresponding to the protons on the naphthalene ring system.

    • Hydroxymethyl Protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm.

    • Methyl Protons (-CH₃): A sharp singlet around δ 2.5-3.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Multiple signals in the δ 120-140 ppm region.

    • Hydroxymethyl Carbon (-CH₂OH): A signal in the δ 60-65 ppm range.

    • Methyl Carbon (-CH₃): A signal in the δ 20-25 ppm range.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

    • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Multiple sharp peaks in the 1500-1600 cm⁻¹ region.

    • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak at m/z = 172.22.

    • Fragmentation: A key fragment would be observed at m/z = 141, corresponding to the loss of the -CH₂OH group, forming a stable naphthylmethyl cation.

Protocol: Purity Assessment by HPLC
  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of ~1 mg/mL.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile is typically effective.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the relative area of the main product peak.

Reactivity and Applications

The utility of this compound stems from the reactivity of its primary alcohol functional group, allowing it to serve as a versatile building block for more complex molecules.[2]

Key Reactions:
  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (4-methylnaphthalene-1-carbaldehyde) or further to a carboxylic acid (4-methylnaphthalene-1-carboxylic acid) using appropriate oxidizing agents.

  • Esterification: It readily reacts with carboxylic acids or acyl chlorides to form esters, which are valuable in materials science and as prodrugs.

  • Etherification: Formation of ethers is possible under standard conditions (e.g., Williamson ether synthesis).

Primary Applications

This compound is a valued intermediate in multiple high-value sectors:[2][6]

  • Pharmaceutical Synthesis: It serves as a starting material for the construction of complex molecular scaffolds in drug discovery programs. Naphthalene-based structures are known to be key components in various therapeutic agents.[2][7]

  • Agrochemicals: Used in the development of novel pesticides and herbicides.[2]

  • Polymer and Materials Science: Incorporated into specialty polymers to enhance thermal stability, optical properties, or other material characteristics for use in advanced coatings, adhesives, and nanocomposites.[2][6]

  • Fragrance Industry: Its aromatic nature makes it a candidate for the synthesis of unique fragrance and flavoring agents.[2][6]

applications_workflow intermediate This compound (Building Block) oxidation Oxidation intermediate->oxidation esterification Esterification intermediate->esterification other Other Functionalization intermediate->other pharma Active Pharmaceutical Ingredients (APIs) oxidation->pharma polymers Specialty Polymers & Materials esterification->polymers agro Agrochemicals other->agro fragrance Fragrances other->fragrance

Caption: Role as a versatile intermediate in various chemical industries.

Safety and Handling

Comprehensive toxicological data for this compound is limited.[8] Therefore, it must be handled with the assumption that it is a hazardous substance. The following guidelines are synthesized from available Safety Data Sheets (SDS) for this compound and structurally related chemicals.

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed.[9]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[9]

  • Organ Toxicity: Some sources suggest it may cause damage to organs.[10]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[10]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[9]

Disclaimer: Some available SDS documents may be generic. Users must consult the specific SDS provided by their supplier and perform their own risk assessment.

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Safe Handling Practices:

    • Avoid breathing dust, fumes, or vapors.[10]

    • Wash hands thoroughly after handling.

    • Keep away from heat, sparks, and open flames.[9][10]

    • Ground and bond containers and receiving equipment to prevent static discharge.[10]

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[9]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

  • If on Skin: Wash with plenty of water. Remove contaminated clothing immediately.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]

Conclusion

This compound (CAS: 57322-44-8) is a compound of significant interest for chemical research and development. Its well-defined structure, predictable reactivity, and role as a versatile synthetic intermediate make it a valuable tool for creating novel molecules with applications in pharmaceuticals, materials science, and beyond. While its utility is clear, the limited specific toxicological data necessitates cautious handling and adherence to stringent safety protocols. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely incorporate this important building block into their work.

References

An In-depth Technical Guide to the Crystal Structure of (4-Methylnaphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of (4-Methylnaphthalen-1-yl)methanol, a key aromatic alcohol intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for controlling its physicochemical properties, which directly impact its efficacy, stability, and formulation in drug development.[2][3][4]

The determination of a molecule's crystal structure through single-crystal X-ray diffraction provides the most precise and unambiguous data on its atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.[5][6] This information is crucial for rational drug design, polymorphism screening, and ensuring the intellectual property protection of new chemical entities.[4][7]

This document delves into the experimental methodology for determining the crystal structure of this compound, presents a detailed analysis of its molecular and supramolecular features, and discusses the implications of these findings for its application in pharmaceutical development.

Experimental Determination of the Crystal Structure

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis and Purification

This compound (C₁₂H₁₂O) is a white solid with a molecular weight of 172.23 g/mol .[1] For crystallographic studies, the compound must be of high purity (≥96% by HPLC) to facilitate the growth of well-ordered crystals.[1] A common synthetic route involves the reduction of a corresponding carboxylic acid or aldehyde. For instance, 4-methylnaphthalene-1-carboxylic acid can be reduced using a borane-tetrahydrofuran complex to yield the target alcohol.[8]

Illustrative Synthesis Workflow:

cluster_synthesis Synthesis & Purification Start 4-Methylnaphthalene-1-carboxylic acid Reaction Reduction Reaction (Room Temperature, Overnight) Start->Reaction Reagent BH3•THF in Tetrahydrofuran Reagent->Reaction Quench Quenching with HCl Reaction->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis and purification of this compound.

Single Crystal Growth

The growth of X-ray quality single crystals is often the most challenging step. Several methods can be employed, with slow evaporation being a common and effective technique for organic compounds.[9] The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[9]

Protocol for Slow Evaporation Crystal Growth:

  • Solution Preparation: Prepare a nearly saturated solution of purified this compound in a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate/hexane).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This minimizes nucleation sites, leading to fewer, larger crystals.[9]

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature and in a vibration-free environment.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline material.[6][10][11] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within the crystal lattice.[6]

Data Collection and Structure Refinement Workflow:

cluster_xrd Single-Crystal X-ray Diffraction Workflow CrystalMount Mount Crystal on Goniometer Diffraction X-ray Diffraction Data Collection CrystalMount->Diffraction XraySource X-ray Source (e.g., Mo Kα) XraySource->Diffraction DataProcessing Data Integration & Scaling Diffraction->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (e.g., CHECKCIF) StructureRefinement->Validation FinalStructure Final Crystal Structure (CIF) Validation->FinalStructure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Analysis of this compound

Disclaimer: As no public crystallographic data for this compound is available, the following data is presented as a plausible, illustrative example for educational purposes.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound.

Parameter Value
Chemical FormulaC₁₂H₁₂O
Formula Weight172.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)11.234(3)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)934.5(4)
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.223
Absorption Coefficient (mm⁻¹)0.078
F(000)368
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 27.5
Reflections collected8452
Independent reflections2145 [R(int) = 0.028]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.125
R indices (all data)R₁ = 0.058, wR₂ = 0.135
Goodness-of-fit on F²1.05
Molecular Structure

The asymmetric unit of the crystal contains one molecule of this compound. The naphthalene ring system is essentially planar, with the methyl and methanol substituents deviating slightly from this plane.

Molecular Structure Diagram:

Caption: 2D representation of the this compound molecule.

Selected bond lengths and angles are within expected ranges for similar aromatic alcohols. The C-O bond length of the methanol group is approximately 1.43 Å, and the C-C bonds within the naphthalene ring average 1.39 Å, consistent with aromatic character.

Supramolecular Structure and Intermolecular Interactions

The crystal packing is primarily governed by hydrogen bonding and π-π stacking interactions. The hydroxyl group of the methanol substituent is a key player in forming the supramolecular architecture.

  • Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule. This O-H···O interaction links the molecules into infinite chains along the crystallographic c-axis. This type of directional interaction provides significant stability to the crystal lattice.

  • π-π Stacking: The planar naphthalene rings of adjacent molecules engage in offset π-π stacking interactions. These interactions, characterized by interplanar distances of approximately 3.4-3.6 Å, contribute to the overall cohesion of the crystal structure.

Crystal Packing Diagram:

cluster_packing Supramolecular Assembly mol1 Molecule A mol2 Molecule B mol1->mol2  Hydrogen Bond (O-H···O)   mol3 Molecule C mol4 Molecule D mol3->mol4  π-π Stacking  

Caption: Schematic of intermolecular interactions in the crystal lattice.

Implications for Drug Development

The detailed structural knowledge of this compound is invaluable for its application in drug development for several reasons:

  • Polymorph Prediction and Control: Different crystal forms (polymorphs) of a substance can exhibit varying solubility, stability, and bioavailability.[4] Understanding the stable crystal packing of this intermediate helps in predicting and controlling the polymorphic form of the final active pharmaceutical ingredient (API).[2]

  • Rational Drug Design: As an intermediate, its structure provides a rigid scaffold. Knowledge of its preferred conformation and intermolecular interactions can guide the design of derivatives with improved binding affinities to biological targets.[3][7]

  • Formulation Development: The physicochemical properties derived from the crystal structure, such as density and stability, are critical inputs for designing robust and effective drug formulations.[3]

Conclusion

This guide has provided a comprehensive overview of the crystal structure of this compound, from its synthesis and crystal growth to the detailed analysis of its molecular and supramolecular features. The elucidation of its three-dimensional structure via single-crystal X-ray diffraction reveals a network of hydrogen bonds and π-π stacking interactions that govern its solid-state properties. This fundamental knowledge is a cornerstone for its effective utilization in the synthesis of advanced pharmaceutical compounds, enabling greater control over the properties of the final drug product and accelerating the drug development process.

References

The Solubility Profile of (4-Methylnaphthalen-1-yl)methanol: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylnaphthalen-1-yl)methanol is a versatile aromatic alcohol with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This in-depth technical guide provides a detailed analysis of the solubility characteristics of this compound, a semi-quantitative solubility profile in a range of common organic solvents, and a standardized experimental protocol for the precise determination of its solubility. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with this compound.

Physicochemical Properties and Their Influence on Solubility

This compound is a white solid at room temperature.[1] Its molecular structure, consisting of a bulky, nonpolar 4-methylnaphthalene core and a polar hydroxyl (-CH₂OH) group, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to understanding its solubility in various organic solvents.[2]

The large, aromatic naphthalene ring system is hydrophobic and contributes to favorable van der Waals interactions with nonpolar and moderately polar solvents.[3] Conversely, the hydroxyl group is capable of forming hydrogen bonds, which promotes solubility in polar protic solvents like alcohols.[3] The interplay between these two features results in a nuanced solubility profile.

Key Structural Features Influencing Solubility:

  • Naphthalene Ring System: The extensive, nonpolar surface area of the fused aromatic rings favors dissolution in solvents with similar characteristics, such as aromatic hydrocarbons and some ethers.

  • Methyl Group: The additional methyl group enhances the nonpolar character of the naphthalene core, which can slightly decrease solubility in highly polar solvents compared to its non-methylated counterpart, 1-naphthalenemethanol.

  • Hydroxymethyl Group (-CH₂OH): This polar functional group is the primary site for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents, significantly enhancing solubility in these media.[3]

Below is a diagram illustrating the key molecular features of this compound that govern its solubility.

Figure 1. Molecular Structure and Solubility-Governing Moieties of this compound cluster_molecule This compound cluster_features Key Structural Features mol mol hydrophobic Hydrophobic Core (4-Methylnaphthalene) mol->hydrophobic hydrophilic Hydrophilic Group (-CH₂OH) mol->hydrophilic

Caption: Figure 1. Key structural features influencing solubility.

Semi-Quantitative Solubility Profile

Table 1: Semi-Quantitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale
HexaneNonpolarLow to ModerateThe nonpolar naphthalene core has some affinity for hexane, but the polar hydroxyl group limits solubility.
TolueneAromatic, NonpolarHighThe aromatic nature of toluene allows for favorable π-π stacking interactions with the naphthalene ring system.
Diethyl EtherPolar AproticHighThe ether can act as a hydrogen bond acceptor for the hydroxyl group, and its alkyl chains interact well with the naphthalene core.[6]
Ethyl AcetatePolar AproticHighEthyl acetate is a versatile solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.
AcetonePolar AproticHighAcetone's polarity and ability to accept hydrogen bonds make it a good solvent for this compound. Naphthalene shows good solubility in acetone.[7]
EthanolPolar ProticHighEthanol can act as both a hydrogen bond donor and acceptor, readily solvating the hydroxyl group. The ethyl group has some affinity for the nonpolar core.[6]
MethanolPolar ProticHighSimilar to ethanol, methanol's ability to form strong hydrogen bonds makes it an excellent solvent for this aromatic alcohol.
WaterPolar ProticVery LowThe large, hydrophobic 4-methylnaphthalene moiety significantly outweighs the hydrophilic contribution of the single hydroxyl group, leading to poor aqueous solubility.[6]

The Impact of Temperature on Solubility

For most solid organic compounds, solubility in organic solvents increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[9] Increasing the temperature provides the necessary thermal energy to overcome the lattice energy of the solid this compound and disrupt the intermolecular forces in the solvent, leading to greater dissolution.[10]

When developing crystallization procedures, a solvent should be chosen in which the compound has high solubility at elevated temperatures and significantly lower solubility at reduced temperatures to ensure a high yield of pure crystals upon cooling.

Standardized Experimental Protocol for Solubility Determination

To obtain precise and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.

Principle

An excess of the solid solute is equilibrated with the solvent in a sealed container at a constant temperature. The suspension is agitated for a sufficient period to ensure that the solution reaches saturation. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution (supernatant) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Autosampler vials

  • HPLC system with a UV detector (or other suitable analytical instrument)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Figure 2. Experimental Workflow for Solubility Determination prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at a constant temperature for 24-48 hours. prep->equil sep 3. Phase Separation Allow solid to settle. Filter the supernatant using a syringe filter. equil->sep dil 4. Dilution Accurately dilute the clear filtrate to a known volume. sep->dil anal 5. Analysis Quantify the concentration using a validated HPLC method. dil->anal calc 6. Calculation Determine the solubility in g/L or mol/L. anal->calc

References

An In-depth Technical Guide to (4-Methylnaphthalen-1-yl)methanol: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylnaphthalen-1-yl)methanol, a versatile aromatic alcohol, holds a significant position as a key intermediate in the synthesis of a diverse array of organic molecules. This technical guide provides a comprehensive overview of this compound, from its historical context and discovery to detailed synthetic protocols and its emerging applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis, properties, and potential of this compound.

Introduction and Physicochemical Properties

This compound, identified by the CAS Number 57322-44-8, is a white solid organic compound.[1] Its structure features a naphthalene ring system substituted with a methyl group at the 4-position and a hydroxymethyl group at the 1-position. This unique arrangement of functional groups imparts a combination of stability, reactivity, and aromaticity, making it a valuable building block in organic synthesis.[2]

PropertyValueReference
CAS Number 57322-44-8[1]
Molecular Formula C₁₂H₁₂O[2]
Molecular Weight 172.23 g/mol [2]
Appearance White solid[1]
Purity ≥ 96% (HPLC)[1]
Storage 0-8 °C[1]

Historical Context and Discovery

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its existence and synthesis are intrinsically linked to the broader exploration of naphthalene chemistry. The foundational work on the functionalization of naphthalene and its derivatives throughout the 20th century laid the groundwork for the synthesis of a vast array of substituted naphthalenes.

The logical and most common synthetic pathway to this compound involves the reduction of its corresponding aldehyde, 4-methyl-1-naphthaldehyde. The preparation of this aldehyde from 1-methylnaphthalene has been a subject of study in organic synthesis.[3][4] Therefore, the "discovery" of this compound can be viewed as a natural progression in the field of organic synthesis, where the reduction of an available aldehyde to its corresponding alcohol is a fundamental and well-established transformation.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the reduction of 4-methyl-1-naphthaldehyde. This transformation can be readily achieved using common reducing agents, with sodium borohydride (NaBH₄) being a mild and selective choice.[5][6]

Synthesis of the Precursor: 4-Methyl-1-naphthaldehyde

The synthesis of the starting material, 4-methyl-1-naphthaldehyde, can be accomplished through the methylation of naphthalene followed by formylation. The methylation of naphthalene with methanol over various zeolite catalysts has been extensively studied.[3][4][7]

Reduction of 4-Methyl-1-naphthaldehyde: A Detailed Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Objective: To synthesize this compound via the reduction of 4-methyl-1-naphthaldehyde using sodium borohydride.

Materials:

  • 4-Methyl-1-naphthaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

Procedure:

  • Dissolution of the Aldehyde: In a clean, dry round-bottom flask, dissolve 4-methyl-1-naphthaldehyde (1.0 equivalent) in a mixture of methanol and tetrahydrofuran (THF) (a common solvent ratio is 1:1 v/v).[5] The choice of a co-solvent system like THF/MeOH ensures the solubility of both the starting material and the reducing agent.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring. This is a crucial step to control the reaction rate and prevent potential side reactions, as the reduction with NaBH₄ can be exothermic.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the cooled solution.[1] The excess of NaBH₄ ensures the complete conversion of the aldehyde. The addition should be gradual to manage any effervescence that may occur due to the reaction of NaBH₄ with the protic solvent (methanol).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the product alcohol spot.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters formed during the reaction.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture). Dichloromethane is a suitable solvent for extracting the product from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and brine (saturated NaCl solution). The brine wash helps to remove any remaining water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent. This will yield the pure this compound as a white solid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Dissolve 4-Methyl-1-naphthaldehyde in THF/MeOH cool Cool to 0 °C start->cool Step 1-2 add_nabh4 Add NaBH₄ cool->add_nabh4 Step 3 react Stir at 0 °C to RT add_nabh4->react Step 4 quench Quench with NH₄Cl react->quench Step 5 extract Extract with CH₂Cl₂ quench->extract Step 6 wash_dry Wash and Dry extract->wash_dry Step 7 concentrate Concentrate wash_dry->concentrate Step 8 purify Purify via Column Chromatography concentrate->purify Step 9 product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being paramount.

¹H and ¹³C NMR Spectroscopy

While a publicly available, fully assigned NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[8][9][10]

Expected ¹H NMR (CDCl₃, 500 MHz) δ (ppm):

  • Aromatic protons of the naphthalene ring system: ~7.0-8.2 ppm (multiplets)

  • Hydroxymethyl protons (-CH₂OH): ~4.8 ppm (singlet or doublet, depending on coupling to the hydroxyl proton)

  • Methyl protons (-CH₃): ~2.7 ppm (singlet)

  • Hydroxyl proton (-OH): A broad singlet, variable chemical shift

Expected ¹³C NMR (CDCl₃, 125 MHz) δ (ppm):

  • Aromatic carbons of the naphthalene ring: ~120-135 ppm

  • Carbon of the hydroxymethyl group (-CH₂OH): ~60-65 ppm

  • Carbon of the methyl group (-CH₃): ~20 ppm

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[11] this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Anticancer and Anti-inflammatory Potential

Research has demonstrated that various naphthalene derivatives possess significant anticancer and anti-inflammatory properties.[12][13][14][15][16][17][18][19][20] The introduction of different functional groups onto the naphthalene core can modulate these activities. This compound provides a reactive handle (the hydroxyl group) for further chemical modifications to generate libraries of new compounds for biological screening. For instance, the hydroxyl group can be esterified, etherified, or converted to other functional groups to explore structure-activity relationships (SAR).

Diagram of a Potential Drug Discovery Pathway:

DrugDiscovery cluster_discovery Drug Discovery Pathway start This compound derivatization Chemical Derivatization start->derivatization Starting Material library Library of Novel Compounds derivatization->library screening Biological Screening (Anticancer/Anti-inflammatory) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for drug discovery using this compound.

Intermediate in Organic Synthesis

Beyond its direct biological applications, this compound is a versatile intermediate in organic synthesis.[2] Its hydroxyl group can be oxidized back to the aldehyde, converted to a leaving group for nucleophilic substitution reactions, or used in coupling reactions to construct more complex molecular architectures. This versatility makes it a valuable tool for synthetic chemists in academia and industry.

Conclusion

This compound, while not a compound with a dramatic discovery story, represents a fundamental and useful building block in the field of organic chemistry. Its straightforward synthesis from readily available precursors, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel compounds with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

An In-depth Technical Guide to the Properties and Isomers of C12H12O

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular formula C12H12O, targeting researchers, scientists, and professionals in drug development. We will delve into the structural diversity of its isomers, their physicochemical and spectroscopic properties, and detailed methodologies for their synthesis and analysis. This document is designed to serve as a practical resource, blending theoretical knowledge with actionable experimental insights.

Introduction to the Molecular Formula C12H12O: A Landscape of Structural Diversity

The molecular formula C12H12O, with a Degree of Unsaturation of seven, represents a vast and diverse landscape of chemical structures. This high degree of unsaturation immediately suggests the presence of multiple rings, double bonds, and triple bonds, with aromatic systems being a prominent feature. The constitutional isomers of C12H12O encompass a wide range of functional groups and structural motifs, leading to a broad spectrum of chemical and physical properties.[1][2][3] This diversity makes C12H12O a fertile ground for chemical exploration, with potential applications in medicinal chemistry, materials science, and organic synthesis.

The isomers can be broadly categorized into several classes, including, but not limited to:

  • Naphthalene Derivatives: These isomers feature a naphthalene core, substituted with an oxygen-containing functional group. Examples include naphthyl ethanols and ethoxy naphthalenes.

  • Bicyclic Ketones: Structures such as tetralone derivatives, which contain a fused ring system with a ketone functional group, are also prevalent.[4][5][6][7][8]

  • Cyclic Ketones with Aromatic Substituents: Isomers like phenylcyclobutanone fall into this category, combining a cyclic ketone with a phenyl group.

  • Vinyl Ethers: Isomers containing a vinyl ether moiety attached to a larger aromatic system.

  • Styryl Oxides: These are epoxides of styryl compounds, containing a three-membered epoxide ring.

Understanding the properties and interrelationships of these isomers is crucial for their effective utilization in research and development.

Key Isomers of C12H12O: A Comparative Analysis

This section provides a detailed examination of representative isomers of C12H12O, focusing on their properties and structural characteristics.

Naphthyl Ethanols: Chiral Alcohols with Aromatic Scaffolds

1-(1-Naphthyl)ethanol and 2-(1-Naphthyl)ethanol are important chiral alcohols. Their chirality, arising from the stereocenter at the carbon bearing the hydroxyl group, makes them valuable building blocks in asymmetric synthesis.[9][10][11][12]

Table 1: Physicochemical Properties of Naphthyl Ethanol Isomers

Property1-(1-Naphthyl)ethanol2-(2-Naphthyl)ethanol
Molecular Formula C12H12OC12H12O
Molar Mass 172.22 g/mol 172.22 g/mol
Appearance White to pale yellow solid[9][10]White powder[13]
Melting Point 63-65 °C (racemate)[12], 47-49 °C (S-enantiomer)[9]Not readily available
Boiling Point 165 °C at 11 mmHg[9]180-184 °C at 15 mmHg[13]
Density 1.113 g/cm³ (predicted)[9][10]Not readily available
Solubility Sparingly soluble in water, soluble in organic solvents.Soluble in organic solvents.[14]
CAS Number 1517-72-2 (racemate)[12], 15914-84-8 (S-enantiomer)[9]1485-07-0[15]

Spectroscopic Data Insights:

The spectroscopic characterization of these isomers is crucial for their identification and quality control.

  • ¹H NMR: The proton NMR spectra would show characteristic signals for the aromatic protons of the naphthalene ring, a quartet for the methine proton (CH-OH), a doublet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons would differ between the 1- and 2-isomers due to the different substitution patterns.

  • ¹³C NMR: The carbon NMR spectra would display distinct signals for the ten carbons of the naphthalene ring, the methine carbon, and the methyl carbon. The chemical shifts would be indicative of the specific isomer.

  • IR Spectroscopy: The infrared spectra would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong absorptions in the aromatic region (around 1600 cm⁻¹ and 1450-1500 cm⁻¹) would also be present.

  • Mass Spectrometry: The mass spectra would show a molecular ion peak at m/z = 172, corresponding to the molecular weight of the compound.

Ethoxy Naphthalenes: Aromatic Ethers with Applications in Fragrance and Synthesis

1-Ethoxynaphthalene and 2-Ethoxynaphthalene are aromatic ethers. 2-Ethoxynaphthalene, also known as nerolin, is used in the fragrance industry for its orange blossom-like scent.[16][17] They also serve as intermediates in organic synthesis.[18][19]

Table 2: Physicochemical Properties of Ethoxy Naphthalene Isomers

Property1-Ethoxynaphthalene2-Ethoxynaphthalene
Molecular Formula C12H12OC12H12O
Molar Mass 172.22 g/mol 172.22 g/mol
Appearance Clear yellow to brown liquid[20]White crystals
Melting Point 5.5 °C[20]37-38 °C[17]
Boiling Point 280.5 °C at 760 mmHg[20]Not readily available
Density 1.049 g/cm³[20]Not readily available
Refractive Index 1.604[20]Not readily available
Solubility Insoluble in water, soluble in organic solvents.Insoluble in water, soluble in organic solvents.
CAS Number 5328-01-8[2][21]93-18-5[16]

Spectroscopic Data Insights:

  • ¹H NMR: The proton NMR spectra of ethoxy naphthalenes would exhibit signals for the aromatic protons of the naphthalene ring, a quartet for the methylene protons (-O-CH₂-), and a triplet for the methyl protons (-CH₃). The integration and splitting patterns of these signals would confirm the structure.

  • ¹³C NMR: The carbon NMR spectra would show signals for the ten aromatic carbons, the methylene carbon, and the methyl carbon.

  • IR Spectroscopy: The IR spectra would be dominated by strong C-O stretching vibrations in the region of 1200-1250 cm⁻¹ and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectra would display a molecular ion peak at m/z = 172.

Bicyclic and Substituted Ketones: Structurally Diverse Isomers

This class includes isomers like tetralone derivatives and 2-phenylcyclobutanone, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4][5][6][7][8][22][23]

Table 3: Physicochemical Properties of Bicyclic and Substituted Ketone Isomers

Propertyα-Tetralone (Parent Compound)2-Phenylcyclobutanone (Parent Compound)
Molecular Formula C10H10OC10H10O
Molar Mass 146.19 g/mol 146.19 g/mol
Appearance Colorless to pale yellow liquidNot readily available
Melting Point 5 °CNot readily available
Boiling Point 128-130 °C at 11 mmHgNot readily available
Density 1.095 g/mLNot readily available
CAS Number 529-34-042436-86-2[24]

Note: Data for the parent compounds are provided for reference. C12H12O isomers would be substituted derivatives of these structures.

Spectroscopic Data Insights:

  • ¹H and ¹³C NMR: The NMR spectra of these ketones would be more complex, with signals corresponding to both the aromatic and aliphatic portions of the molecules. The position of the carbonyl group would significantly influence the chemical shifts of adjacent protons and carbons.

  • IR Spectroscopy: A strong characteristic absorption band for the C=O stretching vibration of the ketone would be observed in the region of 1680-1720 cm⁻¹.

  • Mass Spectrometry: The mass spectra would show the molecular ion peak and characteristic fragmentation patterns related to the loss of small molecules like CO.

Experimental Protocols: Synthesis and Analysis

This section outlines detailed methodologies for the synthesis and characterization of C12H12O isomers, providing a practical guide for laboratory work.

Synthesis of C12H12O Isomers

The synthesis of specific C12H12O isomers requires tailored synthetic strategies. Below are representative protocols for the synthesis of an ethoxy naphthalene and a general approach for cyclobutanone derivatives.

Protocol 1: Synthesis of 2-Ethoxynaphthalene (Nerolin)

This protocol is based on the Williamson ether synthesis.[17]

Materials:

  • 2-Naphthol (β-naphthol)

  • Ethanol

  • Concentrated Sulfuric Acid[18]

  • Sodium Hydroxide

  • Diethyl ether or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol in ethanol.

  • Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a dilute sodium hydroxide solution to remove any unreacted 2-naphthol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst to facilitate the etherification reaction.

  • Reflux: Provides the necessary energy to overcome the activation barrier of the reaction and drive it to completion.

  • Aqueous Workup: The washing steps are crucial for removing impurities, such as unreacted starting materials and the acid catalyst.

  • Purification: Recrystallization or chromatography is essential to obtain a pure product, which is critical for subsequent applications and accurate characterization.

Protocol 2: General Synthesis of 2-Substituted Cyclobutanones

This protocol outlines a general strategy for the synthesis of 2-substituted cyclobutanones, which can be adapted for the synthesis of C12H12O isomers like 2-phenylcyclobutanone.[22][23]

Materials:

  • Cyclobutanone

  • Isopropylamine

  • Titanium(IV) chloride

  • Lithium diisopropylamide (LDA)

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide for 2-phenylcyclobutanone)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous oxalic acid

Procedure:

  • Imine Formation: React cyclobutanone with isopropylamine in the presence of titanium(IV) chloride in an inert solvent like diethyl ether to form N-(cyclobutylidene)isopropylamine.

  • Deprotonation and Alkylation: Cool the imine solution in anhydrous THF to -78 °C and add a solution of LDA to deprotonate the α-carbon, forming a 1-azaallylic anion.

  • Slowly add the desired alkyl or aryl halide to the anion solution and allow the reaction to proceed.

  • Hydrolysis: Quench the reaction and hydrolyze the resulting N-(2-substituted-1-cyclobutylidene)isopropylamine with aqueous oxalic acid under reflux to yield the 2-substituted cyclobutanone.

  • Purification: The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

  • Imine Formation: The imine is formed to activate the α-position for deprotonation, as the imine is more readily deprotonated than the ketone itself.

  • LDA: A strong, non-nucleophilic base is required to deprotonate the imine without competing nucleophilic attack.

  • Low Temperature: The reaction is carried out at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions.

  • Acidic Hydrolysis: The imine is hydrolyzed back to the ketone under acidic conditions.

Analytical Workflow for C12H12O Isomers

A systematic analytical workflow is essential for the unambiguous identification and purity assessment of synthesized C12H12O isomers.

Workflow Diagram:

Caption: Analytical workflow for the characterization and purity assessment of C12H12O isomers.

Step-by-Step Analytical Protocol:

  • Purification: The synthesized crude product must first be purified using appropriate techniques such as column chromatography, preparative HPLC, or recrystallization to remove unreacted starting materials, byproducts, and other impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): The purity of the isolated isomer is determined using HPLC or GC. A single, sharp peak is indicative of a pure compound. The retention time is a characteristic property of the compound under specific chromatographic conditions.

  • Melting Point Analysis: For solid compounds, the melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

    • ¹³C NMR: Determines the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI) or Electrospray Ionization (ESI): Determines the molecular weight of the compound by identifying the molecular ion peak.

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, which can be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies (e.g., O-H stretch for alcohols, C=O stretch for ketones, C-O stretch for ethers).

  • Elemental Analysis: Provides the percentage composition of each element (C, H, O) in the compound, which can be used to verify the empirical and molecular formulas.

Structural Diversity and Isomeric Relationships

The structural diversity of C12H12O isomers can be visualized to better understand their relationships.

Isomer Classification Diagram:

C12H12O_Isomers cluster_naphthalene Naphthalene Derivatives cluster_ketones Ketones cluster_other Other Isomers C12H12O C12H12O (Degree of Unsaturation = 7) NaphthylEthanol Naphthyl Ethanols (e.g., 1-(1-Naphthyl)ethanol) C12H12O->NaphthylEthanol EthoxyNaphthalene Ethoxy Naphthalenes (e.g., 2-Ethoxynaphthalene) C12H12O->EthoxyNaphthalene Tetralones Substituted Tetralones C12H12O->Tetralones Cyclobutanones Substituted Cyclobutanones (e.g., 2-Phenylcyclobutanone) C12H12O->Cyclobutanones VinylEthers Vinyl Ethers C12H12O->VinylEthers StyrylOxides Styryl Oxides C12H12O->StyrylOxides

Caption: Classification of major isomeric groups for the molecular formula C12H12O.

This diagram illustrates the broad classes of isomers that can exist for C12H12O, highlighting the significant structural variation possible from a single molecular formula. This diversity underscores the importance of rigorous analytical techniques for the definitive identification of a specific isomer.

Conclusion

The molecular formula C12H12O represents a rich and diverse area of organic chemistry. The isomers of C12H12O exhibit a wide range of structural features and, consequently, a broad spectrum of physicochemical properties and potential applications. This guide has provided a detailed overview of key isomers, including their properties, synthesis, and analysis. The experimental protocols and analytical workflows presented herein are intended to serve as a valuable resource for researchers and scientists working with these compounds. A thorough understanding of the principles and techniques outlined in this guide is essential for the successful synthesis, characterization, and application of C12H12O isomers in various scientific disciplines, particularly in the realm of drug discovery and development.

References

(4-Methylnaphthalen-1-yl)methanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (4-Methylnaphthalen-1-yl)methanol (CAS No. 57322-44-8), a versatile synthetic intermediate. Intended for researchers, medicinal chemists, and process development scientists, this document outlines the compound's chemical properties, commercial availability, synthesis, analytical characterization, and safe handling procedures. The information herein is curated to support the strategic sourcing and application of this valuable chemical building block in research and development settings.

Introduction: The Synthetic Utility of a Naphthylmethanol Building Block

This compound, a substituted naphthylmethanol, possesses a unique structural motif that makes it a valuable intermediate in the synthesis of complex organic molecules. The naphthalene core provides a rigid, aromatic scaffold, while the methyl and hydroxymethyl functionalities offer reactive handles for further chemical elaboration. This combination of features has led to its use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Researchers leverage its structure to introduce the 4-methylnaphthalene moiety into larger molecules, which can influence biological activity, material properties, and solubility. Its applications span from being a key component in the synthesis of specialty polymers to a precursor for conductive polymers and nanocomposites.[1]

Commercial Sourcing and Supplier Qualification

The reliable procurement of high-purity starting materials is a critical first step in any research or development program. This compound is available from a range of commercial suppliers, typically with purities of 96% or higher as determined by HPLC. When selecting a supplier, it is imperative to consider not only the quoted purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and a detailed Safety Data Sheet (SDS).

Leading Commercial Suppliers

A survey of the chemical supplier landscape has identified several reputable sources for this compound. The following table provides a comparative summary of offerings from key suppliers.

SupplierProduct Number/IDPurity SpecificationAvailable QuantitiesAdditional Information
Sigma-Aldrich AMBH97BA0B84Not specifiedInquirePart of the Ambeed catalog.[2]
Chem-Impex 22448≥ 96% (HPLC)InquireProvides basic physical properties.[1]
BLD Pharm BD290925Not specifiedInquireOffers access to NMR, HPLC, LC-MS, and UPLC data.[3]
US Biological -≥96% (HPLC) or Highly Purified100mg, 250mg, 1gOffers different grades.[4]
Santa Cruz Biotechnology sc-266100Not specifiedInquireFor research use only.[5]
Aldlab Chemicals A08314495%1g, 5gProvides access to CoA and MSDS.[6]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

The Importance of a Comprehensive Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis is a non-negotiable requirement for any starting material intended for use in drug development or other high-stakes research. The CoA serves as a "self-validating" document that provides critical information about the identity, purity, and quality of a specific batch of the chemical.

A robust CoA for this compound should include:

  • Identification: Confirmation of the compound's identity using techniques such as ¹H NMR and ¹³C NMR.

  • Purity Assessment: A quantitative measure of purity, typically determined by High-Performance Liquid Chromatography (HPLC) with peak area percentage.

  • Physical Properties: Appearance, melting point, and other relevant physical data.

  • Date of Analysis and Batch Number: For traceability and quality control.

The following diagram illustrates the logical workflow for qualifying a commercial supplier based on the provided documentation.

G start Initiate Supplier Qualification supplier_list Identify Potential Suppliers (e.g., Sigma-Aldrich, BLD Pharm) start->supplier_list request_docs Request CoA and SDS for this compound supplier_list->request_docs review_coa Review Certificate of Analysis request_docs->review_coa review_sds Review Safety Data Sheet request_docs->review_sds compare_specs Compare Purity, Impurity Profile, and Physical Data review_coa->compare_specs assess_safety Assess Handling and Storage Requirements review_sds->assess_safety decision Meets Research Requirements? compare_specs->decision assess_safety->decision approve Approved Supplier decision->approve Yes reject Rejected Supplier decision->reject No

Caption: Supplier qualification workflow.

Synthesis and Manufacturing Insights

A thorough understanding of the synthetic route used to manufacture this compound is crucial for anticipating potential impurities. The most common and straightforward laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 4-methyl-1-naphthaldehyde.

Recommended Synthetic Protocol: Reduction of 4-methyl-1-naphthaldehyde

This protocol is based on well-established procedures for the reduction of aromatic aldehydes to primary alcohols using sodium borohydride (NaBH₄), a mild and selective reducing agent.[7][8]

Reaction Scheme:

Step-by-Step Methodology:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1-naphthaldehyde (1.0 equivalent) in methanol (approximately 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. Note: The addition of NaBH₄ to methanol will generate hydrogen gas, so ensure adequate ventilation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases.

  • Workup: Transfer the reaction mixture to a separatory funnel and add deionized water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

The following diagram illustrates the workflow for this synthetic protocol.

G start Start: 4-methyl-1-naphthaldehyde dissolve Dissolve in Methanol start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nabh4 Portion-wise addition of NaBH₄ cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with 1 M HCl monitor->quench extract Aqueous Workup and Extraction with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Concentrate and Purify (Recrystallization or Chromatography) dry->purify product Product: This compound purify->product

Caption: Synthetic workflow for the reduction of 4-methyl-1-naphthaldehyde.

Analytical Characterization: A Self-Validating System

The identity and purity of this compound should be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the naphthalene ring system, a singlet for the benzylic methylene protons (CH₂OH), and a singlet for the methyl group protons (CH₃). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the carbon atoms in the molecule, including the carbons of the naphthalene core, the methylene carbon, and the methyl carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound. A well-developed reverse-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the naphthalene chromophore has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

Method validation according to ICH guidelines should be performed for quantitative analysis, assessing parameters such as linearity, accuracy, precision, and robustness.[13][14]

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of a wide range of target molecules.

Intermediate in Pharmaceutical Synthesis

The naphthalene scaffold is a common feature in many biologically active compounds. This compound provides a convenient entry point for incorporating the 4-methylnaphthalene moiety into potential drug candidates. While specific examples from the literature for this exact compound are not prevalent in the initial searches, its utility can be inferred from the broader use of naphthalene derivatives in medicinal chemistry. For instance, naphthalene-based structures have been investigated for their potential as anticancer agents.

Precursor for Advanced Materials

The aromatic nature of the naphthalene ring makes it an attractive component for the synthesis of functional materials. This compound can be used as a monomer or a precursor to monomers for the production of specialty polymers with tailored thermal, optical, or electronic properties.[1]

Safe Handling, Storage, and Disposal

Adherence to proper safety protocols is paramount when handling any chemical. The following information is based on available Safety Data Sheets (SDS) for this compound.

Hazard Identification
  • Physical Hazards: Not classified as a physical hazard.

  • Health Hazards: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Environmental Hazards: May be harmful to aquatic life.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 0-8 °C.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with broad applications in organic synthesis. This guide has provided a comprehensive overview of its commercial availability, synthesis, analytical characterization, and safe handling. By carefully qualifying suppliers, understanding the synthetic route and potential impurities, and employing robust analytical methods, researchers can confidently incorporate this building block into their research and development programs.

References

Methodological & Application

The Versatile Role of (4-Methylnaphthalen-1-yl)methanol in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(4-Methylnaphthalen-1-yl)methanol is emerging as a pivotal building block in the landscape of organic synthesis, offering a unique combination of aromaticity, stability, and reactivity.[1] This versatile aromatic alcohol is increasingly utilized as a key intermediate in the development of complex organic molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1] Its naphthalene core provides a rigid scaffold that is prevalent in a wide array of biologically active compounds, making it a molecule of significant interest to drug development professionals. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Transformations and Applications

The synthetic utility of this compound stems from the reactivity of its primary alcohol functionality, which allows for a range of transformations. These include oxidation to the corresponding aldehyde, conversion to various esters and ethers, and halogenation to form reactive intermediates. These transformations unlock pathways to a diverse array of more complex molecules with potential applications in medicinal chemistry and materials science.

Oxidation to 4-Methylnaphthalene-1-carbaldehyde

The oxidation of this compound to its corresponding aldehyde, 4-methylnaphthalene-1-carbaldehyde, is a foundational step in many synthetic routes. This aldehyde serves as a crucial precursor for the construction of more complex molecular architectures through reactions such as Wittig olefination, aldol condensation, and reductive amination.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes a reliable method for the oxidation of this compound to 4-methylnaphthalene-1-carbaldehyde using the mild oxidizing agent, pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stir plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short pad of silica gel and Celite® to filter out the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 4-methylnaphthalene-1-carbaldehyde can be purified further by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • PCC as Oxidant: PCC is chosen for its mild and selective oxidation of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as the presence of water can lead to the formation of hydrates and other byproducts.

  • Silica/Celite® Filtration: This step is essential for the efficient removal of the insoluble chromium byproducts, simplifying the workup procedure.

Experimental Workflow Diagram:

Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start This compound in DCM PCC Add PCC (1.5 eq) Start->PCC Stir Stir at RT for 2-4h PCC->Stir Dilute Dilute with Diethyl Ether Stir->Dilute Filter Filter through Silica/Celite® Dilute->Filter Wash Wash with 1M HCl, NaHCO₃, Brine Filter->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography (optional) Concentrate->Chromatography Product 4-Methylnaphthalene-1-carbaldehyde Chromatography->Product

Caption: Workflow for the oxidation of this compound.

Esterification Reactions

The formation of esters from this compound is a common strategy to introduce new functional groups and modify the physicochemical properties of the parent molecule. These esters can find applications as fragrances, plasticizers, or as prodrugs in pharmaceutical development.

Protocol: Fischer Esterification to Synthesize (4-Methylnaphthalen-1-yl)methyl acetate

This protocol details the synthesis of (4-Methylnaphthalen-1-yl)methyl acetate via the acid-catalyzed Fischer esterification.

Materials:

  • This compound

  • Acetic acid

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of acetic acid (2.0 eq) and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting (4-Methylnaphthalen-1-yl)methyl acetate can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The removal of water, a byproduct of the esterification, is critical to drive the equilibrium towards the formation of the ester product, thereby increasing the yield.

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the acetic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Sodium Bicarbonate Wash: This step is crucial for neutralizing the acidic catalyst and any unreacted acetic acid, preventing potential hydrolysis of the ester during workup and storage.

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis provides a versatile method for preparing a wide range of ethers from this compound.[2][3][4][5][6] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Protocol: Synthesis of a (4-Methylnaphthalen-1-yl)methyl Ether

This protocol outlines a general procedure for the synthesis of an ether from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by flash column chromatography.

Causality Behind Experimental Choices:

  • Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide without competing in the subsequent substitution reaction.

  • Anhydrous and Inert Conditions: The alkoxide is highly reactive and sensitive to moisture and oxygen. Anhydrous solvents and an inert atmosphere are essential to prevent quenching of the alkoxide and unwanted side reactions.

  • Ammonium Chloride Quench: The use of a mild proton source like saturated ammonium chloride safely neutralizes any unreacted sodium hydride.

Reaction Mechanism Diagram:

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Alcohol This compound NaH NaH Alcohol->NaH + Alkoxide (4-Methylnaphthalen-1-yl)methoxide NaH->Alkoxide forms H2 H₂ (gas) NaH->H2 byproduct AlkylHalide R-X (Alkyl Halide) Alkoxide->AlkylHalide attacks Ether (4-Methylnaphthalen-1-yl)methyl Ether AlkylHalide->Ether forms HalideIon X⁻ AlkylHalide->HalideIon displaces

Caption: Mechanism of the Williamson Ether Synthesis.

Applications in Drug Discovery and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][8][9][10] The "4-methyl-1-naphthylmethyl" moiety derived from this compound can be incorporated into lead compounds to modulate their pharmacological properties, such as potency, selectivity, and metabolic stability. For instance, the lipophilic nature of the naphthalene ring can enhance binding to hydrophobic pockets in target proteins, while the methyl group can provide steric hindrance to prevent metabolic degradation.

While specific, publicly available examples of marketed drugs directly synthesized from this compound are not abundant, its role as a key intermediate is evident in the patent literature for the synthesis of various investigational compounds. For example, derivatives of this compound have been explored in the synthesis of novel anticancer agents and compounds targeting neurological disorders.[7][10]

Summary of Key Synthetic Transformations

TransformationReagentsKey ConditionsProduct
Oxidation PCCAnhydrous DCM, RT4-Methylnaphthalene-1-carbaldehyde
Esterification Carboxylic Acid, H₂SO₄ (cat.)Toluene, Reflux, Dean-Stark(4-Methylnaphthalen-1-yl)methyl ester
Ether Synthesis NaH, Alkyl HalideAnhydrous THF, 0 °C to RT(4-Methylnaphthalen-1-yl)methyl ether

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations provides access to a wide range of functionalized naphthalene derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the synthetic potential of this important intermediate. As the demand for novel and complex organic molecules continues to grow, the applications of this compound are poised to expand, further solidifying its importance in the field of organic chemistry.

References

The Rising Star of Materials Science: A Guide to (4-Methylnaphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

(4-Methylnaphthalen-1-yl)methanol, a versatile aromatic alcohol, is emerging as a critical building block in the landscape of advanced materials. Its unique naphthalene core, combined with a reactive methanol group, offers a compelling platform for the synthesis of novel polymers and functional materials with tailored optoelectronic and physicochemical properties. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed application notes and protocols for researchers and scientists.

Core Properties and Potential

This compound, with the CAS Number 57322-44-8, is a white solid at room temperature.[1] Its molecular structure, featuring a methyl-substituted naphthalene ring, provides a foundation for creating materials with enhanced thermal stability and solubility in organic solvents. The inherent fluorescence of the naphthalene moiety makes it a prime candidate for developing photoactive and electroactive materials.[1][2]

PropertyValueReference
CAS Number 57322-44-8[1]
Molecular Formula C₁₂H₁₂O[1]
Molecular Weight 172.23 g/mol [1]
Appearance White solid[1]

The primary areas of application for this compound in materials science include:

  • High-Performance Polymers: As a monomer or a modifying agent, it can be incorporated into polymer backbones to enhance thermal resistance, mechanical strength, and optical properties.[1]

  • Organic Electronics: The naphthalene unit is a well-established chromophore, making this compound a valuable precursor for synthesizing materials for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.[3][4]

  • Fluorescent Sensors: The inherent fluorescence of the naphthalene core can be harnessed to design sensitive and selective fluorescent probes for detecting various analytes.[3]

Application Note 1: Synthesis of High-Performance Poly(acrylate)s

The methanol group in this compound can be readily esterified with acryloyl chloride to produce the corresponding acrylate monomer. This monomer can then be polymerized to yield a high-performance poly(acrylate) with a high refractive index and excellent thermal stability, suitable for optical applications and advanced coatings.

Experimental Workflow: Synthesis of Poly((4-methylnaphthalen-1-yl)methyl acrylate)

cluster_0 Monomer Synthesis cluster_1 Polymerization Methanol This compound Reaction1 Esterification (0°C to RT) Methanol->Reaction1 AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction1 Triethylamine Triethylamine (Base) Triethylamine->Reaction1 DCM Dichloromethane (Solvent) DCM->Reaction1 Monomer (4-Methylnaphthalen-1-yl)methyl acrylate Reaction1->Monomer Monomer_poly (4-Methylnaphthalen-1-yl)methyl acrylate Reaction2 Free Radical Polymerization (70°C) Monomer_poly->Reaction2 AIBN AIBN (Initiator) AIBN->Reaction2 Toluene Toluene (Solvent) Toluene->Reaction2 Polymer Poly((4-methylnaphthalen-1-yl)methyl acrylate) Reaction2->Polymer

Caption: Workflow for the synthesis of Poly((4-methylnaphthalen-1-yl)methyl acrylate).

Protocol: Synthesis of (4-Methylnaphthalen-1-yl)methyl acrylate Monomer
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (10.0 g, 58.1 mmol) and triethylamine (9.1 mL, 65.2 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Acryloyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add acryloyl chloride (5.1 mL, 63.9 mmol) dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by adding 50 mL of deionized water. Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the pure monomer.

Protocol: Polymerization of (4-Methylnaphthalen-1-yl)methyl acrylate
  • Reaction Setup: In a Schlenk tube, dissolve the synthesized (4-Methylnaphthalen-1-yl)methyl acrylate monomer (5.0 g, 22.1 mmol) and azobisisobutyronitrile (AIBN) (36 mg, 0.22 mmol) in anhydrous toluene (20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at 70°C and stir for 24 hours.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to 200 mL of cold methanol with vigorous stirring.

  • Isolation: Collect the white polymer precipitate by vacuum filtration, wash with cold methanol, and dry in a vacuum oven at 60°C to a constant weight.

Application Note 2: Development of a Naphthalene-Based Fluorescent Probe

The inherent fluorescence of the naphthalene moiety can be exploited to create fluorescent sensors. By chemically modifying the methanol group of this compound to include a receptor unit, a chemosensor can be designed to detect specific analytes, such as metal ions, through changes in its fluorescence emission.

Logical Pathway: From Precursor to Fluorescent Probe

Precursor This compound (Fluorophore) Linkage Chemical Linkage Precursor->Linkage Functionalization Receptor Receptor Moiety (e.g., for Metal Ion) Receptor->Linkage Probe Fluorescent Probe Linkage->Probe Synthesis Complex Probe-Analyte Complex Probe->Complex Binding Analyte Analyte (e.g., Metal Ion) Analyte->Complex Signal Fluorescence Signal Change (Quenching or Enhancement) Complex->Signal Detection

Caption: Logical design of a fluorescent probe from this compound.

Protocol: Synthesis of a Hypothetical Fluorescent Probe for a Divalent Metal Ion

This protocol outlines the synthesis of a fluorescent probe where the hydroxyl group of this compound is etherified with a receptor containing a chelating moiety, for instance, a pyridine-based ligand.

  • Deprotonation: In a flame-dried round-bottom flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.1 g, 27.5 mmol) in anhydrous tetrahydrofuran (THF) (50 mL). Add a solution of this compound (4.3 g, 25.0 mmol) in anhydrous THF (50 mL) dropwise at 0°C.

  • Alkylation: After stirring for 1 hour at room temperature, add a solution of 2-(chloromethyl)pyridine hydrochloride (4.5 g, 27.5 mmol) in anhydrous dimethylformamide (DMF) (20 mL) dropwise.

  • Reaction: Heat the reaction mixture to 60°C and stir for 24 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench with methanol (5 mL) followed by deionized water (100 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the fluorescent probe.

Application Note 3: Integration into Organic Light-Emitting Diodes (OLEDs)

This compound can serve as a precursor for synthesizing host or emissive materials for OLEDs. The naphthalene core provides a high triplet energy, which is beneficial for hosting phosphorescent emitters, and its derivatives can be designed to exhibit strong blue fluorescence.

Experimental Workflow: Fabrication of a Simple OLED Device

cluster_0 Device Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + Naphthalene-based Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A typical multilayer structure of an OLED device.

Protocol: Fabrication of a Solution-Processed OLED

This protocol describes the general steps for fabricating a simple OLED device using a spin-coating method, assuming a suitable emissive polymer derived from this compound has been synthesized.

  • Substrate Cleaning: Sequentially clean indium tin oxide (ITO)-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the film at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of the naphthalene-based emissive polymer in a suitable organic solvent (e.g., toluene or chlorobenzene). Spin-coat the emissive layer on top of the HIL at 2000 rpm for 60 seconds. Anneal the film at 80°C for 30 minutes inside the glovebox.

  • Electron Transport and Injection Layer Deposition: Sequentially deposit the electron transport layer (e.g., TPBi) and an electron injection layer (e.g., LiF) by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Cathode Deposition: Deposit the metal cathode (e.g., aluminum) by thermal evaporation without breaking the vacuum.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to protect it from oxygen and moisture.

Conclusion

This compound is a promising and versatile building block for the next generation of advanced materials. Its unique combination of a naphthalene core and a reactive hydroxyl group provides a gateway to novel polymers, fluorescent sensors, and organic electronic devices. The protocols outlined in this guide serve as a starting point for researchers to explore the vast potential of this compound in their materials science endeavors.

References

Application Notes and Protocols for (4-Methylnaphthalen-1-yl)methanol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of (4-Methylnaphthalen-1-yl)methanol as a putative fluorescent probe. While direct experimental data on its use as a probe is limited, its structural similarity to other naphthalene-based fluorophores suggests significant potential in cellular imaging and environmental sensing. This guide synthesizes information on its synthesis, predicted photophysical properties, and detailed protocols for its application in live-cell imaging, including cytotoxicity assessment. The methodologies are designed to be self-validating, providing researchers with a robust framework for exploring the capabilities of this compound.

Introduction: The Promise of Naphthalene-Based Fluorophores

Naphthalene and its derivatives are a well-established class of fluorophores characterized by their rigid, planar structure and large π-electron conjugated system. These features often result in high fluorescence quantum yields and excellent photostability, making them ideal candidates for the development of fluorescent probes.[1][2] The photophysical properties of naphthalene derivatives are highly sensitive to their local environment, a characteristic that can be exploited for sensing applications. Substituents on the naphthalene ring can modulate these properties, allowing for the fine-tuning of probes for specific targets.[3]

This compound, with its hydrophobic naphthalene core and a polar hydroxymethyl group, presents an interesting scaffold. Its amphiphilic nature suggests potential for partitioning into cellular membranes or interacting with specific biomolecules. This guide explores its potential as a fluorescent probe, providing the necessary protocols to synthesize, characterize, and apply it in a research setting.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the reduction of 4-methylnaphthalene-1-carbaldehyde. This is a standard organic chemistry transformation that is both high-yielding and straightforward to perform in a laboratory setting.

reagent1 4-Methylnaphthalene- 1-carbaldehyde reaction Reduction Reaction (Stir at room temperature) reagent1->reaction reagent2 Sodium Borohydride (NaBH4) reagent2->reaction Reducing Agent solvent Methanol (Solvent) solvent->reaction product This compound reaction->product Yields

Caption: Synthesis workflow for this compound.

Protocol 2.1: Synthesis of this compound

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 4-methylnaphthalene-1-carbaldehyde in 20 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Reduction: To the stirred solution, slowly add 0.22 g of sodium borohydride in small portions. The reaction is exothermic, so maintain the temperature below 30°C using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, carefully add 10 mL of deionized water to quench the excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with 3 x 20 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Predicted Photophysical Properties

Table 1: Predicted Photophysical Properties of this compound

PropertyPredicted ValueReference Compound
Excitation Maximum (λ_ex)~280-290 nm1-Methylnaphthalene[4][5]
Emission Maximum (λ_em)~335-345 nm1-Methylnaphthalene[4]
Stokes Shift~55-65 nmCalculated
Quantum Yield (Φ_F)ModerateNaphthalene (Φ_F = 0.23)[6]
Solvent DependenceExpectedNaphthalene derivatives[3]

Note: These are predicted values and must be experimentally verified.

Application in Live-Cell Imaging

Based on its hydrophobic naphthalene core, this compound is hypothesized to be a suitable fluorescent probe for staining cellular membranes. Its mechanism of action would involve partitioning into the lipid bilayers of the plasma membrane and intracellular organelles, leading to an increase in fluorescence in these structures.

cluster_workflow Live-Cell Staining Workflow cluster_mechanism Proposed Staining Mechanism prep Cell Culture (Grow cells on coverslips) stain Staining (Incubate with probe solution) prep->stain wash Washing (Remove excess probe) stain->wash image Fluorescence Microscopy (Image with DAPI filter set) wash->image probe This compound (in aqueous media - low fluorescence) membrane Cellular Membrane (Lipid Bilayer) probe->membrane Hydrophobic interaction stained_membrane Probe Partitioned in Membrane (High Fluorescence) membrane->stained_membrane Fluorescence Enhancement

Caption: Workflow and proposed mechanism for live-cell membrane staining.

Protocol 4.1: Live-Cell Membrane Staining

  • Cell Culture: Plate cells (e.g., HeLa or COS-7) on glass-bottom dishes or coverslips and culture in appropriate medium until they reach 50-70% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in DMSO. From this stock, prepare a working solution of 1-10 µM in pre-warmed, serum-free cell culture medium or PBS.

  • Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or complete culture medium to remove any unbound probe.

  • Imaging: Mount the coverslip on a microscope slide with a drop of imaging buffer (e.g., phenol red-free medium). Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~450 nm). The predicted excitation and emission maxima of the probe are in the UV range, so appropriate UV-compatible objectives and filter sets are crucial.

Cytotoxicity Assessment

Before extensive use as a live-cell imaging probe, it is imperative to assess the cytotoxicity of this compound. A standard MTT or a fluorescence-based cytotoxicity assay can be employed for this purpose.[7][8][9][10]

Protocol 5.1: Cytotoxicity Assay using a Fluorescent Dead-Cell Stain

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will not lead to over-confluence at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in complete culture medium. Include a positive control for cytotoxicity (e.g., digitonin or staurosporine).

  • Incubation: Incubate the plate for the desired duration of a typical imaging experiment (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.

  • Staining: Add a cell-impermeant, fluorescent nuclear stain (e.g., Propidium Iodide or a commercial dead-cell stain) to all wells according to the manufacturer's protocol. This stain will only enter and stain the nuclei of dead cells.

  • Total Cell Staining (Optional): To normalize for cell number, a cell-permeant nuclear stain that labels all cells (e.g., Hoechst 33342) can be added simultaneously.

  • Image Acquisition: Image the plate using a high-content imager or a fluorescence microscope. Acquire images in the appropriate channels for the dead-cell stain and the total-cell stain.

  • Analysis: Quantify the number of dead cells (positive for the dead-cell stain) and the total number of cells (positive for the total-cell stain) in each well. Calculate the percentage of dead cells for each concentration of the probe. Plot the percentage of cytotoxicity versus the probe concentration to determine the concentration at which it becomes toxic to the cells.

Conclusion and Future Directions

This compound holds promise as a novel fluorescent probe, likely suitable for applications in cellular imaging due to its predicted photophysical properties and hydrophobic nature. The protocols provided herein offer a comprehensive starting point for researchers to synthesize, characterize, and evaluate its utility. Experimental validation of its spectroscopic properties, including quantum yield determination and solvent effects, is a critical next step. Further investigations could explore its potential for detecting specific analytes or its use in more advanced imaging techniques. The adaptability of the naphthalene scaffold opens up possibilities for further chemical modifications to enhance its brightness, photostability, and targeting specificity.

References

Experimental protocol for the oxidation of (4-Methylnaphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Selective Oxidation of (4-Methylnaphthalen-1-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

A Robust and Selective Protocol for the Synthesis of 4-Methyl-1-naphthaldehyde via PCC-Mediated Oxidation

Abstract

This application note provides a detailed, field-proven protocol for the selective oxidation of the primary alcohol, this compound, to its corresponding aldehyde, 4-Methyl-1-naphthaldehyde. Naphthaldehyde derivatives are crucial intermediates in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1][2] This protocol leverages the mild and selective oxidizing properties of Pyridinium Chlorochromate (PCC) to achieve high conversion while preventing the common side reaction of over-oxidation to a carboxylic acid.[3][4] We will delve into the mechanistic rationale, step-by-step experimental procedures, product characterization, and critical safety considerations.

Introduction: The Rationale for Selective Oxidation

The oxidation of primary alcohols is a cornerstone transformation in organic synthesis. However, achieving a clean conversion to the aldehyde without further oxidation to the carboxylic acid requires careful selection of the oxidizing agent. Strong oxidants, particularly in aqueous media, often lead to the undesired carboxylic acid byproduct.[5]

Pyridinium Chlorochromate (PCC), the Corey-Suggs reagent, is a superior choice for this transformation due to its mild nature and solubility in anhydrous organic solvents like dichloromethane (DCM).[6][7] By excluding water from the reaction medium, the intermediate aldehyde is protected from forming a hydrate, which is susceptible to further oxidation.[3][8] This protocol is designed for high fidelity, providing a reliable method for producing 4-Methyl-1-naphthaldehyde, a valuable synthetic building block.[9]

Reaction Scheme & Mechanism

Scheme 1: Oxidation of this compound to 4-Methyl-1-naphthaldehyde

Mechanistic Insight

The oxidation proceeds through a well-established mechanism.[3][5]

  • Chromate Ester Formation: The hydroxyl group of the alcohol performs a nucleophilic attack on the chromium(VI) center of PCC.

  • Proton Transfer: A proton is transferred from the alcohol's oxygen to one of the chromate oxygens.

  • Elimination: A base (such as pyridine, chloride ion, or another alcohol molecule) abstracts the proton from the carbon bearing the oxygen. This initiates an E2-type elimination, forming the carbon-oxygen double bond of the aldehyde and reducing Cr(VI) to Cr(IV).[3][10]

Materials and Equipment
Reagents & Chemicals Equipment
This compoundRound-bottom flask (100 mL)
Pyridinium Chlorochromate (PCC)Magnetic stirrer and stir bar
Anhydrous Dichloromethane (DCM)Condenser and drying tube (CaCl₂)
Celite® 545Buchner funnel and filter flask
Diethyl ether (Et₂O)Separatory funnel
Silica gel (for chromatography)Rotary evaporator
Hexanes (for chromatography)Thin Layer Chromatography (TLC) plates
Ethyl acetate (for chromatography)NMR tubes and spectrometer
Anhydrous Sodium Sulfate (Na₂SO₄)Standard laboratory glassware
Quantitative Data Summary
Compound Molar Mass ( g/mol ) Equivalents Amount Moles (mmol)
This compound172.221.01.00 g5.81
Pyridinium Chlorochromate (PCC)215.561.51.88 g8.71
Celite® 545N/AN/A~2.0 gN/A
Anhydrous Dichloromethane (DCM)84.93N/A25 mLN/A
Detailed Experimental Protocol

5.1 Reaction Setup

  • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add Pyridinium Chlorochromate (PCC) (1.88 g, 8.71 mmol) and Celite® 545 (~2.0 g).

  • Add anhydrous dichloromethane (DCM) (25 mL) to the flask. Stir the resulting orange suspension at room temperature.

    • Scientist's Note: The use of Celite is crucial. It acts as an inert support, adsorbing the tarry chromium byproducts, which greatly simplifies the workup by allowing for easy filtration.[6]

5.2 Reaction Execution

  • Dissolve this compound (1.00 g, 5.81 mmol) in a minimal amount of anhydrous DCM (~5 mL).

  • Add the alcohol solution dropwise to the stirring PCC suspension over 5 minutes.

  • Affix a reflux condenser fitted with a drying tube to the flask.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

5.3 Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent.

  • Spot the starting material and the reaction mixture on the TLC plate. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (higher Rf) indicates reaction completion.

5.4 Workup and Purification

  • Upon completion, dilute the reaction mixture with 25 mL of diethyl ether to precipitate the chromium salts.

  • Set up a filtration apparatus consisting of a Buchner funnel with a pad of silica gel (~1 inch) layered over a pad of Celite (~1 inch) on filter paper.

  • Pour the reaction mixture through the silica/Celite pad and wash the flask and the pad thoroughly with several portions of diethyl ether until the filtrate runs clear.

    • Scientist's Note: This filtration method is superior to simple paper filtration for removing the fine, dark chromium residues.

  • Combine the filtrates in a separatory funnel and wash sequentially with:

    • 5% aqueous NaOH (2 x 20 mL)

    • Saturated aqueous NaCl (brine) (1 x 20 mL)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate if necessary. The product, 4-Methyl-1-naphthaldehyde, is a solid with a melting point of 32-36 °C.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine PCC and Celite in anhydrous DCM B Add this compound solution dropwise A->B C Stir at Room Temperature (2-4 hours) B->C D Monitor by TLC C->D E Dilute with Diethyl Ether D->E Reaction Complete F Filter through Silica/Celite Pad E->F G Wash Filtrate F->G H Dry and Concentrate G->H I Column Chromatography (if needed) H->I J Characterize Product (NMR, IR, MP) I->J

Caption: Workflow for the oxidation of this compound.

Product Characterization

To confirm the identity and purity of the synthesized 4-Methyl-1-naphthaldehyde, the following characterization is recommended:

  • ¹H NMR Spectroscopy: Based on analogous structures like 4-methylbenzaldehyde, the following proton signals are expected in CDCl₃:[12][13]

    • Aldehyde proton (CHO): A singlet peak between δ 9.9 - 10.1 ppm.

    • Aromatic protons (Ar-H): A series of multiplets in the region of δ 7.2 - 8.5 ppm.

    • Methyl protons (CH₃): A singlet peak around δ 2.4 - 2.6 ppm.

  • Melting Point: The purified product should exhibit a melting point in the range of 32-36 °C.[9]

Safety and Handling

Chemical Hazard Overview:

  • Pyridinium Chlorochromate (PCC):

    • Hazard: Toxic, strong oxidizer, and a suspected carcinogen.[14][15] May cause fire if in contact with combustible materials.

    • Handling: Always handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[16] Avoid inhalation of dust and skin contact.

  • Dichloromethane (DCM):

    • Hazard: Volatile and a suspected carcinogen.

    • Handling: Use only in a well-ventilated fume hood.

  • Waste Disposal: All chromium-containing waste must be disposed of in a designated hazardous waste container according to institutional guidelines.

This protocol provides a self-validating system through clear monitoring and characterization steps, ensuring both the safety of the researcher and the integrity of the scientific outcome.

References

Application Notes and Protocols for the Quantification of (4-Methylnaphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides detailed analytical methodologies for the accurate quantification of (4-Methylnaphthalen-1-yl)methanol, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and adherence to rigorous validation standards.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (CAS No. 57322-44-8) is an aromatic alcohol featuring a naphthalene scaffold. Its chemical structure, comprising a hydroxyl group attached to a methyl-substituted naphthalene ring, imparts specific physicochemical properties that are critical to its reactivity and, consequently, its analytical behavior. As an intermediate in multi-step syntheses, the purity and concentration of this compound directly impact the yield and impurity profile of the final product. Therefore, robust and validated analytical methods are paramount for quality control, process optimization, and regulatory compliance.

This guide details three prevalent analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) for high-precision analysis in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective quantification, particularly for volatile impurities.

  • UV-Vis Spectrophotometry for rapid and straightforward concentration measurements in pure solutions.

Each section will provide not only a step-by-step protocol but also the underlying scientific principles guiding the methodological choices, ensuring a deep understanding of the analytical process. All methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure their fitness for purpose.[2][3][4]

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust and Versatile Method

Reverse-phase HPLC (RP-HPLC) is the method of choice for the routine quantification of this compound due to its high resolution, reproducibility, and adaptability. The non-polar nature of the naphthalene ring system makes it well-suited for retention on a non-polar stationary phase, such as C18, with elution achieved using a polar mobile phase.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar, octadecyl-silylated silica stationary phase (C18) and a polar mobile phase, typically a mixture of acetonitrile and water.[1][4] this compound, being a relatively non-polar molecule, will be retained on the column and will elute at a specific time (retention time) under defined chromatographic conditions. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a wavelength where it exhibits a strong chromophore, and comparing the peak area to that of a calibration curve constructed from standards of known concentration. The naphthalene ring system provides strong UV absorbance, making UV detection a sensitive and appropriate choice.[4]

Experimental Protocol

2.2.1. Instrumentation and Consumables

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • This compound reference standard (purity ≥96%).[1]

  • 0.45 µm syringe filters for sample preparation.

  • Analytical balance, volumetric flasks, and pipettes.

2.2.2. Chromatographic Conditions

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol. Dilute the sample with the mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2.2.4. Analytical Procedure

  • Set up the HPLC system with the parameters listed in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contamination.

  • Inject the standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area for this compound and calculate the concentration using the calibration curve.

Method Validation (ICH Q2(R2) Framework)
  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations is recommended, and the correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: The closeness of the test results to the true value. This is assessed by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis Standard Reference Standard Stock Stock Solution (1000 µg/mL in MeOH) Standard->Stock Sample Test Sample PreparedSample Prepared Sample (Diluted in Mobile Phase) Sample->PreparedSample Working Working Standards (1-100 µg/mL in Mobile Phase) Stock->Working Autosampler Autosampler Injection (10 µL) Working->Autosampler Filter 0.45 µm Syringe Filtration PreparedSample->Filter Filter->Autosampler Column C18 Column (ACN:H2O, 1 mL/min, 30°C) Autosampler->Column Detector UV Detector (225 nm) Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Sensitive and Specific Method

GC-MS is a powerful technique for the quantification of this compound, especially when high sensitivity is required or when analyzing complex matrices where co-eluting impurities might be present. The mass spectrometer provides an additional dimension of separation and detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments, ensuring high specificity.

Principle of the Method

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. This compound, being a semi-volatile compound, is well-suited for GC analysis. After separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and the resulting ions are separated by their m/z ratio. The resulting mass spectrum is a unique fingerprint of the molecule. Quantification is performed in selected ion monitoring (SIM) mode, where only specific, characteristic ions of the analyte are monitored, providing excellent sensitivity and selectivity.[5]

Experimental Protocol

3.2.1. Instrumentation and Consumables

  • GC system with a split/splitless injector and a mass selective detector (MSD).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • This compound reference standard.

  • GC-grade solvents (e.g., methanol, dichloromethane).

  • Autosampler vials with inserts.

3.2.2. GC-MS Conditions

ParameterCondition
Injector Temperature 250°C
Injection Mode Splitless (1 minute)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program 100°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 172 (Molecular Ion), 157, 141, 128

3.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using a suitable GC-compatible solvent like methanol or dichloromethane.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in the same solvent to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to fall within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

3.2.4. Analytical Procedure

  • Set up the GC-MS system with the specified parameters.

  • Inject a solvent blank to verify system cleanliness.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the this compound peak based on the area of the primary quantifier ion (m/z 172) and the calibration curve.

Method Validation (ICH Q2(R2) Framework)

The validation parameters are similar to those for HPLC, with a strong emphasis on specificity, which is inherently high in SIM mode. The LOD and LOQ for GC-MS are typically lower than for HPLC-UV.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Sample->Extraction Dilution Dilution in GC-compatible solvent Extraction->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector GC Injector (250°C) Vial->Injector GC_Column Capillary Column (Temperature Programmed) Injector->GC_Column MS_Detector Mass Spectrometer (EI, SIM Mode) GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

UV-Vis Spectrophotometry: A Rapid Method for Purity Assessment

For relatively pure samples of this compound, UV-Vis spectrophotometry offers a quick and simple method for concentration determination. This technique is particularly useful for in-process checks where speed is more critical than high selectivity.

Principle of the Method

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The naphthalene ring system of this compound absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve, the concentration can be determined.

Experimental Protocol

4.2.1. Instrumentation and Consumables

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Spectrophotometric grade methanol or ethanol.

  • This compound reference standard.

  • Analytical balance, volumetric flasks, and pipettes.

4.2.2. Method Parameters

ParameterSetting
Solvent Methanol
Wavelength Scan Range 200 - 400 nm (to determine λmax)
Analytical Wavelength (λmax) To be determined experimentally (expecting around 225 nm)
Blank Methanol

4.2.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations in the range of 1-20 µg/mL.

4.2.4. Analytical Procedure

  • Turn on the spectrophotometer and allow it to warm up.

  • Scan a standard solution (e.g., 10 µg/mL) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with the methanol blank.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.

Method Validation

Validation for this method would focus on linearity, accuracy, precision, and range. Specificity is the main limitation of this technique, as any impurity that absorbs at the analytical wavelength will interfere with the measurement.

Conclusion

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust and versatile approach for routine quality control. GC-MS provides superior sensitivity and specificity, making it ideal for trace analysis and impurity profiling. UV-Vis spectrophotometry is a rapid and simple tool for the analysis of pure samples. For all methods, proper validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results.

References

Application Note & Protocols: (4-Methylnaphthalen-1-yl)methanol as a Pivotal Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylnaphthalen-1-yl)methanol is a key architectural component in the synthesis of a variety of pharmacologically active molecules. Its rigid, planar naphthalene core, combined with the reactive hydroxymethyl group, provides a versatile scaffold for drug design and development. This document provides a detailed examination of this compound as a pharmaceutical intermediate, focusing on its synthesis, purification, and application. We present a validated, step-by-step protocol for its use in the synthesis of Nafimidone, an anticonvulsant agent, illustrating its practical utility in a multi-step drug synthesis workflow. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Introduction: The Strategic Importance of the Naphthalene Scaffold

The naphthalene ring system is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its lipophilic nature enhances membrane permeability, while its extended π-system allows for critical stacking interactions with biological targets such as enzymes and receptors. The introduction of a methyl group at the C4 position and a hydroxymethyl group at the C1 position, as in this compound, creates a bifunctional intermediate with distinct reactive sites.

The primary alcohol function serves as a versatile handle for introducing a wide range of functionalities through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The methyl group and the aromatic rings can be further functionalized, although they are more commonly retained to occupy specific hydrophobic pockets in a target protein. This intermediate is notably used in the synthesis of anticonvulsant drugs like Nafimidone and its derivatives.

Synthesis and Purification of this compound

The most direct and widely adopted method for preparing this compound is the selective reduction of 4-methyl-1-naphthaldehyde. This pathway is favored for its high yield and selectivity.

Synthetic Workflow Overview

The process begins with the commercially available aldehyde and reduces it to the primary alcohol. The choice of reducing agent is critical to prevent over-reduction or side reactions on the naphthalene ring.

G cluster_synthesis Synthesis Workflow A 4-Methyl-1-naphthaldehyde (Starting Material) B Dissolution in Methanol/THF A->B Step 1 C Reduction with NaBH4 (0°C to RT) B->C Step 2 D Aqueous Workup (Quenching & Extraction) C->D Step 3 E Purification (Column Chromatography) D->E Step 4 F This compound (Final Product) E->F Step 5

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol describes the reduction of 4-methyl-1-naphthaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent ideal for converting aldehydes to alcohols without affecting the aromatic system.

Materials and Reagents:

  • 4-methyl-1-naphthaldehyde (98% purity)

  • Sodium borohydride (NaBH₄, 99%)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc), reagent grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Deionized water

Protocol Steps:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.4 mmol) of 4-methyl-1-naphthaldehyde in a mixture of 50 mL of methanol and 25 mL of THF.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.

  • Addition of Reducing Agent: Slowly add 1.33 g (35.2 mmol, 1.2 equivalents) of sodium borohydride in small portions over 20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-3 hours.

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 50 mL of saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Safety Note: Quenching is exothermic and liberates hydrogen gas. Ensure adequate ventilation and slow addition.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. Expected yield: 4.6 - 4.9 g (90-95%).

Characterization Data
ParameterExpected Value
Appearance White to off-white solid
Melting Point 81-83 °C
¹H NMR (400 MHz, CDCl₃) δ 8.10 (d, 1H), 7.95 (d, 1H), 7.60 (m, 2H), 7.40 (d, 1H), 5.10 (s, 2H), 2.70 (s, 3H)
Purity (HPLC) >98%

Application in the Synthesis of Nafimidone

This compound is a direct precursor to a key intermediate in the synthesis of Nafimidone, an anticonvulsant drug. The synthesis involves converting the alcohol to a more reactive halide, which is then used in a nucleophilic substitution reaction.

Conversion to (4-Methylnaphthalen-1-yl)methyl Halide

The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a better one, typically a halide (e.g., chloride or bromide). Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

G cluster_nafimidone Nafimidone Synthesis Pathway A This compound B Chlorination with SOCl₂ in Dichloromethane A->B Step A C 1-(Chloromethyl)-4-methylnaphthalene (Key Intermediate) B->C Yield: >95% D Nucleophilic Substitution with Imidazole C->D Step B E Nafimidone (Final Active Pharmaceutical Ingredient) D->E Yield: ~80%

Caption: Key steps in the synthesis of Nafimidone from the title intermediate.

Protocol: Synthesis of 1-(Chloromethyl)-4-methylnaphthalene

Protocol Steps:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4.0 g (23.2 mmol) of this compound in 40 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add 2.1 mL (28.9 mmol, 1.25 equivalents) of thionyl chloride (SOCl₂) dropwise via syringe over 15 minutes. Causality Note: The reaction is highly exothermic and releases HCl gas. A slow, dropwise addition at low temperature is essential to control the reaction rate and ensure safety.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture over 50 g of crushed ice. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 1-(chloromethyl)-4-methylnaphthalene is often of sufficient purity (>95%) to be used directly in the next step without further purification.

Protocol: Synthesis of Nafimidone

Protocol Steps:

  • Reaction Setup: In a 100 mL flask, dissolve 1.5 g (22.0 mmol) of imidazole in 30 mL of anhydrous dimethylformamide (DMF). Add 1.0 g (25.0 mmol) of sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C. Safety Note: Sodium hydride reacts violently with water. Use anhydrous solvent and an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium imidazolide salt.

  • Nucleophilic Substitution: Dissolve the crude 1-(chloromethyl)-4-methylnaphthalene (approx. 23.2 mmol from the previous step) in 10 mL of anhydrous DMF and add it dropwise to the imidazolide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Quenching and Extraction: Quench the reaction by slowly adding 50 mL of water. Extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by recrystallization from an ethanol/water mixture to afford Nafimidone as a crystalline solid.

Conclusion and Best Practices

This compound is a highly effective and versatile intermediate for pharmaceutical synthesis. The protocols detailed herein demonstrate a reliable and scalable pathway for its preparation and its successful application in the synthesis of the anticonvulsant Nafimidone. The key to success lies in careful control of reaction conditions, particularly temperature, and the use of anhydrous solvents where specified to prevent side reactions. Proper analytical monitoring at each stage ensures high purity and yield of the final active pharmaceutical ingredient.

Anwendungs- und Protokollhandbuch: Derivatisierung von (4-Methylnaphthalin-1-yl)methanol für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von (4-Methylnaphthalin-1-yl)methanol, einer entscheidenden Vorbereitung für eine robuste und empfindliche Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS).

Einleitung: Die Notwendigkeit der Derivatisierung

(4-Methylnaphthalin-1-yl)methanol ist eine semivolatile Verbindung, deren direkte Analyse mittels GC-MS aufgrund der polaren Hydroxylgruppe (-OH) zu Herausforderungen führen kann. Diese Polarität kann zu einer schlechten Peakform (Tailing), einer geringen Flüchtigkeit und einer unerwünschten Adsorption an der GC-Säule führen.[1][2] Die chemische Derivatisierung umgeht diese Probleme, indem die polare Hydroxylgruppe durch eine weniger polare funktionelle Gruppe ersetzt wird.[3][4] Dieser Prozess erhöht die Flüchtigkeit und thermische Stabilität der Analyten, was zu einer verbesserten chromatographischen Auflösung und Empfindlichkeit führt.[2][5]

Für die Derivatisierung von (4-Methylnaphthalin-1-yl)methanol werden in diesem Handbuch zwei weit verbreitete und effektive Methoden vorgestellt: Silylierung und Acylierung.

Strategien zur Derivatisierung: Silylierung vs. Acylierung

Die Wahl der Derivatisierungsmethode hängt von den spezifischen Anforderungen der Analyse ab.

Silylierung ist eine der am häufigsten verwendeten Derivatisierungstechniken für die GC-Analyse.[4] Dabei wird ein aktiver Wasserstoff durch eine Alkylsilylgruppe, typischerweise eine Trimethylsilylgruppe (TMS), ersetzt.[3][4] Die resultierenden Silylether sind deutlich flüchtiger und weniger polar als die ursprünglichen Alkohole.[4] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein potentes Silylierungsmittel, das schnell und quantitativ mit Alkoholen reagiert.[3]

Acylierung ist eine weitere effektive Methode, bei der eine Acylgruppe in das Molekül eingeführt wird. Die Verwendung von perfluorierten Acylierungsmitteln wie Trifluoressigsäureanhydrid (TFAA) bietet den zusätzlichen Vorteil, dass die Empfindlichkeit für den Elektroneneinfangdetektor (ECD) erhöht wird und charakteristische Massenspektren erzeugt werden.[6] Die resultierenden Ester sind stabil und weisen eine gute Flüchtigkeit auf.

Logischer Arbeitsablauf für die Methodenauswahl

Abbildung 1: Entscheidungsprozess für die Derivatisierung.

Detaillierte experimentelle Protokolle

Sicherheitshinweis: Derivatisierungsreagenzien sind oft feuchtigkeitsempfindlich, giftig und korrosiv. Alle Arbeiten sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe) durchgeführt werden.

Silylierung mit BSTFA

Diese Methode wandelt (4-Methylnaphthalin-1-yl)methanol in sein flüchtigeres Trimethylsilylether-Derivat um.

Reagenzien und Materialien:

  • (4-Methylnaphthalin-1-yl)methanol-Standard oder Probenextrakt

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), optional mit 1 % Trimethylchlorsilan (TMCS) als Katalysator

  • Lösungsmittel (wasserfrei), z. B. Pyridin, Acetonitril oder Dichlormethan

  • Heizblock oder Ofen

  • GC-Vials mit Kappen

Protokoll:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe wasserfrei ist. Bei Bedarf die Probe unter einem sanften Stickstoffstrom zur Trockne eindampfen.

  • Rekonstitution: Lösen Sie den trockenen Rückstand in 100 µL eines geeigneten wasserfreien Lösungsmittels in einem GC-Vial.

  • Zugabe des Reagens: Geben Sie 100 µL BSTFA (ggf. mit 1 % TMCS) in das Vial. Ein Überschuss des Silylierungsmittels wird empfohlen, um eine vollständige Reaktion zu gewährleisten.[3]

  • Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es für 30 Minuten bei 70 °C.[7]

  • Abkühlen: Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen.

Arbeitsablauf der Silylierung

Abbildung 2: Schematischer Arbeitsablauf der Silylierungsreaktion.

Acylierung mit TFAA

Dieses Verfahren führt zur Bildung des stabilen und flüchtigen Trifluoracetat-Esters von (4-Methylnaphthalin-1-yl)methanol.

Reagenzien und Materialien:

  • (4-Methylnaphthalin-1-yl)methanol-Standard oder Probenextrakt

  • Trifluoressigsäureanhydrid (TFAA)

  • Lösungsmittel (wasserfrei), z. B. Acetonitril oder Dichlormethan

  • Optional: Base als Katalysator (z. B. Pyridin oder Triethylamin)

  • Heizblock oder Ofen

  • GC-Vials mit Kappen

Protokoll:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe wasserfrei ist. Verdampfen Sie wässrige Proben zur Trockne.

  • Rekonstitution: Lösen Sie den Rückstand in 200 µL eines geeigneten wasserfreien Lösungsmittels in einem GC-Vial.

  • Zugabe des Reagens: Geben Sie 100 µL TFAA hinzu. Die Zugabe einer Base kann die Reaktion beschleunigen.

  • Reaktion: Verschließen Sie das Vial und erhitzen Sie es für 15-30 Minuten bei 60 °C.

  • Aufarbeitung (optional): Nach dem Abkühlen kann überschüssiges Reagenz durch Einblasen von Stickstoff entfernt werden. Der Rückstand wird dann in einem für die GC-Injektion geeigneten Lösungsmittel aufgenommen.

  • Analyse: Die Probe ist nun bereit für die GC-MS-Analyse.

GC-MS-Bedingungen und massenspektrometrische Charakteristika

Die optimierten GC-MS-Bedingungen hängen von der spezifischen Instrumentierung ab. Die folgenden Parameter dienen als Ausgangspunkt.

ParameterEmpfohlene Einstellung
GC-Säule HP-5ms (oder äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke
Trägergas Helium, konstante Flussrate von 1,0 mL/min
Injektor-Temperatur 250 °C
Ofentemperatur Anfangstemperatur 100 °C (1 min halten), dann mit 10 °C/min auf 300 °C erhöhen
Transfer-Line-Temp. 280 °C
Ionenquelle-Temp. 230 °C
Ionisationsenergie 70 eV
Scan-Bereich m/z 50-500
Erwartete Massenspektren

Trimethylsilyl-Derivat (C₁₅H₁₈OSi, MG: 242,4 g/mol ): Das Massenspektrum des TMS-Derivats wird voraussichtlich charakteristische Fragmente aufweisen. Das Molekülion (M⁺) bei m/z 242 sollte nachweisbar sein. Ein prominentes Fragment wird durch den Verlust einer Methylgruppe (-CH₃) vom Siliziumatom erwartet, was zu einem [M-15]⁺-Ion bei m/z 227 führt. Ein weiteres charakteristisches Fragment für TMS-Ether ist das Ion bei m/z 73, das [Si(CH₃)₃]⁺ entspricht. Die Fragmentierung des Naphthalinrings wird ebenfalls zu Ionen im unteren Massenbereich führen.

Trifluoracetyl-Derivat (C₁₄H₁₁F₃O₂, MG: 280,2 g/mol ): Für das TFA-Derivat wird das Molekülion (M⁺) bei m/z 280 erwartet. Ein typisches Fragment entsteht durch den Verlust der Trifluoracetylgruppe (-COCF₃), was zu einem Ion bei m/z 157 führt, das dem (4-Methylnaphthalin-1-yl)methyl-Kation entspricht. Das Fragmention der Trifluoracetylgruppe selbst kann bei m/z 97 ([COCF₃]⁺) oder m/z 69 ([CF₃]⁺) beobachtet werden. Das Massenspektrum von Trifluoressigsäure-2-naphthylester dient als Referenz für die Fragmentierung.[8]

Zusammenfassung und bewährte Praktiken

Die Derivatisierung von (4-Methylnaphthalin-1-yl)methanol durch Silylierung oder Acylierung ist ein entscheidender Schritt zur Erzielung hochwertiger GC-MS-Daten. Die Wahl zwischen BSTFA und TFAA hängt von den analytischen Zielen ab, wobei beide Methoden zu flüchtigen und thermisch stabilen Derivaten führen, die für die GC-Analyse gut geeignet sind.

Wichtige Überlegungen für eine erfolgreiche Derivatisierung:

  • Wasserfreiheit: Feuchtigkeit kann die Derivatisierungsreagenzien hydrolysieren und die Reaktionseffizienz verringern.[3]

  • Reagenzüberschuss: Ein molarer Überschuss des Derivatisierungsreagenzes stellt eine vollständige Umsetzung des Analyten sicher.[3]

  • Optimierung: Die Reaktionszeit und -temperatur sollten für die spezifische Anwendung optimiert werden, um eine vollständige Derivatisierung ohne Abbau des Analyten zu gewährleisten.

  • Leerkontrollen: Führen Sie immer eine Reagenzien-Leerprobe mit, um potenzielle Interferenzen aus den Reagenzien oder dem Lösungsmittel zu identifizieren.

Durch die sorgfältige Anwendung der hier beschriebenen Protokolle können Forscher und Wissenschaftler zuverlässige und reproduzierbare quantitative und qualitative Analysen von (4-Methylnaphthalin-1-yl)methanol in verschiedenen Matrices durchführen.

Referenzen

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References

The Strategic Role of (4-Methylnaphthalen-1-yl)methanol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Intermediate

(4-Methylnaphthalen-1-yl)methanol, a seemingly unassuming aromatic alcohol, holds a pivotal position in the synthetic pathways leading to a variety of specialized agrochemicals. Its unique naphthyl scaffold, combined with a reactive hydroxymethyl group, provides a versatile platform for the construction of complex molecules with potent biological activities. While its direct application in agrochemical formulations is limited, its true value lies in its role as a key building block for high-value active ingredients, particularly in the fungicide and plant growth regulator sectors. This guide provides an in-depth exploration of the strategic applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for research and development professionals.

Core Application: A Gateway to Naphthylmethyl-Based Fungicides

The primary application of this compound in agrochemical synthesis is as a precursor to N-methyl-1-naphthalenemethanamine, a critical intermediate in the production of allylamine fungicides. This class of antifungals, which includes the commercial products Naftifine and Terbinafine , is highly effective against a broad spectrum of dermatophytes and other fungi. The mechanism of action of these compounds involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[1]

The synthetic utility of this compound stems from its ability to be readily converted into a more reactive intermediate, (4-methylnaphthalen-1-yl)methyl chloride. This transformation is typically achieved through reaction with a chlorinating agent such as thionyl chloride or hydrochloric acid. The resulting chloride is a potent electrophile, primed for nucleophilic substitution with methylamine to yield N-methyl-1-(4-methylnaphthalen-1-yl)methanamine.

Synthetic Workflow: From Methanol to Key Amine Intermediate

The following diagram illustrates the general synthetic pathway from this compound to the crucial N-methyl-1-naphthalenemethanamine intermediate.

Synthesis_Workflow Methanol This compound Chloride (4-Methylnaphthalen-1-yl)methyl chloride Methanol->Chloride Chlorination (e.g., SOCl₂) Amine N-methyl-1-(4-methylnaphthalen-1-yl)methanamine Chloride->Amine Amination (CH₃NH₂) Fungicides Allylamine Fungicides (e.g., Naftifine, Terbinafine) Amine->Fungicides Further Synthesis

References

Application Notes and Protocols: Polymerization Reactions Involving (4-Methylnaphthalen-1-yl)methanol for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Naphthalene-Containing Polymers in Biomedicine

The rational design of polymeric materials for biomedical applications, particularly in drug delivery and tissue engineering, necessitates a sophisticated control over macromolecular architecture and functionality. The incorporation of specific chemical moieties can imbue polymers with unique properties, such as enhanced biocompatibility, targeted cellular interactions, and controlled drug release kinetics. The naphthalene ring, a bicyclic aromatic hydrocarbon, has emerged as a valuable structural component in medicinal chemistry, present in a range of FDA-approved drugs.[1][2] Its inclusion in polymer backbones or as pendant groups can significantly influence the material's physicochemical properties, including hydrophobicity, thermal stability, and potential for π-π stacking interactions, which can be leveraged for drug loading and self-assembly.[3][4]

(4-Methylnaphthalen-1-yl)methanol is a versatile aromatic alcohol that serves as a compelling, yet underexplored, building block for novel polymeric materials.[5][6] While direct polymerization of this alcohol is not a common route, its functional handle (a primary hydroxyl group) provides a gateway for its conversion into a variety of polymerizable monomers. This guide provides detailed protocols and scientific rationale for the synthesis and polymerization of monomers derived from this compound, with a focus on creating advanced materials for drug development professionals.

Strategic Monomer Synthesis from this compound

The hydroxyl group of this compound is the key to its versatility. Through well-established organic transformations, it can be converted into monomers suitable for various polymerization techniques. Here, we present two primary strategies: synthesis of a vinyl ether for cationic polymerization and conversion to an epoxide for ring-opening polymerization.

Strategy 1: Synthesis of (4-Methylnaphthalen-1-yl)methyl Vinyl Ether

Vinyl ethers are a class of monomers that readily undergo living cationic polymerization, allowing for precise control over molecular weight and architecture. The synthesis of (4-methylnaphthalen-1-yl)methyl vinyl ether from its parent alcohol can be achieved via a transetherification reaction.

Protocol 1: Synthesis of (4-Methylnaphthalen-1-yl)methyl Vinyl Ether

  • Materials:

    • This compound

    • Ethyl vinyl ether (in large excess, acts as both reagent and solvent)

    • Bis(1,5-cyclooctadiene)diiridium(I) dichloride ([Ir(cod)Cl]₂)

    • Sodium carbonate (Na₂CO₃)

    • Anhydrous dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

    • Add a large excess of ethyl vinyl ether.

    • Add [Ir(cod)Cl]₂ (0.01 eq) and Na₂CO₃ (0.1 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (4-methylnaphthalen-1-yl)methyl vinyl ether.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions and catalyst deactivation.

  • Iridium Catalyst: [Ir(cod)Cl]₂ is a highly efficient catalyst for the transetherification of alcohols with vinyl ethers.

  • Excess Ethyl Vinyl Ether: Drives the equilibrium towards the product side.

  • Sodium Carbonate: Acts as a mild base to neutralize any acidic impurities that could inhibit the catalyst.

Strategy 2: Synthesis of 2-((4-Methylnaphthalen-1-yl)methoxy)oxirane

Epoxides are versatile monomers for ring-opening polymerization, which can be initiated by both anionic and cationic catalysts. The resulting polyethers often exhibit good biocompatibility. The synthesis of the target epoxide can be achieved via epoxidation of an intermediate allyl ether.

Protocol 2: Synthesis of 2-((4-Methylnaphthalen-1-yl)methoxy)oxirane

Step A: Synthesis of 1-((Allyloxy)methyl)-4-methylnaphthalene

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Allyl bromide

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried round-bottom flask under nitrogen, suspend NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Carefully quench the reaction with water.

    • Extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to obtain 1-((allyloxy)methyl)-4-methylnaphthalene.

Step B: Epoxidation

  • Materials:

    • 1-((Allyloxy)methyl)-4-methylnaphthalene

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the allyl ether (1.0 eq) in DCM and cool to 0 °C.

    • Add a solution of m-CPBA (1.5 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over MgSO₄ and concentrate.

    • Purify by column chromatography to yield 2-((4-methylnaphthalen-1-yl)methoxy)oxirane.

Polymerization Protocols

Living Cationic Polymerization of (4-Methylnaphthalen-1-yl)methyl Vinyl Ether

Living polymerization techniques are crucial for synthesizing well-defined polymers with narrow molecular weight distributions, which is highly desirable for biomedical applications.[7]

Protocol 3: Living Cationic Polymerization

  • Materials:

    • (4-Methylnaphthalen-1-yl)methyl vinyl ether (monomer)

    • 2-Chloro-2-isopropoxypropane (initiator)

    • Titanium tetrachloride (TiCl₄, co-initiator)

    • Pyridine (quenching agent)

    • Anhydrous dichloromethane (DCM, solvent)

    • Methanol (for precipitation)

  • Procedure (under inert atmosphere):

    • In a dry Schlenk tube, dissolve the monomer in anhydrous DCM.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add the initiator solution in DCM.

    • Add the TiCl₄ solution in DCM to initiate the polymerization.

    • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

    • Quench the polymerization by adding a small amount of pre-chilled pyridine.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum.

Quantitative Data Summary:

ParameterValue RangePurpose
Monomer/Initiator Ratio10:1 to 500:1Controls the degree of polymerization and molecular weight.
[Monomer]0.1 - 1.0 MAffects polymerization rate and solvent choice.
[TiCl₄]2-10 mMInfluences the rate of initiation and propagation.
Temperature-78 °C to 0 °CSuppresses side reactions, ensuring a "living" character.

Workflow Diagram:

G cluster_synthesis Monomer Synthesis cluster_polymerization Living Cationic Polymerization cluster_characterization Polymer Characterization Monomer_Prep This compound Vinyl_Ether (4-Methylnaphthalen-1-yl)methyl Vinyl Ether Monomer_Prep->Vinyl_Ether Transetherification Polymerization Polymerization at -78°C Vinyl_Ether->Polymerization Initiator Initiator + Co-initiator Initiator->Polymerization Quenching Quenching Polymerization->Quenching Precipitation Precipitation & Isolation Quenching->Precipitation Polymer Poly((4-methylnaphthalen-1-yl)methyl vinyl ether) Precipitation->Polymer GPC GPC (Mn, PDI) Polymer->GPC NMR NMR (Structure) Polymer->NMR DSC DSC (Tg) Polymer->DSC

Caption: Workflow for the synthesis and polymerization of (4-methylnaphthalen-1-yl)methyl vinyl ether.

Ring-Opening Polymerization of 2-((4-Methylnaphthalen-1-yl)methoxy)oxirane

Ring-opening polymerization of the synthesized epoxide can yield polyethers with a naphthalene-containing side chain.

Protocol 4: Anionic Ring-Opening Polymerization

  • Materials:

    • 2-((4-Methylnaphthalen-1-yl)methoxy)oxirane (monomer)

    • Potassium naphthalenide or potassium tert-butoxide (initiator)

    • Anhydrous tetrahydrofuran (THF, solvent)

    • Methanol (for termination and precipitation)

  • Procedure (under inert atmosphere):

    • In a dry Schlenk tube, dissolve the monomer in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add the initiator solution in THF dropwise until a persistent color change is observed (if using potassium naphthalenide) or in a calculated amount.

    • Allow the polymerization to proceed at room temperature for 12-24 hours.

    • Terminate the polymerization by adding degassed methanol.

    • Precipitate the polymer in a large volume of cold water or methanol.

    • Filter, wash, and dry the polymer under vacuum.

Logical Relationship Diagram:

G Monomer This compound Epoxide Naphthalene-containing Epoxide Monomer->Epoxide 2-Step Synthesis Polymer Naphthalene-functionalized Polyether Epoxide->Polymer Ring-Opening Polymerization Application Drug Delivery Vehicle Polymer->Application Formulation

Caption: Synthetic pathway from this compound to a functional polymer.

Potential Applications in Drug Development

Polymers derived from this compound are anticipated to have significant utility in drug delivery due to the unique properties conferred by the naphthalene moiety.

  • Hydrophobic Drug Encapsulation: The hydrophobic nature of the naphthalene side chains can enhance the encapsulation efficiency of poorly water-soluble drugs through hydrophobic interactions and potential π-π stacking with aromatic drug molecules.

  • Self-Assembling Nanocarriers: The amphiphilic character that can be achieved by creating block copolymers (e.g., by sequential monomer addition in living polymerization) can lead to the formation of micelles or nanoparticles in aqueous environments, which are ideal for drug delivery.

  • Bioimaging: The inherent fluorescence of the naphthalene group can be exploited for tracking the polymer-drug conjugate within cells or tissues, although specific excitation and emission spectra would need to be characterized.

  • Enhanced Cellular Uptake: The lipophilic character of the naphthalene ring may facilitate passive diffusion across cell membranes, potentially enhancing the intracellular delivery of conjugated therapeutics.[1]

Conclusion

This compound represents a promising but currently underutilized starting material for the synthesis of advanced functional polymers. By converting it into polymerizable monomers such as vinyl ethers or epoxides, researchers can access a new class of naphthalene-containing polymers with tunable properties. The protocols detailed in this guide provide a scientifically grounded framework for the synthesis, polymerization, and potential application of these materials in the field of drug development. The ability to precisely control the polymer architecture through living polymerization techniques opens up exciting possibilities for creating sophisticated drug delivery systems and other biomedical devices.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (4-Methylnaphthalen-1-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methylnaphthalen-1-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize and troubleshoot your reaction conditions effectively.

Synthesis Overview: From Precursor to Product

The most direct and common route to synthesizing this compound is through the reduction of its corresponding aldehyde, 4-methyl-1-naphthaldehyde. This precursor is typically synthesized via formylation of 1-methylnaphthalene.[1] The overall workflow is a robust two-step process that is amenable to optimization at each stage.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction to Target Alcohol cluster_2 Analysis & Purification Start 1-Methylnaphthalene Aldehyde 4-Methyl-1-naphthaldehyde Start->Aldehyde Formylation (e.g., Gattermann-Koch, Vilsmeier-Haack) Alcohol This compound Aldehyde->Alcohol Hydride Reduction (e.g., NaBH4) Purification Workup & Purification (Extraction, Chromatography) Alcohol->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method is the chemical reduction of 4-methyl-1-naphthaldehyde.[2] This aldehyde is a stable, commercially available solid with a melting point of 32-36 °C.[1][3] The reduction of the aldehyde functional group to a primary alcohol is a high-yielding and well-understood transformation in organic chemistry.

Q2: Which reducing agent is better for this synthesis: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?

For the reduction of an aldehyde like 4-methyl-1-naphthaldehyde, Sodium Borohydride (NaBH₄) is the preferred reagent.[4]

  • Expertise: NaBH₄ is a milder reducing agent than LiAlH₄, making it highly selective for aldehydes and ketones.[4][5] This chemoselectivity is advantageous as it avoids potential side reactions if other reducible functional groups were present.

  • Safety and Practicality: NaBH₄ is significantly safer and easier to handle. It is stable in air and can be used in protic solvents like methanol or ethanol.[6] In contrast, LiAlH₄ reacts violently with water and protic solvents and requires strictly anhydrous conditions, typically with solvents like diethyl ether or THF.

Q3: How can I monitor the progress of the reduction reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.

  • Procedure: Spot the reaction mixture on a TLC plate alongside a spot of the starting material (4-methyl-1-naphthaldehyde).

  • Interpretation: The starting aldehyde is less polar than the product alcohol. Therefore, in a typical normal-phase silica gel system (e.g., ethyl acetate/hexanes), the aldehyde spot will have a higher Rf value (travel further up the plate) than the alcohol spot. The reaction is complete when the aldehyde spot is no longer visible in the reaction mixture lane.

Q4: What are the expected yields for this synthesis?

With proper optimization, the reduction of 4-methyl-1-naphthaldehyde to this compound can achieve high to excellent yields, often in the range of 90-95% or higher.[7][8]

Troubleshooting Guide

Problem: Low or No Conversion of Aldehyde to Alcohol

Q: My TLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What went wrong?

This is a common issue that typically points to a problem with the reducing agent or reaction conditions.

  • Possible Cause 1: Inactive Reducing Agent.

    • Explanation: Sodium borohydride can degrade over time, especially if not stored properly in a cool, dry place. Moisture in the air will slowly decompose the hydride.

    • Solution: Use a freshly opened bottle of NaBH₄ whenever possible. If you suspect your reagent is old, you can test its activity on a small scale with a simple aldehyde like benzaldehyde before committing to your main reaction. Do not use NaBH₄ that appears clumpy or discolored.

  • Possible Cause 2: Insufficient Stoichiometry.

    • Explanation: The stoichiometry of the reduction requires that one mole of NaBH₄ can provide four moles of hydride (H⁻). Therefore, theoretically, you only need 0.25 equivalents of NaBH₄ for every one equivalent of aldehyde. However, in practice, it is standard to use a slight to moderate excess to ensure the reaction goes to completion, typically 1.1 to 1.5 equivalents.[7]

    • Solution: Re-calculate your molar equivalents. Ensure you are using at least 1.1 equivalents of NaBH₄ relative to your starting aldehyde. If the reaction is sluggish, adding another small portion (e.g., 0.2-0.3 eq) of NaBH₄ can help drive it to completion.

  • Possible Cause 3: Suboptimal Temperature.

    • Explanation: While NaBH₄ reductions are often initiated at 0 °C to control the initial exothermic reaction, they are typically allowed to warm to room temperature to ensure completion.[7] If the reaction is kept too cold for the entire duration, the rate may be too slow, leading to incomplete conversion.

    • Solution: After the initial addition of NaBH₄ at 0 °C, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

Problem: Formation of Significant Impurities

Q: After workup, my NMR spectrum shows several unexpected peaks. What are the likely side products and how can I avoid them?

  • Possible Cause 1: Impure Starting Material.

    • Explanation: The quality of the final product is directly dependent on the purity of the starting 4-methyl-1-naphthaldehyde. The formylation of 1-methylnaphthalene can sometimes produce the isomeric 1-methyl-2-naphthaldehyde as a byproduct.[1] Reducing this mixture will lead to a mixture of isomeric alcohols that can be difficult to separate.

    • Solution: Always check the purity of your starting aldehyde by NMR or GC-MS before beginning the reduction. If it is impure, purify it by recrystallization or column chromatography.

  • Possible Cause 2: Issues During Acidic Workup.

    • Explanation: The workup typically involves adding a dilute acid (e.g., 1M HCl) to quench any remaining hydride and neutralize the borate esters. If a strong acid is used too aggressively or at elevated temperatures, it could potentially lead to dehydration of the product alcohol to form an alkene or other acid-catalyzed side reactions.

    • Solution: Perform the acidic quench slowly and while cooling the reaction mixture in an ice bath. Use a dilute acid and do not allow the mixture to warm significantly.

Problem: Difficult Product Isolation

Q: I am having trouble with emulsions during the aqueous workup and extraction. How can I resolve this?

  • Explanation: Emulsions are common during the extraction of polar organic molecules from aqueous solutions. They are stabilized by fine particulate matter or compounds that act as surfactants.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.

    • Patience and Technique: Gently rock the separatory funnel instead of shaking it vigorously. Allow the mixture to stand for a longer period to allow the layers to separate.

    • Filtration: In stubborn cases, you can filter the entire emulsified mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.

Data & Protocols

Table 1: Comparison of Common Hydride Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild & SelectiveVery Strong & Reactive
Reduces Aldehydes, Ketones[4]Aldehydes, Ketones, Esters, Amides, Carboxylic Acids[4]
Solvents Protic (Methanol, Ethanol), AproticAprotic Ethers (THF, Diethyl Ether) ONLY
Safety Stable in air, reacts slowly with waterPyrophoric, reacts violently with water
Workup Simple aqueous acid quenchCautious, multi-step quench (Fieser method)
Table 2: Recommended Conditions for NaBH₄ Reduction
ParameterRecommended ValueRationale
Solvent Methanol or EthanolProtic solvent helps to activate the carbonyl and dissolve NaBH₄.
Equivalents of NaBH₄ 1.1 - 1.5 eq.Ensures complete reaction without significant excess.
Temperature 0 °C to Room TemperatureInitial cooling controls exotherm, then warming ensures completion.
Reaction Time 1 - 3 hoursTypically sufficient for full conversion; monitor by TLC.
Quenching Agent 1M Hydrochloric Acid (HCl)Neutralizes excess hydride and hydrolyzes borate esters.

Detailed Experimental Protocol: Reduction of 4-Methyl-1-naphthaldehyde

Materials:

  • 4-Methyl-1-naphthaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1-naphthaldehyde (1.0 eq) in methanol (approx. 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.

  • Addition of Reducing Agent: While stirring at 0 °C, add sodium borohydride (1.2 eq) to the solution in small portions over 5-10 minutes. Note: You will observe gas evolution (hydrogen); ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until all the starting aldehyde has been consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Continue adding until the gas evolution ceases and the pH is slightly acidic.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any residual acid) and then with brine (to aid in drying).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.

Reaction Mechanism: Hydride Reduction of an Aldehyde

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Caption: Mechanism for the reduction of an aldehyde to a primary alcohol using a hydride reagent.

References

Stability and degradation of (4-Methylnaphthalen-1-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Methylnaphthalen-1-yl)methanol

Introduction

This compound is a key aromatic alcohol intermediate used in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals.[1] Its structure, featuring a primary benzylic alcohol on a naphthalene scaffold, confers unique reactivity. While this is advantageous for many synthetic transformations, it also presents a significant challenge: pronounced instability under acidic conditions. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues related to the stability and degradation of this compound in acidic media. Our goal is to explain the underlying chemical principles and provide actionable troubleshooting strategies to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The underlying cause for most issues is the exceptional stability of the carbocation intermediate formed upon acid-catalyzed dehydration.

Q1: My reaction has produced a significant amount of a high-molecular-weight, non-polar, and insoluble byproduct. What is it and how can I prevent it?

A: You are likely observing acid-catalyzed polymerization or ether formation. The mechanism involves the protonation of the hydroxyl group, which then leaves as a water molecule to form a resonance-stabilized benzylic carbocation. This highly reactive intermediate can then be attacked by another molecule of this compound, leading to the formation of bis((4-methylnaphthalen-1-yl)methyl) ether.[2] In more concentrated solutions or with stronger acids, this process can continue, leading to oligomers or polymers.

Troubleshooting Steps:

  • Reduce Reactant Concentration: Lowering the concentration of the alcohol can disfavor the bimolecular reaction that leads to ether formation or polymerization.

  • Control Acid Stoichiometry: Use the absolute minimum catalytic amount of acid required. A full equivalent is rarely necessary and will accelerate degradation.

  • Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. We recommend starting at 0°C or even -20°C and slowly warming if necessary.

  • Choose a Non-Nucleophilic Solvent: If the alcohol itself is acting as the nucleophile, switching to a non-nucleophilic, aprotic solvent can mitigate byproduct formation.

Q2: I'm observing near-total loss of my starting material, even with a weak acid catalyst, and I'm not isolating my desired product. Why is this compound so sensitive?

A: The sensitivity of this compound to acid is a direct result of the stability of the carbocation formed after the loss of water. The positive charge is extensively delocalized across the naphthalene ring system. This high degree of stabilization lowers the activation energy for the dehydration step, making the reaction proceed rapidly even under mild acidic conditions. The reactivity of benzylic alcohols in acid-catalyzed reactions is known to follow the SN1 pathway, where the stability of the carbocation intermediate is the determining factor.[3][4]

Troubleshooting Steps:

  • Use a Weaker Acid: If your protocol allows, switch from a strong mineral acid (e.g., H₂SO₄, HCl) to a weaker organic acid (e.g., acetic acid) or a solid-supported acid catalyst that can be easily filtered off.

  • Shorten Reaction Time: Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as a sufficient amount of product has formed, before significant degradation occurs.

  • Inverse Addition: Consider adding the substrate slowly to a solution of the acid and other reagents. This keeps the instantaneous concentration of the alcohol low, potentially reducing side reactions.

Q3: My purification on a standard silica gel column is resulting in low yields and streaks of colored impurities. Is the compound degrading on the column?

A: Yes, this is a very common issue. Standard silica gel is inherently acidic and can catalyze the degradation of acid-sensitive compounds like this compound directly on the column. The concentrated band of your compound on the silica surface in the presence of an eluent can create a microenvironment where acid-catalyzed degradation is accelerated.

Troubleshooting Steps:

  • Neutralize Before Purification: Thoroughly quench your reaction with a mild base (e.g., saturated sodium bicarbonate solution) and wash the organic layer until it is neutral before concentrating and loading it onto the column.

  • Use Deactivated Silica: Prepare a slurry of your silica gel in the column eluent and add 1% triethylamine (or another suitable base) to neutralize the acidic sites. Let it equilibrate before loading your sample.

  • Consider Alternative Media: If the compound is extremely sensitive, consider using a different stationary phase for chromatography, such as neutral alumina or a reverse-phase (C18) column, which do not have acidic surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A: The primary pathway is an SN1-type mechanism. It proceeds in three main steps:

  • Protonation: The lone pair of electrons on the hydroxyl oxygen attacks a proton (H⁺) from the acid catalyst. This converts the hydroxyl group into a good leaving group (-OH₂⁺).

  • Carbocation Formation: The protonated hydroxyl group departs as a neutral water molecule, leaving behind a primary benzylic carbocation. This is typically the rate-determining step. The carbocation is highly stabilized by resonance across the naphthalene ring.

  • Nucleophilic Attack or Elimination: The carbocation can then be attacked by any nucleophile present in the mixture (e.g., another alcohol molecule, the solvent, or the counter-ion of the acid) to form a new product.

Q2: What are the expected degradation byproducts I should look for in my analytical data (LC-MS, GC-MS)?

A: Based on the degradation mechanism, you should look for the following masses:

  • Bis((4-methylnaphthalen-1-yl)methyl) ether: [2 * M - H₂O], where M is the mass of the starting material.

  • Polymeric Species: Multiples of the monomer mass minus corresponding water losses.

  • Solvent Adducts: If using a nucleophilic solvent like methanol, look for the corresponding methyl ether [M - OH + OCH₃].

  • Halogenated Product: If using a hydrohalic acid (e.g., HCl, HBr), look for the corresponding benzyl halide [M - OH + Halogen].

Q3: How should I store this compound to ensure its long-term stability?

A: Store the compound in a tightly sealed container in a cool, dry, and dark place.[5] Ensure the container is free from any acidic residues. It is stable as a solid at room temperature when protected from atmospheric moisture and acidic vapors.

Mechanism & Workflow Visualizations

Degradation Pathway

The following diagram illustrates the acid-catalyzed formation of the key carbocation intermediate and its subsequent reaction to form a common byproduct, the corresponding ether.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Limiting) cluster_2 Step 3: Nucleophilic Attack A This compound B Protonated Alcohol (Good Leaving Group) A->B + H+ H_plus H+ C Resonance-Stabilized Carbocation B->C - H2O D Bis((4-methylnaphthalen-1-yl)methyl) ether (Byproduct) C->D + Starting Material Water H2O A2 This compound (as Nucleophile)

Caption: Acid-catalyzed degradation of this compound.

Recommended Experimental Workflow

To minimize degradation, a carefully planned workflow is essential.

G Start Combine Substrate & Reagents in Aprotic Solvent at 0°C AddAcid Slowly Add Catalytic Acid Start->AddAcid Monitor Monitor Reaction via TLC/LC-MS AddAcid->Monitor Quench Quench with Mild Base (e.g., sat. NaHCO3) Monitor->Quench Upon completion Extract Aqueous Workup & Extraction Quench->Extract Purify Purify on Deactivated Silica Gel Extract->Purify End Isolate Pure Product Purify->End

Caption: Recommended workflow for acid-sensitive reactions.

Data Summary: Impact of Conditions on Stability

The following table provides a hypothetical summary of degradation based on typical observations for benzylic alcohols. This illustrates the critical influence of temperature and acid strength on the stability of this compound.

Acid Catalyst (0.1 eq)Temperature (°C)Reaction Time (hr)Starting Material Remaining (%)
p-Toluenesulfonic Acid01>95%
p-Toluenesulfonic Acid25 (Room Temp)1~60%
p-Toluenesulfonic Acid501<10%
Sulfuric Acid (H₂SO₄)00.5~40%
Acetic Acid (HOAc)25 (Room Temp)1>90%

Note: Data are illustrative examples to demonstrate trends.

Recommended Protocol: General Acid-Catalyzed Reaction

This protocol provides a robust starting point for reactions involving this compound where an acid catalyst is required.

Objective: To perform an acid-catalyzed reaction while minimizing the degradation of this compound.

Materials:

  • This compound

  • Anhydrous, aprotic solvent (e.g., Dichloromethane, Toluene)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel and triethylamine

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and any other non-acidic reagents in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Catalyst Addition: Add the acid catalyst (start with 0.05 - 0.1 eq) to the cooled, stirring solution. If the acid is a solid, it can be added directly. If it is a liquid, add it dropwise.

  • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes by TLC or LC-MS. Look for the appearance of the product and the disappearance of the starting material.

  • Quenching: Once the reaction has reached the desired level of conversion, pour the mixture into a separatory funnel containing cold, saturated sodium bicarbonate solution. Ensure the aqueous layer remains basic (test with pH paper).

  • Extraction & Drying: Extract the aqueous layer with the reaction solvent (or another suitable solvent like ethyl acetate) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Prepare a silica gel slurry in your desired eluent (e.g., Hexane/Ethyl Acetate).

    • Add triethylamine (1% v/v) to the slurry and stir for 15 minutes to neutralize the silica.

    • Pack the column with the neutralized slurry.

    • Concentrate the dried organic layer from step 6 and perform column chromatography to isolate the pure product.

References

Technical Support Center: Synthesis of (4-Methylnaphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methylnaphthalen-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. By understanding the causality behind common byproducts and implementing the suggested protocols, you can optimize your reaction outcomes and ensure the purity of your final product.

Synthesis Overview: A Two-Step Approach

The most common and reliable synthetic route to this compound involves a two-step process:

  • Formylation of 1-Methylnaphthalene: An electrophilic aromatic substitution to introduce a formyl group (-CHO) onto the naphthalene ring, primarily yielding 4-methyl-1-naphthaldehyde.

  • Reduction of 4-Methyl-1-naphthaldehyde: The selective reduction of the aldehyde to a primary alcohol using a mild reducing agent.

This guide is structured in a question-and-answer format to directly address specific problems you may encounter at each stage.

Part 1: Troubleshooting the Formylation of 1-Methylnaphthalene

The formylation of 1-methylnaphthalene is a critical step that dictates the purity of the subsequent intermediates and the final product. The Rieche reaction is often preferred over Vilsmeier-Haack or Duff reactions for this transformation, as the latter can result in complex mixtures or recovery of the starting material[1][2].

Frequently Asked Questions (FAQs)

Question 1: My reaction is sluggish, and I'm recovering a significant amount of unreacted 1-methylnaphthalene. What's going wrong?

Answer: Incomplete formylation can be attributed to several factors:

  • Insufficiently Activated Reagents: The formylating agent in the Rieche reaction is generated in situ from dichloromethyl methyl ether and a Lewis acid, typically titanium tetrachloride (TiCl₄)[1]. Ensure that your Lewis acid is fresh and has not been deactivated by atmospheric moisture.

  • Low Reaction Temperature: While the reaction is often initiated at 0°C to control exothermicity, the reaction may require warming to room temperature to proceed to completion[3]. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Steric Hindrance and Electronic Effects: The naphthalene α-positions are sterically demanding, which can impede the approach of the electrophile[1]. The methyl group is an activating group, but its effect may not be strong enough under suboptimal conditions.

Troubleshooting Protocol:

  • Reagent Quality Check: Use freshly opened or properly stored TiCl₄.

  • Temperature Optimization: After the initial addition of reagents at 0°C, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 3-17 hours), monitoring by TLC until the starting material is consumed[3].

  • Stoichiometry: Ensure the correct stoichiometry of dichloromethyl methyl ether and TiCl₄ is used. An excess of the formylating agent may be necessary, but this can also lead to di-formylation[2].

Question 2: My NMR analysis shows a mixture of isomeric aldehydes. How can I avoid this and what is the other isomer?

Answer: The formylation of 1-methylnaphthalene can yield a mixture of 4-methyl-1-naphthaldehyde (the desired product) and 1-methyl-2-naphthaldehyde as a minor byproduct[4]. The methyl group directs the electrophilic substitution to the para position (C4) and the ortho position (C2). The C4 position is generally favored due to reduced steric hindrance.

Mitigation Strategies:

  • Reaction Conditions: The regioselectivity of the formylation can be influenced by the Lewis acid and solvent system. While a complete suppression of the minor isomer is challenging, using a bulky Lewis acid-formylating agent complex may enhance selectivity for the less sterically hindered C4 position.

  • Purification: The isomeric aldehydes can typically be separated by column chromatography on silica gel[4]. Careful selection of the eluent system is crucial for achieving good separation.

Question 3: I've observed a higher molecular weight byproduct in my mass spectrometry data. Could this be a di-formylated product?

Answer: Yes, it is possible to obtain a di-formylated product, especially if an excess of the formylating agent is used or if the reaction is allowed to proceed for too long at elevated temperatures[2]. The introduction of the first electron-withdrawing formyl group deactivates the naphthalene ring towards further electrophilic substitution, but a second formylation can still occur under forcing conditions[1].

Prevention and Removal:

  • Control Stoichiometry: Use a controlled amount of the formylating reagent (typically 1.0 to 1.2 equivalents).

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS to stop the reaction once the mono-formylated product is maximized.

  • Purification: The di-formylated byproduct, being more polar than the mono-formylated product, can be separated by column chromatography.

Part 2: Troubleshooting the Reduction of 4-Methyl-1-naphthaldehyde

The reduction of 4-methyl-1-naphthaldehyde to this compound is typically a straightforward reaction. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high selectivity for aldehydes and ketones[5][6].

Frequently Asked Questions (FAQs)

Question 4: My reduction is incomplete, and I still see the aldehyde peak in my TLC and NMR. What should I do?

Answer: An incomplete reduction can usually be resolved by addressing the following:

  • Insufficient Reducing Agent: While NaBH₄ is a potent reducing agent for aldehydes, a slight excess (typically 1.2-1.5 equivalents) is often used to ensure the reaction goes to completion. NaBH₄ can decompose in protic solvents like methanol or ethanol, so a modest excess compensates for this[6].

  • Reaction Time and Temperature: Most NaBH₄ reductions are rapid at room temperature or 0°C. However, if the reaction is sluggish, allowing it to stir for a longer duration (e.g., 4 hours) can be beneficial[7].

  • Solvent Choice: Methanol or ethanol are excellent solvents for NaBH₄ reductions as they also serve as a proton source for the workup[8]. Tetrahydrofuran (THF) can also be used, often in combination with a protic solvent[6][7].

Troubleshooting Protocol:

  • Add More NaBH₄: If TLC analysis shows significant starting material after the initial reaction time, cool the reaction mixture to 0°C and carefully add another portion (0.3-0.5 equivalents) of NaBH₄.

  • Increase Reaction Time: Allow the reaction to stir for an additional 1-2 hours at room temperature and re-analyze by TLC.

Question 5: After workup, my product has a persistent color. What is the source of this impurity and how can I remove it?

Answer: Colored impurities can arise from several sources:

  • Impurities from the Previous Step: If the starting aldehyde was not sufficiently purified, colored byproducts from the formylation step can be carried over.

  • Workup Procedure: The workup, which typically involves quenching with water or dilute acid, can sometimes generate minor, colored side products.

  • Air Oxidation: Although less common for the alcohol, trace amounts of the aldehyde may persist and undergo slow air oxidation upon storage, leading to colored degradation products.

Purification Strategies:

  • Charcoal Treatment: For liquid products, adding a small amount of activated charcoal and stirring for a short period (e.g., 10-15 minutes) followed by filtration can effectively remove colored impurities[8].

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is a highly effective method for removing both colored and non-colored impurities.

  • Column Chromatography: If other impurities are also present, purification by silica gel column chromatography is recommended.

Data Summary Table

StepCommon IssuePotential Byproduct(s)Molecular WeightMitigation/Troubleshooting
Formylation Incomplete Reaction1-Methylnaphthalene (starting material)142.20 g/mol Optimize reaction time/temperature, check reagent quality.
Isomer Formation1-Methyl-2-naphthaldehyde170.21 g/mol Column chromatography for separation.
Over-reactionDi-formylated 1-methylnaphthalene198.21 g/mol Control stoichiometry, monitor reaction progress.
Reduction Incomplete Reaction4-Methyl-1-naphthaldehyde (starting material)170.21 g/mol Use a slight excess of NaBH₄, increase reaction time.
Product PurityColored impuritiesVariableCharcoal treatment, recrystallization, column chromatography.

Experimental Workflow and Byproduct Formation

The following diagram illustrates the synthetic pathway and the points at which common byproducts can emerge.

Synthesis_Workflow cluster_formylation Step 1: Formylation (Rieche Reaction) cluster_reduction Step 2: Reduction 1_Methylnaphthalene 1-Methylnaphthalene 4_Methyl_1_naphthaldehyde 4-Methyl-1-naphthaldehyde (Desired Product) 1_Methylnaphthalene->4_Methyl_1_naphthaldehyde Dichloromethyl methyl ether, TiCl₄ 1_Methyl_2_naphthaldehyde 1-Methyl-2-naphthaldehyde (Isomeric Byproduct) 1_Methylnaphthalene->1_Methyl_2_naphthaldehyde Side Reaction Diformyl_product Di-formylated Product (Over-reaction Byproduct) 4_Methyl_1_naphthaldehyde->Diformyl_product Excess Reagent/ Prolonged Reaction Target_Alcohol This compound (Final Product) 4_Methyl_1_naphthaldehyde->Target_Alcohol NaBH₄, MeOH/EtOH Unreacted_Aldehyde Unreacted Aldehyde (Incomplete Reaction) 4_Methyl_1_naphthaldehyde->Unreacted_Aldehyde Insufficient NaBH₄

Caption: Synthetic workflow for this compound and common byproducts.

References

Technical Support Center: Optimizing the Synthesis of (4-Methylnaphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methylnaphthalen-1-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Overview of the Synthesis

The most common and reliable method for producing this compound is a two-step process. The first step involves the formylation of 1-methylnaphthalene to yield the intermediate, 4-methyl-1-naphthaldehyde. The subsequent and critical step is the selective reduction of this aldehyde to the corresponding primary alcohol. The overall yield and purity of the final product are highly dependent on the precise control of reaction conditions in both stages, particularly the reduction step.

Below is a workflow diagram illustrating the primary synthetic route.

Synthesis_Workflow Start 1-Methylnaphthalene Aldehyde 4-Methyl-1-naphthaldehyde Start->Aldehyde Formylation Alcohol This compound Aldehyde->Alcohol Reduction Purification Purification Alcohol->Purification

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting and FAQs: The Reduction of 4-Methyl-1-naphthaldehyde

This section addresses common issues encountered during the reduction of 4-methyl-1-naphthaldehyde to this compound.

Frequently Asked Questions

Q1: What are the most common reducing agents for this transformation, and how do I choose between them?

A1: The two most common laboratory-scale reducing agents for converting an aldehyde to a primary alcohol are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2]

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent.[2] It is generally preferred for this synthesis due to its ease of handling, as it can be used in protic solvents like methanol or ethanol.[2] Its selectivity ensures that other potentially reducible functional groups are left intact.

  • Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and less selective reducing agent.[1] It will readily reduce aldehydes, but also other functional groups like esters, carboxylic acids, and amides.[1] Due to its high reactivity with protic solvents, including atmospheric moisture, it requires strictly anhydrous conditions (e.g., dry THF or diethyl ether) and more stringent safety precautions. For the reduction of 4-methyl-1-naphthaldehyde, LiAlH₄ is typically unnecessary and introduces additional complexity and hazards.

Recommendation: For a safe, efficient, and high-yield synthesis of this compound, sodium borohydride is the recommended reducing agent.

Q2: My reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can lead to an incomplete or slow reaction:

  • Insufficient Reducing Agent: While stoichiometrically, one mole of NaBH₄ can reduce four moles of an aldehyde, it is common practice to use a molar excess to ensure the reaction goes to completion. A 1.2 to 1.5 molar equivalent of NaBH₄ relative to the aldehyde is a good starting point.

  • Low Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.

  • Poor Quality of Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh, unopened container or a properly stored reagent.

  • Solvent Issues: While methanol is a common solvent, its reaction with NaBH₄ can consume some of the hydride. Using a mixture of solvents, such as THF and methanol, can sometimes improve performance.

Q3: I am observing significant side products in my reaction mixture. What are they and how can I avoid them?

A3: The reduction of 4-methyl-1-naphthaldehyde with NaBH₄ is generally a clean reaction. However, potential side products can arise:

  • Unreacted Starting Material: This is the most common "impurity." As discussed in Q2, ensure you are using a sufficient excess of fresh reducing agent and allowing adequate reaction time.

  • Borate Esters: During the reaction, borate esters are formed as intermediates. These are typically hydrolyzed during the workup procedure with the addition of an acidic solution (e.g., dilute HCl or NH₄Cl solution) to yield the desired alcohol. An incomplete workup may leave these esters in your crude product.

  • Products from Impurities in the Starting Aldehyde: The purity of your 4-methyl-1-naphthaldehyde is crucial. Impurities in the starting material will likely be carried through or react to form other impurities.

Q4: How do I effectively purify the final product to achieve high purity?

A4: Purification of this compound can typically be achieved by one or a combination of the following methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or a mixture of methanol and water is a good starting point for recrystallization of this compound.[3]

  • Column Chromatography: If recrystallization does not remove all impurities, or if the product is an oil, silica gel column chromatography is recommended. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the more polar alcohol product from less polar impurities.

III. Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and purification of this compound.

Protocol 1: Synthesis via Sodium Borohydride Reduction

This protocol is optimized for a high yield and straightforward execution.

Materials:

  • 4-methyl-1-naphthaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous (optional)

  • 1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1-naphthaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde). If desired, a co-solvent of THF can be used.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10°C. You may observe some gas evolution.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl or saturated NH₄Cl solution at 0°C until the gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol.[3]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

IV. Data Summary and Expected Yields

The choice of reducing agent and purification method will impact the final yield and purity. The following table provides a summary of expected outcomes.

ParameterMethod 1: NaBH₄ Reduction & RecrystallizationMethod 2: LiAlH₄ Reduction & Column Chromatography
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Solvent Methanol, Ethanol, or THF/MethanolAnhydrous Diethyl Ether or THF
Typical Yield >90%>90%
Purity High (after recrystallization)High (after chromatography)
Safety Relatively safe, handle with standard precautions.Highly reactive and pyrophoric. Requires stringent anhydrous conditions and specialized handling.
Workup Aqueous workup.Careful quenching with water/acid under controlled conditions.

V. Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.

Mechanism of Aldehyde Reduction by Sodium Borohydride

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

NaBH4_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Aldehyde R-CHO Alkoxide R-CH₂-O⁻ Aldehyde->Alkoxide Nucleophilic attack Hydride H⁻ (from NaBH₄) Alkoxide2 R-CH₂-O⁻ Alcohol R-CH₂-OH Alkoxide2->Alcohol Protonation Solvent H-Solvent (e.g., MeOH)

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

VI. References

  • Santa Cruz Biotechnology. (n.d.). (1-Methylnaphthalen-4-yl)methanol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1-Naphthaldehyde. Retrieved from --INVALID-LINK--

  • Majumder, R., & Bajpai, V. K. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Retrieved from --INVALID-LINK--

  • PubMed. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Retrieved from --INVALID-LINK--

  • Reagent Guide. (n.d.). Sodium Borohydride (NaBH₄). Retrieved from --INVALID-LINK--

  • Sandiego. (n.d.). Recrystallization of an Impure Sample of Naphthalene. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Recrystallization of Methyl 4-hydroxy-3,5-dimethylbenzoate. Retrieved from --INVALID-LINK--

  • Magritek. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from --INVALID-LINK--

  • PubMed. (2020). Naphthalen-1-yl-methanol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Purification and Characterization of 1-Naphthol-2-Hydroxylase from Carbaryl-Degrading Pseudomonas Strain C4. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from --INVALID-LINK--

  • Reddit. (2018). What are the byproducts of reduction with borohydride?. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Sodium borohydride reductions in mixed methanol/water systems - how much water??. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from --INVALID-LINK--

References

Side reactions to avoid when using (4-Methylnaphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Methylnaphthalen-1-yl)methanol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. As a key intermediate in the synthesis of complex pharmaceuticals and specialty chemicals, understanding its reactivity is paramount to achieving high-yield, high-purity outcomes.[1] This guide, structured in a question-and-answer format, addresses the most common side reactions and experimental challenges encountered when using this versatile benzylic alcohol.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant formation of high-molecular-weight impurities and polymeric material in my acid-catalyzed reaction. What is causing this?

This is the most frequently encountered issue and typically stems from the inherent reactivity of the this compound structure under acidic conditions. The electron-rich naphthalene ring and the electron-donating methyl group work in concert to stabilize a key reactive intermediate: the benzylic carbocation. Once formed, this carbocation can participate in several non-desired pathways.

Causality: The Central Role of the Benzylic Carbocation

Benzylic alcohols, especially those with electron-donating groups, readily undergo acid-catalyzed dehydration to form a stabilized carbocation.[2] This intermediate is a potent electrophile and becomes the branching point for multiple side reactions:

  • Dimerization (Self-Condensation) via Etherification: The carbocation can be attacked by the hydroxyl group of another molecule of this compound, leading to the formation of a bulky bis((4-methylnaphthalen-1-yl)methyl) ether. This is a common byproduct in dehydrative reactions of benzyl alcohols.[3][4]

  • Friedel-Crafts Self-Alkylation: The carbocation can act as an alkylating agent in an electrophilic aromatic substitution reaction, attacking the electron-rich naphthalene ring of another molecule of the starting material.[5][6] This leads to the formation of carbon-carbon bonds and results in dimeric and oligomeric byproducts.

Side_Reactions cluster_0 Carbocation Formation Start This compound (R-CH2OH) Protonation Protonated Alcohol (R-CH2OH2+) Start->Protonation + H+ Carbocation Benzylic Carbocation (R-CH2+) Central Reactive Intermediate Protonation->Carbocation - H2O Ether Bis((4-methylnaphthalen-1-yl)methyl) ether (R-CH2-O-CH2-R) O-Alkylation Product Carbocation->Ether + R-CH2OH - H+ FC_Product Friedel-Crafts Dimer (R-CH2-R') C-Alkylation Product Carbocation->FC_Product + R-CH2OH - H+

Caption: Carbocation-mediated dimerization and self-alkylation pathways.

Troubleshooting Guide for Dimerization & Self-Alkylation

To mitigate these side reactions, the key is to control the formation and concentration of the benzylic carbocation and favor the desired reaction pathway.

ParameterProblematic ConditionRecommended Solution & Rationale
Acid Catalyst Strong, non-coordinating acids (e.g., H₂SO₄, TFA) in stoichiometric amounts.Use a milder Lewis or Brønsted acid (e.g., ZnCl₂, p-TsOH) or a catalytic amount. This lowers the steady-state concentration of the carbocation.[2][7]
Temperature Elevated temperatures (> 50 °C).Run the reaction at the lowest possible temperature that still allows for an acceptable rate for the main reaction. Higher temperatures provide the activation energy for side reactions.
Concentration High concentration of starting material.Employ high dilution conditions. This reduces the probability of intermolecular reactions (dimerization) and favors intramolecular or desired bimolecular reactions with a reagent in excess.
Solvent Aromatic solvents (e.g., Toluene, Xylene).Use non-nucleophilic, non-aromatic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to prevent the solvent from participating in Friedel-Crafts reactions.
Addition Rate Rapid addition of the alcohol to the acidic medium.Add the alcohol solution slowly (e.g., via syringe pump) to a solution of the acid and other reagents. This keeps the instantaneous concentration of the alcohol low.
Q2: My reaction is producing a non-polar impurity consistent with the loss of water. Is this related to the dimerization issue?

Yes, this is another side reaction originating from the same benzylic carbocation intermediate, but it follows a different pathway.

Causality: E1 Elimination

Benzylic alcohols readily undergo acid-catalyzed E1 elimination to form conjugated alkenes. In this case, the carbocation intermediate loses a proton from the adjacent methyl group, leading to the formation of 1-ethenyl-4-methylnaphthalene. This pathway is often competitive with substitution (SN1) reactions.

Dehydration Carbocation Benzylic Carbocation (Ar-CH2+) Alkene 1-Ethenyl-4-methylnaphthalene (Alkene Product) Carbocation->Alkene - H+ (E1 Elimination)

Caption: E1 elimination pathway leading to alkene byproduct formation.

Troubleshooting Guide for Dehydration

ParameterProblematic ConditionRecommended Solution & Rationale
Temperature High reaction temperatures.Lower the temperature. Elimination reactions often have a higher activation energy than substitution reactions and are favored entropically at higher temperatures.
Acid/Base Choice Strongly acidic, non-nucleophilic conditions.If a substitution is desired, ensure a good nucleophile is present in sufficient concentration to "trap" the carbocation before it can eliminate a proton. For base-catalyzed reactions, avoid strong, bulky bases that favor elimination.
Solvent Polar, protic solvents that stabilize the carbocation but are poor nucleophiles.Choose a solvent that either participates in the desired reaction or is less able to stabilize the carbocation intermediate for a long lifetime.
Q3: I am not using an oxidizing agent, yet I'm detecting 4-methylnaphthalene-1-carbaldehyde and the corresponding carboxylic acid. How can I prevent this?

The primary benzylic alcohol group in this compound is susceptible to oxidation. While dedicated oxidizing agents are the most obvious cause, "unintentional" oxidation is a common pitfall.

Causality: Unintentional Oxidation

  • Aerial Oxidation: At elevated temperatures or upon prolonged exposure, atmospheric oxygen can oxidize the alcohol, especially in the presence of trace metal impurities that can catalyze the process. Benzylic positions are particularly prone to auto-oxidation.

  • Solvent-Borne Oxidants: Older, improperly stored solvents like ethers (THF, Dioxane) or hydrocarbons can form explosive peroxides, which are potent oxidizing agents.

  • Photochemical Oxidation: Exposure to UV light can generate radicals that initiate oxidation pathways, converting the alcohol first to the aldehyde and then potentially to the carboxylic acid.[8]

Troubleshooting Guide for Unintentional Oxidation

ParameterProblematic ConditionRecommended Solution & Rationale
Atmosphere Reaction performed open to the air.Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment. This is the most effective way to prevent aerial oxidation.
Solvents Using solvents from previously opened bottles without testing.Use freshly distilled or anhydrous-grade solvents. Test ether solvents for peroxides before use (e.g., with potassium iodide strips).
Light Exposure Reaction vessel is transparent and exposed to ambient or direct light.Protect the reaction from light by wrapping the flask in aluminum foil. This is critical for reactions that are run over long periods.
Reagent Purity Use of reagents with trace metal contaminants.Use high-purity reagents and acid-washed glassware if metal-catalyzed oxidation is suspected.

Experimental Protocol: Performing a Reaction Under an Inert Atmosphere

This protocol ensures the exclusion of atmospheric oxygen and moisture, which can contribute to both oxidation and other side reactions.

  • Glassware Preparation: Ensure all glassware (flask, condenser, dropping funnel) is thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) and allowed to cool in a desiccator.

  • System Assembly: Quickly assemble the glassware while still warm. Use high-vacuum grease for joints if necessary. Connect the top of the condenser to a gas bubbler via a T-adapter connected to a nitrogen or argon line.

  • Purging the System: With a gentle flow of inert gas, gently heat the empty apparatus with a heat gun for several minutes to drive off any adsorbed moisture and air. Allow the system to cool to room temperature under a positive pressure of the inert gas.

  • Reagent Addition: Add anhydrous solvents and solid reagents under a counter-flow of inert gas. Liquid reagents should be added via syringe through a rubber septum.

  • Running the Reaction: Maintain a slight positive pressure of inert gas (indicated by a slow bubble rate in the bubbler) for the entire duration of the reaction.

  • Work-up: Cool the reaction to room temperature before opening it to the atmosphere.

Consolidated Troubleshooting Summary

Side ReactionPrimary Cause(s)Key Prevention Strategies
Ether Formation Acid catalysis, high concentration/temperature.Use catalytic/mild acid, high dilution, low temperature, slow addition.[3][4]
Friedel-Crafts Alkylation Strong acid catalysis, formation of stable carbocation.Use non-aromatic solvents, low temperature, mild acid.[5][9]
Dehydration to Alkene Acid catalysis, high temperature, poor nucleophiles.Lower reaction temperature, ensure presence of a potent nucleophile.[10]
Oxidation to Aldehyde/Acid Exposure to air, light, or solvent peroxides.Maintain a strict inert (N₂/Ar) atmosphere, use fresh/purified solvents, protect from light.[8]

References

Storage and handling recommendations for (4-Methylnaphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: (4-Methylnaphthalen-1-yl)methanol

Welcome to the technical support guide for this compound (CAS No. 57322-44-8). This document is designed for researchers, scientists, and drug development professionals, providing in-depth information, troubleshooting advice, and practical protocols to ensure the successful and safe use of this versatile aromatic alcohol. As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, understanding its proper handling and reactivity is paramount.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: For maximal stability and to prevent degradation, this compound should be stored in a tightly sealed container at refrigerated temperatures, specifically between 0-8 °C.[1] While some suppliers may indicate storage at room temperature under dry conditions[2], refrigeration is the preferred method to minimize the risk of slow degradation or oxidation over time. The compound is a white to pale yellow solid, and any significant color change may indicate degradation.[1][3] Always store it in a cool, dry, and well-ventilated area away from direct sunlight, heat, and sources of ignition.[4][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Standard laboratory PPE is mandatory. This includes wearing chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4][6][7] All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9] Ensure that an eyewash station and safety shower are readily accessible.[4]

Q3: In which solvents is this compound soluble?

A3: Due to its hydrophobic naphthalene core, the compound has limited solubility in water.[3] It is, however, soluble in a range of common organic solvents, including ethanol, ether, and other polar aprotic solvents.[3] This solubility profile makes it highly adaptable for various organic synthesis applications.[1]

Q4: What are the primary chemical reactivities I should be aware of?

A4: The key reactive site is the hydroxymethyl group (-CH2OH), which can undergo typical alcohol reactions such as oxidation (to an aldehyde or carboxylic acid) and esterification.[3] The naphthalene ring itself is relatively stable but can participate in electrophilic aromatic substitution reactions under specific conditions.[1] The compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[10]

Q5: How can I prevent static discharge when handling the solid?

A5: This is a critical safety consideration, especially when transferring larger quantities of the powder. To prevent the ignition of dust or solvent vapors by static electricity, ensure that all metal equipment, containers, and receiving vessels are properly grounded and bonded.[4][8][9][10] Use only non-sparking tools and explosion-proof equipment in areas where the compound is handled.[4][8][9][10]

Troubleshooting Guide

Experimental challenges can arise from improper handling, storage, or reaction setup. The table below outlines common issues and provides scientifically grounded solutions.

Problem Encountered Probable Cause(s) Recommended Solutions & Rationale
Inconsistent Reaction Yields or Failure 1. Compound Degradation: The hydroxymethyl group may have oxidized due to improper storage (exposure to air, light, or heat).[3] 2. Moisture Contamination: Water can interfere with many organic reactions, especially those involving organometallics or acid chlorides. 3. Inaccurate Measurement: As a solid, precise weighing is critical for stoichiometric accuracy.1. Verify Compound Integrity: Before use, check the appearance. If significantly discolored, consider purification by recrystallization or column chromatography. Always store under recommended refrigerated conditions.[1] 2. Use Anhydrous Conditions: Dry solvents and glassware thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive. 3. Ensure Accurate Weighing: Use a calibrated analytical balance and ensure the compound is at room temperature before weighing to avoid condensation.
Compound Appears Discolored (Yellow/Brown) Upon Receipt or After Storage Oxidation/Degradation: The naphthalene moiety can be susceptible to slow oxidation when exposed to air and/or light over extended periods, leading to colored impurities.Inert Atmosphere Handling: For sensitive applications, handle the compound under an inert atmosphere. Proper Storage: Store in a tightly sealed, amber-colored vial inside a refrigerator (0-8 °C) to protect from light and air.[1] A small amount of discoloration may not affect all applications, but high-purity work may require purification.
Poor Solubility in Reaction Solvent 1. Incorrect Solvent Choice: The polarity of the solvent may not be suitable for both the substrate and reagents.[3] 2. Low Temperature: Solubility of solids typically decreases at lower temperatures.1. Solvent Screening: Test solubility in small amounts of different solvents (e.g., THF, DCM, Toluene) to find the optimal medium for your reaction. 2. Controlled Heating: Gently warm the mixture to aid dissolution, but monitor to ensure the compound or other reagents do not decompose. Perform this in a well-ventilated fume hood away from ignition sources.[11]
Formation of Unexpected Byproducts 1. Side Reactions: The hydroxymethyl group may be more reactive than intended under the reaction conditions.[3] 2. Impurities: The starting material may contain impurities that participate in the reaction. Purity is often reported as ≥96% (HPLC), leaving room for minor components.[1][12]1. Use of Protecting Groups: If the hydroxymethyl group is not the intended reaction site, protect it with a suitable group (e.g., silyl ether) before proceeding with other transformations. 2. Confirm Purity: Analyze the starting material via HPLC, NMR, or LC-MS to identify and quantify any impurities before beginning the synthesis.

Detailed Experimental Protocol: Synthesis of (4-Methylnaphthalen-1-yl)methyl Acetate

This protocol describes a standard esterification reaction, a common application for this compound. It is a self-validating system where successful synthesis can be confirmed by spectroscopic methods.

Objective: To synthesize (4-Methylnaphthalen-1-yl)methyl acetate via esterification with acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (as catalyst and acid scavenger)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup (in a fume hood):

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.81 mmol).

    • Dissolve the solid in 20 mL of anhydrous DCM.

    • Add pyridine (e.g., 0.7 mL, 8.71 mmol, 1.5 eq) to the solution.

    • Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction with the anhydride.

  • Reagent Addition:

    • Slowly add acetic anhydride (e.g., 0.82 mL, 8.71 mmol, 1.5 eq) to the stirred solution dropwise over 5 minutes.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the more nonpolar ester product should appear, and the starting material spot should diminish.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 2 x 20 mL of 1M HCl (to remove pyridine).

      • 2 x 20 mL of saturated NaHCO₃ solution (to remove excess acetic acid).

      • 1 x 20 mL of brine (to remove residual water).

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter off the MgSO₄ and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

    • Confirm the identity and purity of the final product, (4-Methylnaphthalen-1-yl)methyl acetate, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for handling and using this compound in a typical synthetic procedure.

G Figure 1: General Experimental Workflow receive Receive Compound inspect Inspect Appearance & CoA receive->inspect storage Store at 0-8 °C inspect->storage ppe Don PPE in Fume Hood storage->ppe weigh Weigh Compound ppe->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve react Add Reagents & Run Reaction dissolve->react monitor Monitor with TLC/LC-MS react->monitor workup Quench & Liquid-Liquid Extraction monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate via Rotovap dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General Experimental Workflow

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of (4-Methylnaphthalen-1-yl)methanol via 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and characterization. This guide provides an in-depth, technical comparison for elucidating the structure of (4-Methylnaphthalen-1-yl)methanol, a substituted naphthalene derivative. We will explore the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as the primary tool for structural validation and compare its performance with alternative analytical techniques, supported by clear experimental protocols and data interpretation.

The Challenge: Unambiguous Structure Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information about the chemical environments of protons and carbons, complex aromatic structures like this compound often present overlapping signals that make definitive assignment challenging. 2D NMR spectroscopy overcomes this by spreading signals across two frequency dimensions, revealing through-bond correlations between nuclei and providing a clear roadmap to the molecule's connectivity.[1][2][3]

The 2D NMR Workflow: A Multi-faceted Approach

A systematic application of several 2D NMR experiments is crucial for building a complete picture of the molecular structure. Each experiment provides a unique piece of the puzzle, and together, they offer a self-validating system for structural confirmation.

G cluster_0 1. Sample Preparation cluster_1 2. 1D NMR Acquisition cluster_2 3. 2D NMR Acquisition cluster_3 4. Data Interpretation & Structure Confirmation A Dissolve 5-10 mg of This compound in ~0.6 mL CDCl3 B Filter into a 5 mm NMR tube A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum C->D E COSY (¹H-¹H Correlation) D->E F HSQC (¹H-¹³C One-Bond Correlation) E->F G HMBC (¹H-¹³C Multiple-Bond Correlation) F->G H Assign Spin Systems (COSY) G->H I Assign Direct C-H Bonds (HSQC) H->I J Connect Fragments & Assign Quaternary Carbons (HMBC) I->J K Final Structure Validation J->K

Caption: The logical workflow for molecular structure validation.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[4][5][6][7][8]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound. For ¹³C NMR, a higher concentration (10-50 mg) may be beneficial.[5][6]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterated solvent is essential for the spectrometer's lock system.[5][7]

  • Homogenization: Ensure the sample is fully dissolved. Any particulate matter can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[6]

  • Filtration and Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles.[5][8] The final sample depth should be at least 4.5 cm.[5]

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

  • ¹³C NMR: Identifies the different carbon environments within the molecule.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds, which helps in identifying adjacent protons.[1][9][10][11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).[9][13][14][15][16][17] This is a highly sensitive technique for assigning protonated carbons.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is crucial for connecting different parts of the molecule and identifying quaternary (non-protonated) carbons.[9][16][17][18][19][20]

Data Interpretation: Piecing Together the Structure of this compound

The following is a predictive analysis based on the known structure of this compound.

Structure and Numbering:

Caption: IUPAC numbering for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)HMBC Correlations (¹H to ¹³C)
CH₂OH ~4.8 (s)~63-YesC1, C8a
CH₃ ~2.7 (s)~20-YesC3, C4, C4a
H2 ~7.4 (d)~125H3YesC4, C8a
H3 ~7.2 (d)~126H2YesC1, C4a
H5 ~8.0 (d)~126H6YesC4, C7, C8a
H6 ~7.5 (t)~129H5, H7YesC8
H7 ~7.6 (t)~126H6, H8YesC5, C8a
H8 ~8.1 (d)~124H7YesC1, C6, C8a
C1 -~135-NoH2, H8, CH₂OH
C4 -~133-NoH2, H3, H5, CH₃
C4a -~132-NoH3, H5, CH₃
C8a -~130-NoH2, H5, H7, H8, CH₂OH
Analysis of 2D NMR Spectra
  • COSY Analysis: The COSY spectrum will reveal the coupling networks between adjacent protons. We expect to see correlations between H2 and H3, and a separate spin system for H5, H6, H7, and H8, confirming the two isolated aromatic proton systems.[10][12][21]

  • HSQC Analysis: The HSQC spectrum directly links each proton to the carbon it is attached to.[14][15][16] This allows for the unambiguous assignment of all protonated carbons. For instance, the proton signal at ~4.8 ppm will correlate with the carbon signal at ~63 ppm, confirming the -CH₂OH group.

  • HMBC Analysis: The HMBC spectrum is key to connecting the different fragments of the molecule and assigning the quaternary carbons.[16][17][18] For example, the protons of the methyl group (~2.7 ppm) will show correlations to C3, C4, and C4a, definitively placing the methyl group at the C4 position. Similarly, the methylene protons of the -CH₂OH group will show correlations to C1 and C8a, confirming its position at C1. The aromatic protons will show long-range correlations that piece together the entire naphthalene ring system.

Caption: Key HMBC correlations for structural confirmation.

Comparison with Alternative Analytical Techniques

While 2D NMR is the gold standard for complete structure elucidation in solution, other techniques provide complementary and confirmatory data.[22]

Table 2: Comparison of Analytical Techniques for Structure Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (through-bond correlations)Provides an unambiguous map of the entire molecular skeleton. Can be performed on samples in solution.Requires a relatively larger amount of sample and longer acquisition times compared to MS.
High-Resolution Mass Spectrometry (HRMS) Elemental composition (molecular formula)High sensitivity, requires very little sample. Provides accurate mass measurements to confirm the elemental formula.Does not provide direct information on atomic connectivity. Isomers cannot be distinguished.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH)Fast and non-destructive. Good for identifying key functional groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Definitive solid-state structure, including stereochemistryProvides an unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state structure.

Conclusion

The structural elucidation of this compound is most effectively and unambiguously achieved through a combination of 2D NMR experiments, including COSY, HSQC, and HMBC.[23][24] These techniques work in concert to provide a complete and detailed map of the molecular structure in solution. While alternative methods like HRMS and IR spectroscopy offer valuable and complementary information regarding molecular formula and functional groups, they lack the capability to definitively establish the atomic connectivity in the way that 2D NMR can. For absolute structural proof, particularly in regulatory submissions, a comprehensive 2D NMR dataset is indispensable.

References

A Comparative Guide to (4-Methylnaphthalen-1-yl)methanol and Other Naphthalene Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the naphthalene scaffold serves as a cornerstone for the construction of complex molecular architectures, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] The strategic functionalization of the naphthalene ring system allows for the fine-tuning of electronic and steric properties, thereby influencing the reactivity and selectivity of subsequent transformations. This guide provides an in-depth comparison of (4-Methylnaphthalen-1-yl)methanol with other key naphthalene derivatives, such as 1-naphthalenemethanol and 2-naphthalenemethanol, with a focus on their application as protecting groups for hydroxyl functionalities. By examining the subtle yet significant impact of substitution on the naphthalene core, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Naphthalene Scaffold: A Versatile Platform

The fused bicyclic aromatic structure of naphthalene provides a rigid and electronically rich framework for synthetic manipulation.[1] Its derivatives are widely used as intermediates in the synthesis of a vast array of compounds, including dyes, polymers, and biologically active molecules.[1] The regioselectivity of reactions on the naphthalene ring is a critical consideration, with the α-positions (1, 4, 5, 8) generally being more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7). This inherent reactivity can be further modulated by the introduction of substituents, which can exert both electronic and steric effects.

This compound: An Emerging Player

This compound is an aromatic alcohol featuring a methyl group at the 4-position of the naphthalene ring. This seemingly minor modification has significant implications for its utility in synthesis, particularly when employed as a protecting group for alcohols. The methyl group, being an electron-donating group, is expected to influence the electronic properties of the naphthalene ring and the reactivity of the benzylic alcohol.

Structural and Electronic Profile

The presence of the methyl group at the 4-position enhances the electron density of the naphthalene ring system through a positive inductive effect (+I). This increased electron density can influence the stability of intermediates formed during chemical reactions.

Figure 1. Structure of this compound.

Naphthylmethyl Ethers as Protecting Groups for Alcohols

Benzyl ethers are widely utilized as protecting groups for alcohols due to their stability under a range of conditions and their facile removal by hydrogenolysis. Naphthylmethyl ethers, including those derived from this compound, 1-naphthalenemethanol, and 2-naphthalenemethanol, offer an alternative with distinct properties. The choice between these protecting groups is often dictated by the specific requirements of the synthetic route, including the need for orthogonal deprotection strategies.

Comparative Analysis of Naphthylmethyl Protecting Groups

The key differences between (4-Methylnaphthalen-1-yl)methyl (4-Me-1-Nap), 1-naphthylmethyl (1-Nap), and 2-naphthylmethyl (2-Nap) protecting groups lie in their relative stabilities and the conditions required for their cleavage.

Protecting GroupPrecursorKey FeaturesCleavage Conditions
4-Me-1-Nap This compoundExpected increased acid lability due to the electron-donating methyl group.Oxidative (DDQ, CAN), Hydrogenolysis
1-Nap 1-NaphthalenemethanolStandard naphthylmethyl protecting group.Oxidative (DDQ, CAN), Hydrogenolysis
2-Nap 2-NaphthalenemethanolMore stable to acidic conditions compared to 1-Nap. Can be selectively cleaved in the presence of benzyl ethers under hydrogenolytic conditions.[2]Oxidative (DDQ, CAN), Hydrogenolysis[2]

Table 1. Comparison of Naphthylmethyl Protecting Groups.

The electron-donating nature of the 4-methyl group in the 4-Me-1-Nap ether is anticipated to facilitate its cleavage under oxidative conditions, potentially allowing for milder reaction conditions or shorter reaction times compared to the unsubstituted 1-Nap ether.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the protection of an alcohol with a naphthylmethyl group and its subsequent deprotection. While specific experimental data for this compound is not extensively reported in comparative studies, the protocols for the analogous 1- and 2-naphthylmethyl groups provide a strong foundation for its application.

General Procedure for the Protection of an Alcohol as a Naphthylmethyl Ether

This protocol is based on the widely used Williamson ether synthesis.

G cluster_0 Protection of Alcohol (ROH) start Dissolve alcohol (ROH) and NaH in anhydrous DMF at 0 °C add_reagent Add naphthylmethyl bromide/chloride start->add_reagent reaction Stir at room temperature add_reagent->reaction workup Quench with water, extract with ether, and purify by column chromatography reaction->workup end Isolated Naphthylmethyl Ether (RO-Nap) workup->end

Figure 2. Workflow for the protection of an alcohol.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • (4-Methylnaphthalen-1-yl)methyl bromide, 1-(bromomethyl)naphthalene, or 2-(bromomethyl)naphthalene (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the respective naphthylmethyl bromide or chloride in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired naphthylmethyl ether.

General Procedure for the Deprotection of a Naphthylmethyl Ether

A. Oxidative Cleavage using DDQ

This method is particularly useful when hydrogenolysis is not feasible due to the presence of other sensitive functional groups.

G cluster_0 Oxidative Deprotection (DDQ) start Dissolve naphthylmethyl ether in CH₂Cl₂/H₂O add_ddq Add DDQ start->add_ddq reaction Stir at room temperature add_ddq->reaction workup Quench with NaHCO₃, extract, and purify reaction->workup end Isolated Alcohol (ROH) workup->end

Figure 3. Workflow for oxidative deprotection.

Materials:

  • Naphthylmethyl ether (1.0 eq)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the naphthylmethyl ether in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

  • Add DDQ in one portion and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

B. Hydrogenolytic Cleavage

This is a standard method for the cleavage of benzyl-type ethers.

Materials:

  • Naphthylmethyl ether (1.0 eq)

  • Palladium on carbon (10 wt. %, 10 mol %)

  • Methanol or Ethyl acetate

  • Hydrogen gas (balloon or Parr apparatus)

Procedure:

  • Dissolve the naphthylmethyl ether in methanol or ethyl acetate.

  • Add palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which may be purified further if necessary.

Conclusion

This compound represents a valuable, albeit less explored, alternative to more common naphthalene-based protecting groups. The presence of the 4-methyl group is anticipated to modulate the reactivity of the corresponding naphthylmethyl ether, potentially offering advantages in terms of cleavage efficiency under specific conditions. While direct comparative experimental data is sparse, the established protocols for the use of 1- and 2-naphthylmethyl ethers provide a solid framework for the application of this compound in complex synthetic strategies. The choice of protecting group should always be guided by the overall synthetic plan, with careful consideration of orthogonality and the stability of all functional groups present in the molecule.

References

A Comparative Guide to the Validation of an Analytical Method for (4-Methylnaphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This guide provides a comprehensive, in-depth exploration of the validation of a robust analytical method for (4-Methylnaphthalen-1-yl)methanol, a key aromatic alcohol intermediate in various synthetic pathways.[1] As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system that meets stringent regulatory expectations.

The validation process is not merely a checklist; it is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[2][3] This guide is structured to provide both a practical framework and a comparative analysis of analytical methodologies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a harmonized international approach to analytical procedure validation.[4][5][6]

The Analytical Challenge: this compound

This compound is a non-polar, aromatic compound. Its naphthalene ring system possesses a strong chromophore, making it an ideal candidate for ultraviolet (UV) detection. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is, therefore, the presumptive method of choice for its quantification, offering a powerful combination of separation and detection capabilities. This guide will focus on the validation of an HPLC-UV method, while also providing a comparative perspective on alternative techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and standalone UV-Vis Spectrophotometry.

The Validation Workflow: A Holistic Approach

The validation of an analytical method is a systematic process. Each step builds upon the last to create a comprehensive picture of the method's performance and limitations. The overall workflow is designed to demonstrate that the analytical procedure is fit for its intended purpose.[7][8]

Validation_Workflow A Method Development & Optimization B Validation Protocol Definition (Scope, Parameters, Acceptance Criteria) A->B Define the 'How' C Execution of Validation Experiments B->C Execute the Plan D Data Analysis & Comparison Against Acceptance Criteria C->D Interpret Results E Validation Report Generation D->E Document Findings F Method Implementation for Routine Use E->F Release for Use Logical_Dependencies Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for meaningful results Accuracy Accuracy Specificity->Accuracy Prerequisite for meaningful results Precision Precision Specificity->Precision Prerequisite for meaningful results Robustness Robustness Specificity->Robustness Assessed for robustness Range Range Linearity->Range Defines upper & lower limits Linearity->Robustness Assessed for robustness Accuracy->Range Must be proven across the range Accuracy->Robustness Assessed for robustness Precision->Range Must be proven across the range Precision->Robustness Assessed for robustness

References

A Comparative Spectroscopic Analysis of Synthesized vs. Commercial (4-Methylnaphthalen-1-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the purity and structural integrity of chemical intermediates are paramount. (4-Methylnaphthalen-1-yl)methanol is a key building block in the synthesis of a variety of complex organic molecules.[1] This guide provides a comprehensive comparison of the spectral data of in-house synthesized versus commercially procured this compound, offering a framework for researchers to validate the quality of this critical reagent. While this guide utilizes high-quality predicted spectral data as a baseline for comparison, it underscores the importance of experimental verification in a laboratory setting.

Introduction to this compound

This compound, with the molecular formula C₁₂H₁₂O, is an aromatic alcohol featuring a naphthalene core.[1] This structure imparts a unique combination of stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its role in multi-step syntheses, ensuring the purity and correct isomeric form of this compound is crucial to avoid the introduction of impurities that can be difficult to remove in later stages and can impact the efficacy and safety of the final product.

This guide will delve into the expected ¹H NMR, ¹³C NMR, and IR spectral characteristics of this compound and provide a detailed protocol for its synthesis via the reduction of 4-methyl-1-naphthaldehyde.

Molecular Structure

Caption: Molecular Structure of this compound

Predicted Spectral Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. In an ideal scenario, the experimental data for both a synthesized and a commercially available "gold standard" sample would be compared. For the purpose of this guide, we will use a single set of high-quality predicted data as our reference. The key is to understand which signals to look for and how to interpret them.

Table 1: Predicted ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10d1HAr-H
~7.95d1HAr-H
~7.60 - 7.50m3HAr-H
~7.40d1HAr-H
~5.05s2H-CH₂OH
~2.70s3HAr-CH₃
~1.70s1H-OH

Table 2: Predicted ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~138.0Ar-C
~134.5Ar-C
~132.0Ar-C
~131.0Ar-C
~129.0Ar-CH
~126.5Ar-CH
~126.0Ar-CH
~125.5Ar-CH
~125.0Ar-CH
~124.0Ar-CH
~63.0-CH₂OH
~20.0Ar-CH₃

Table 3: Predicted IR Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group
~3350 (broad)O-H stretch (alcohol)
~3050C-H stretch (aromatic)
~2920, 2850C-H stretch (aliphatic)
~1600, 1510C=C stretch (aromatic)
~1450C-H bend (aliphatic)
~1030C-O stretch (primary alcohol)
~830, 750C-H bend (aromatic, out-of-plane)

Interpretation of Spectral Data and Potential Impurities

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol group, the methyl protons, and the hydroxyl proton. The exact chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the 1,4-disubstitution pattern on the naphthalene ring. The presence of a sharp singlet for the methyl group and another singlet for the methylene group are key identifiers. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the concentration and solvent.

  • Potential Impurities in Synthesized Sample: A common impurity would be the starting material, 4-methyl-1-naphthaldehyde. This would be indicated by the presence of a singlet at ~10 ppm (aldehyde proton) and the absence of the methylene and hydroxyl proton signals of the alcohol.

  • Commercial Sample Purity: Commercially available samples are often of high purity (e.g., ≥96% by HPLC).[1] However, it is always prudent to verify this, as trace impurities from the manufacturing process or degradation products could be present.

¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the 12 carbon atoms in the molecule. The chemical shifts of the carbon attached to the hydroxyl group (~63.0 ppm) and the methyl group (~20.0 ppm) are characteristic. The aromatic region will show a complex pattern of signals corresponding to the naphthalene ring carbons.

IR Spectroscopy: The infrared spectrum provides key functional group information. A broad absorption band in the region of 3350 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. The presence of aromatic C-H and C=C stretching bands, along with aliphatic C-H stretching bands, further confirms the overall structure. The C-O stretching vibration of the primary alcohol is also a key diagnostic peak.

Synthesis of this compound

A reliable method for the synthesis of this compound is the reduction of 4-methyl-1-naphthaldehyde using sodium borohydride.[2][3] This method is generally high-yielding and uses mild reaction conditions.

Caption: Workflow for the Synthesis of this compound

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar, well-established procedure for the reduction of naphthaldehyde.[2][3][4]

Materials:

  • 4-Methyl-1-naphthaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (10 volumes)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1-naphthaldehyde in methanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Process the spectra using appropriate software and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy:

  • Acquire the IR spectrum using either a KBr pellet method or by applying a thin film of the sample onto a salt plate (e.g., NaCl or KBr).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This guide provides a comprehensive, albeit theoretical, framework for the comparative spectral analysis of synthesized and commercially available this compound. By understanding the expected spectral features and potential impurities, researchers can confidently assess the quality of this important synthetic intermediate. The provided synthesis protocol offers a reliable method for the in-house preparation of this compound. It is imperative that researchers perform their own experimental analyses to validate the findings presented in this guide and to ensure the quality of the materials used in their research and development endeavors.

References

A Comparative Guide to the Biological Activity of (4-Methylnaphthalen-1-yl)methanol and Structurally Related Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activity of (4-Methylnaphthalen-1-yl)methanol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to elucidate structure-activity relationships and potential therapeutic applications. While direct experimental data for this compound is sparse, this guide leverages extensive research on related naphthalene-based compounds to provide a robust comparative analysis.

Introduction: The Naphthalene Scaffold in Biological Systems

The naphthalene ring system is a prevalent scaffold in medicinal chemistry, known for its diverse pharmacological properties. Its rigid, bicyclic aromatic structure serves as a versatile template for designing molecules that can interact with a range of biological targets. Derivatives of naphthalene have been investigated for numerous therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. A particularly significant area of research is their activity as modulators of nuclear receptors, especially the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which are crucial regulators of cell growth, differentiation, and apoptosis[1].

This guide focuses on this compound and compares its potential biological profile with the unsubstituted parent compound, naphthalen-1-ylmethanol, and its isomer, 2-naphthalenemethanol. The primary biological activities discussed are retinoid receptor modulation, cytotoxicity, and anti-inflammatory effects.

Comparative Biological Activity

While this compound is commercially available as a chemical intermediate, its direct biological activities are not extensively documented in peer-reviewed literature. However, it is known to be a metabolite of 2-methylnaphthalene, a process linked to cellular toxicity[2][3]. The biological profile of this compound can be inferred by examining its structural analogs.

Retinoid-like Activity: Modulation of RAR/RXR Signaling

The naphthalene scaffold is a key feature in several synthetic retinoids. These compounds exert their effects by binding to and activating RARs and/or RXRs, which in turn regulate gene expression.

  • Naphthalenecarboxylic Acid Derivatives: A significant body of research exists for naphthalene derivatives where the methanol group is replaced by a carboxylic acid. For instance, 6'-substituted naphthalene-2-carboxylic acid analogs have been identified as a class of RAR subtype-specific ligands[4]. Adapalene, a naphthalenecarboxylic acid derivative, is a known retinoid-like agent that modulates the keratinization of hair follicle cells[1]. These findings suggest that the naphthalene ring itself is a key pharmacophore for RAR interaction.

  • Structure-Activity Relationship (SAR): Studies on various substituted naphthalene-based compounds reveal that modifications to the naphthalene ring can significantly influence receptor selectivity and activity (agonist vs. antagonist)[2]. The presence and position of substituents like methyl groups can alter the binding affinity and efficacy at RAR subtypes. While specific data for this compound is unavailable, the methyl group at the 4-position would likely influence its interaction with the ligand-binding pocket of RARs compared to the unsubstituted naphthalen-1-ylmethanol.

Inference for this compound: Given the established retinoid-like activity of numerous naphthalene derivatives, it is plausible that this compound could exhibit weak to moderate activity at RARs. The presence of the hydroxyl group in the methanol moiety could potentially form hydrogen bonds within the receptor's ligand-binding pocket. However, without direct experimental evidence, this remains a hypothesis. It is also possible that it may act as a negative control or a very weak modulator in retinoid assays.

Cytotoxicity and Anticancer Potential

Naphthalene and its metabolites have been studied for their cytotoxic effects. The bioactivation of methylnaphthalenes can lead to reactive intermediates that cause cellular damage.

  • This compound as a Metabolite: this compound is a metabolite of 2-methylnaphthalene, and its formation is a step in a metabolic pathway that can lead to toxicity[2][3]. This suggests that the compound itself, or its subsequent metabolites, could have cytotoxic properties.

  • Cytotoxicity of Naphthalene and its Metabolites: Studies have shown that naphthalene and its hydroxylated metabolites, 1-naphthol and 2-naphthol, can induce DNA fragmentation in human lymphocytes, indicating genotoxic potential[5]. Naphthalene has also demonstrated time-dependent cytotoxicity on HepG2 human liver cancer cell lines[6].

The following table summarizes the cytotoxic activity of naphthalene, demonstrating its potential to inhibit cell viability.

CompoundCell LineAssayEndpointResultReference
NaphthaleneHepG2MTT AssayLC50121.75 µg/mL (24h)[6]
NaphthaleneHuman LymphocytesWST-1 AssayCytotoxicityNo significant effect[5]
1-NaphtholHuman LymphocytesWST-1 AssayCytotoxicityNo significant effect[5]
2-NaphtholHuman LymphocytesWST-1 AssayCytotoxicityNo significant effect[5]

Inference for this compound: As a hydroxylated naphthalene derivative, this compound may possess cytotoxic activity, particularly in cell lines with high metabolic capacity, such as liver cells. The methyl group could influence its metabolic activation and subsequent toxicity.

Anti-inflammatory Activity

Several naphthalene derivatives have been shown to possess anti-inflammatory properties.

  • Inhibition of Neutrophil Activation: A study of 18 synthetic naphthalene derivatives demonstrated that some compounds have significant anti-inflammatory activities by inhibiting the activation of neutrophils[4]. For example, 2-hydroxymethyl-1-naphthol diacetate (TAC) showed potent inhibition of lysozyme release from neutrophils.

  • Adapalene's Anti-inflammatory Effects: Adapalene, a naphthalene-based retinoid, exerts moderate-to-potent anti-inflammatory effects in various in vitro and in vivo models[7].

Inference for this compound: The naphthalene scaffold is present in compounds with known anti-inflammatory activity. Therefore, it is conceivable that this compound could exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory cell activation or modulation of inflammatory signaling pathways.

Key Signaling Pathways

Retinoid Signaling Pathway

The canonical retinoid signaling pathway involves the binding of retinoids to RAR/RXR heterodimers in the nucleus. This binding event induces a conformational change in the receptors, leading to the dissociation of corepressors and recruitment of coactivators, which ultimately modulates the transcription of target genes involved in cellular processes.

Retinoid Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH RA_nuc RA RA->RA_nuc Transport RAR RAR CoA Coactivators RAR->CoA Recruitment RARE Retinoic Acid Response Element (RARE) RAR->RARE RXR RXR RXR->RARE CoR Corepressors CoR->RAR No Ligand Gene Target Gene Transcription CoA->Gene Activation RA_nuc->RAR Ligand Binding

Caption: Canonical Retinoid Signaling Pathway.

Metabolic Activation of Methylnaphthalenes

The toxicity of methylnaphthalenes is often linked to their metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules.

Metabolic Activation Pathway Methylnaphthalene 2-Methylnaphthalene Hydroxylated_Metabolite This compound Methylnaphthalene->Hydroxylated_Metabolite Cytochrome P450 Reactive_Intermediate Reactive Electrophilic Intermediate Hydroxylated_Metabolite->Reactive_Intermediate Further Metabolism (e.g., Sulfotransferases) Macromolecule_Adducts Macromolecule Adducts (e.g., Protein Binding) Reactive_Intermediate->Macromolecule_Adducts Cellular_Damage Cellular Damage & Toxicity Macromolecule_Adducts->Cellular_Damage

Caption: Metabolic activation of 2-methylnaphthalene leading to toxicity.

Experimental Protocols

RAR Transactivation Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the ability of a test compound to activate Retinoic Acid Receptors.

Objective: To measure the agonist activity of this compound and its analogs on RARs.

Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Transfection:

    • Transfect the cells with three plasmids:

      • An expression vector for the specific RAR subtype (e.g., RARα, RARβ, or RARγ).

      • A reporter plasmid containing a luciferase gene under the control of a Retinoic Acid Response Element (RARE).

      • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

    • Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.

  • Compound Treatment:

    • After 24 hours post-transfection, treat the cells with various concentrations of the test compounds (e.g., this compound, naphthalen-1-ylmethanol) and a known RAR agonist (e.g., all-trans retinoic acid) as a positive control. Include a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 values.

RAR_Transactivation_Workflow start Start cell_seeding Seed HEK293T cells in 96-well plate start->cell_seeding transfection Transfect with RAR, RARE-Luciferase, & Control plasmids cell_seeding->transfection treatment Treat with test compounds and controls transfection->treatment incubation Incubate for 18-24 hours treatment->incubation lysis_measurement Lyse cells and measure Luciferase activity incubation->lysis_measurement data_analysis Normalize data and calculate EC50 lysis_measurement->data_analysis end End data_analysis->end

Caption: Workflow for RAR Transactivation Assay.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effects of this compound and its analogs on a selected cancer cell line (e.g., HepG2).

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding compound_treatment Treat with test compounds and controls cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT solution and incubate incubation->mtt_addition solubilization Solubilize formazan crystals with DMSO mtt_addition->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

Future research should focus on the direct experimental evaluation of this compound in a panel of biological assays, including RAR/RXR transactivation, cytotoxicity against various cancer cell lines, and in vitro anti-inflammatory models. Such studies are essential to fully elucidate its biological activity and to understand the influence of the 4-methyl substitution on the pharmacological profile of the naphthalen-1-ylmethanol scaffold.

References

Reactivity comparison of (4-Methylnaphthalen-1-yl)methanol and (naphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of (4-Methylnaphthalen-1-yl)methanol and (naphthalen-1-yl)methanol

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle yet significant impact of molecular structure on reactivity is paramount. This guide provides a detailed comparison of the reactivity of this compound and its parent compound, (naphthalen-1-yl)methanol. We will delve into the electronic effects governing their chemical behavior and provide a robust experimental framework for quantifying these differences, focusing on a common and critical transformation: the oxidation of the benzylic alcohol.

Introduction to the Analogs

(Naphthalen-1-yl)methanol and this compound are aromatic alcohols that serve as versatile intermediates in organic synthesis.[1][2] Their core structure consists of a hydroxymethyl group (-CH₂OH) attached to a naphthalene ring system. The key distinction lies in the presence of a methyl group (-CH₃) at the C4 position of the naphthalene ring in the latter compound.

CompoundStructureMolar Mass ( g/mol )Appearance
(Naphthalen-1-yl)methanol Structure of (Naphthalen-1-yl)methanol158.20Yellowish fine crystalline powder[3]
This compound Structure of this compound172.22Not specified; likely a solid

While structurally similar, the methyl substituent in this compound introduces significant electronic effects that alter the reactivity of the benzylic alcohol.

Theoretical Framework: The Electronic Influence of the Methyl Group

The difference in reactivity between the two compounds is primarily dictated by the electronic properties of the methyl group. The -CH₃ group is a classic electron-donating group (EDG) through two main effects:

  • Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon atoms of the naphthalene ring, leading it to "push" electron density into the aromatic system.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the naphthalene ring.

This donation of electron density increases the overall electron richness of the naphthalene ring system. More importantly, it enhances the electron density at the benzylic carbon (the carbon bearing the -OH group). In reactions where this carbon center becomes more electron-deficient in the transition state, such as oxidation, this electron-donating effect is stabilizing.

For many benzylic alcohol oxidations, the rate-determining step involves the abstraction of a hydride ion (H⁻) from the benzylic carbon.[4][5] An increase in electron density at this carbon facilitates this process, thereby accelerating the reaction rate. Therefore, it is hypothesized that This compound will exhibit greater reactivity towards oxidation than (naphthalen-1-yl)methanol.

Experimental Design: A Competitive Oxidation Study

To empirically validate this hypothesis, a competitive experiment is the most rigorous approach. By subjecting an equimolar mixture of the two alcohols to a limited amount of an oxidizing agent, the more reactive substrate will be consumed at a faster rate. This design minimizes variations in reaction conditions (temperature, concentration, stirring) that can occur between separate experiments.

We will utilize a mild and selective oxidation protocol using N-heterocycle-stabilized iodanes (NHIs), which are known to efficiently oxidize benzylic alcohols to their corresponding aldehydes without significant overoxidation to carboxylic acids.[6][7]

Experimental Workflow

The logical flow of the experiment is designed to ensure reproducibility and accurate quantification of the relative reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare equimolar stock solution of This compound & (naphthalen-1-yl)methanol in MeCN prep_internal Add internal standard (e.g., Dodecane) to substrate mix prep_mix->prep_internal prep_oxidant Prepare stock solution of oxidant (e.g., NHI) in MeCN setup Combine substrate mix and oxidant in a sealed vial at 60°C prep_internal->setup sampling Withdraw aliquots at specific time intervals (t=0, 15, 30, 60, 120 min) setup->sampling quench Quench each aliquot immediately with saturated Na₂S₂O₃ solution sampling->quench extract Extract quenched aliquots with Ethyl Acetate quench->extract dry Dry organic layer over Na₂SO₄ extract->dry gcms Analyze by GC-MS to quantify remaining substrates and products dry->gcms data_plot Data Interpretation gcms->data_plot Plot concentration vs. time

Caption: Workflow for the competitive oxidation experiment.

Detailed Experimental Protocol

Materials:

  • This compound

  • (Naphthalen-1-yl)methanol

  • N-Heterocyclic Iodane (NHI) Oxidant (as described in reference[7])

  • Tetrabutylammonium chloride (TBACl)[7]

  • Acetonitrile (MeCN), anhydrous

  • Dodecane (Internal Standard)

  • Ethyl Acetate

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Substrate Stock Solution: Accurately weigh this compound (e.g., 86.1 mg, 0.5 mmol) and (naphthalen-1-yl)methanol (e.g., 79.1 mg, 0.5 mmol). Dissolve them together in 5.0 mL of anhydrous acetonitrile. Add dodecane (e.g., 50 µL) as an internal standard for GC-MS analysis.

  • Reaction Setup: In a clean, dry 10 mL vial equipped with a magnetic stir bar, add 1.0 mL of the substrate stock solution (containing 0.1 mmol of each alcohol).

  • Initiation: To the stirring solution, add the NHI oxidant (0.14 mmol, 1.4 equiv relative to one alcohol) and TBACl (0.1 mmol, 1.0 equiv).[7] Seal the vial and place it in a preheated oil bath at 60°C. Start a timer immediately (t=0).

  • Sampling and Quenching: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 100 µL aliquot from the reaction mixture. Immediately quench the aliquot by adding it to a vial containing 1 mL of saturated Na₂S₂O₃ solution to destroy any remaining oxidant.

  • Workup: Add 1 mL of ethyl acetate to the quenched aliquot, vortex thoroughly, and allow the layers to separate.

  • Analysis: Carefully transfer the top organic layer to a GC-MS vial containing a small amount of anhydrous Na₂SO₄. Analyze the sample by GC-MS to determine the relative concentrations of the two starting alcohols and their corresponding aldehyde products, normalized against the internal standard.

Anticipated Results and Data Interpretation

Based on the electronic arguments presented, this compound is expected to be consumed faster than (naphthalen-1-yl)methanol. The GC-MS data would allow for the plotting of substrate concentration versus time.

Expected Comparative Data:

Time (min)(Naphthalen-1-yl)methanol Conversion (%)This compound Conversion (%)
000
151535
302860
604585
12065>95

Note: This table represents expected data based on established chemical principles of substituent effects on reaction kinetics.[4][8]

The relative rate of reaction can be calculated by comparing the initial rates of disappearance of the two substrates. A significantly higher rate constant for this compound would provide strong evidence for its enhanced reactivity.

Mechanistic Insights

The oxidation of benzylic alcohols by many reagents, including hypervalent iodine compounds, often proceeds through a mechanism involving hydride transfer in the rate-determining step.[5][7] The electron-donating methyl group stabilizes the partial positive charge that develops on the benzylic carbon in the transition state of this step, thus lowering the activation energy and increasing the reaction rate.

G cluster_naphthyl (Naphthalen-1-yl)methanol cluster_methylnaphthyl This compound Naph Naphthyl-CH₂-OH (No EDG) TS_Naph {  [Naphthyl-C(+)H-OH]‡ | Less Stabilized Transition State } Naph->TS_Naph Oxidation (Slower) Prod_Naph Naphthyl-CHO Aldehyde TS_Naph->Prod_Naph MeNaph 4-Me-Naphthyl-CH₂-OH (+I, Hyperconjugation) TS_MeNaph {  [4-Me-Naphthyl-C(+)H-OH]‡ | More Stabilized Transition State } MeNaph->TS_MeNaph Oxidation (Faster) Prod_MeNaph 4-Me-Naphthyl-CHO Aldehyde TS_MeNaph->Prod_MeNaph

Caption: Effect of the methyl group on transition state stability.

Conclusion

The presence of a methyl group at the C4 position of the naphthalene ring significantly enhances the reactivity of the benzylic alcohol in this compound compared to the unsubstituted (naphthalen-1-yl)methanol. This increased reactivity is a direct consequence of the electron-donating nature of the methyl group, which stabilizes the transition state of reactions like oxidation. For chemists engaged in the synthesis of complex molecules, this principle is a critical consideration for predicting reaction outcomes and optimizing conditions. The provided experimental protocol offers a reliable method for quantifying this reactivity difference, reinforcing the foundational principles of physical organic chemistry in a practical, application-focused context.

References

The Strategic Advantage of (4-Methylnaphthalen-1-yl)methanol in Library Synthesis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of foundational building blocks is a critical determinant of the novelty, diversity, and ultimate success of a screening library. The naphthalene scaffold, a privileged bicyclic aromatic hydrocarbon, has been extensively explored in medicinal chemistry due to its wide array of pharmacological properties.[1][2] Derivatives of naphthalene have been incorporated into numerous FDA-approved therapeutics, underscoring the significance of this moiety in drug development.[2] This guide provides an in-depth technical analysis of (4-Methylnaphthalen-1-yl)methanol as a versatile building block for library synthesis, offering a comparative perspective against common alternatives and supported by experimental insights.

The Naphthalene Core: A Privileged Scaffold in Medicinal Chemistry

The rigid, lipophilic nature of the naphthalene ring system provides an excellent platform for the spatial projection of pharmacophoric elements. Its ability to engage in π-π stacking and hydrophobic interactions within biological targets makes it a sought-after core structure in the design of bioactive molecules.[3] The introduction of a methyl group at the 4-position, as in this compound, offers a subtle yet significant modification. This methyl group can enhance binding affinity through favorable hydrophobic interactions and can also influence the metabolic stability of the resulting compounds by blocking a potential site of oxidation.

This compound: A Chemically Tractable Building Block

This compound is an aromatic alcohol that serves as a versatile intermediate in the synthesis of a wide range of derivatives.[4] Its primary hydroxyl group is the key reactive handle, allowing for its facile incorporation into libraries via common, robust chemical transformations such as etherification and esterification.

Chemical Properties:

PropertyValue
CAS Number 57322-44-8
Molecular Formula C₁₂H₁₂O
Molecular Weight 172.23 g/mol
Appearance White solid
Purity ≥ 96% (HPLC)

Performance in Library Synthesis: Key Reactions and Comparative Analysis

The utility of this compound as a building block is best demonstrated through its performance in common library synthesis reactions. Here, we compare its anticipated performance against a simpler, yet widely used alternative: benzyl alcohol.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of library construction, enabling the formation of robust ether linkages.[5] This Sɴ2 reaction involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[5]

Comparative Performance:

Building BlockKey Features Influencing ReactivityExpected Yield Range
This compound The naphthalene ring is more electron-rich than a simple benzene ring, which can slightly enhance the nucleophilicity of the corresponding alkoxide. Steric hindrance from the peri-hydrogen on the naphthalene ring may slightly decrease the reaction rate compared to unhindered primary alcohols.80-95%
Benzyl Alcohol A standard building block with predictable reactivity. The benzene ring is less electron-donating than naphthalene. Minimal steric hindrance allows for facile Sɴ2 reaction.85-98%

While benzyl alcohol may offer slightly higher yields due to lower steric hindrance, the resulting naphthyl ethers from this compound provide access to a distinct and often more biologically relevant chemical space.

Mitsunobu Esterification

The Mitsunobu reaction is a powerful tool for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry where applicable.[6] It proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.[6]

Comparative Performance:

Building BlockKey Features Influencing ReactivityExpected Yield Range
This compound The primary alcohol is readily activated by the Mitsunobu reagents. The steric bulk of the naphthalene scaffold is a consideration, but generally does not impede the reaction with primary alcohols.70-90%
Benzyl Alcohol A highly reliable substrate for the Mitsunobu reaction. Its lower steric bulk can lead to faster reaction times and slightly higher yields.75-95%

The choice between these building blocks in a Mitsunobu reaction will often be dictated by the desired properties of the final library members rather than a significant difference in synthetic accessibility. The introduction of the 4-methylnaphthalene moiety can impart unique photophysical properties or serve as a key binding element in the target molecule.

Experimental Protocols for Library Synthesis

The following protocols are provided as representative examples for the application of this compound in parallel library synthesis.

Protocol 1: Parallel Williamson Ether Synthesis

This protocol describes the synthesis of a library of ethers from this compound and a diverse set of alkyl halides in a 96-well plate format.

Workflow Diagram:

Williamson_Ether_Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction Setup (96-well plate) cluster_workup Work-up and Purification reagent_prep Prepare stock solutions of: - this compound in THF - NaH in THF - Library of alkyl halides in THF dispense_alcohol Dispense this compound solution to each well reagent_prep->dispense_alcohol Step 1 add_base Add NaH suspension to each well and stir dispense_alcohol->add_base Step 2 add_halides Dispense unique alkyl halide solution to each well add_base->add_halides Step 3 reaction Seal plate and stir at room temperature add_halides->reaction Step 4 quench Quench with water reaction->quench Step 5 extract Liquid-liquid extraction with ethyl acetate quench->extract Step 6 purify Purify via parallel flash chromatography extract->purify Step 7

Caption: Workflow for parallel Williamson ether synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous tetrahydrofuran (THF).

    • Prepare a 60% (w/w) suspension of sodium hydride (NaH) in mineral oil.

    • Prepare 0.6 M stock solutions of a library of diverse alkyl halides in anhydrous THF in a 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).

    • Carefully add 4.4 mg of the 60% NaH suspension (0.11 mmol) to each well.

    • Stir the plate at room temperature for 30 minutes to allow for alkoxide formation.

    • Add 200 µL of the appropriate alkyl halide stock solution (0.12 mmol) to each well.

  • Reaction and Monitoring:

    • Seal the reaction block and stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a representative well.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of 200 µL of water to each well.

    • Add 500 µL of ethyl acetate to each well and perform liquid-liquid extraction.

    • Separate the organic layer and dry over anhydrous sodium sulfate.

    • Purify the crude products using a parallel flash chromatography system.

Protocol 2: Parallel Mitsunobu Esterification

This protocol outlines the synthesis of a library of esters from this compound and a diverse set of carboxylic acids.

Workflow Diagram:

Mitsunobu_Esterification cluster_prep Reagent Preparation cluster_reaction Reaction Setup (96-well plate) cluster_workup Work-up and Purification reagent_prep Prepare stock solutions of: - this compound in THF - Triphenylphosphine in THF - Library of carboxylic acids in THF - DIAD in THF dispense_reagents Dispense alcohol, phosphine, and carboxylic acid solutions to each well reagent_prep->dispense_reagents Step 1 cool_plate Cool the reaction plate to 0 °C dispense_reagents->cool_plate Step 2 add_diad Add DIAD solution dropwise to each well cool_plate->add_diad Step 3 reaction Allow to warm to room temperature and stir add_diad->reaction Step 4 concentrate Concentrate the reaction mixture reaction->concentrate Step 5 purify Purify via parallel flash chromatography concentrate->purify Step 6

Caption: Workflow for parallel Mitsunobu esterification.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous THF.

    • Prepare a 0.75 M stock solution of triphenylphosphine (PPh₃) in anhydrous THF.

    • Prepare 0.6 M stock solutions of a library of diverse carboxylic acids in anhydrous THF in a 96-well plate.

    • Prepare a 0.75 M stock solution of diisopropyl azodicarboxylate (DIAD) in anhydrous THF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol), 200 µL of the PPh₃ stock solution (0.15 mmol), and 200 µL of the appropriate carboxylic acid stock solution (0.12 mmol).

    • Cool the reaction block to 0 °C in an ice bath.

    • Slowly add 200 µL of the DIAD stock solution (0.15 mmol) to each well.

  • Reaction and Monitoring:

    • Remove the reaction block from the ice bath and allow it to warm to room temperature.

    • Stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the contents of each well under reduced pressure.

    • Redissolve the residue in a minimal amount of dichloromethane.

    • Purify the crude products using a parallel flash chromatography system to remove triphenylphosphine oxide and the hydrazine byproduct.

Conclusion: Strategic Application in Drug Discovery

This compound stands out as a valuable building block for library synthesis, offering a strategic entry point to novel chemical matter based on the privileged naphthalene scaffold. While simpler alternatives like benzyl alcohol may provide marginally higher yields in some standard reactions, the unique structural and electronic contributions of the 4-methylnaphthalene moiety often justify its use. The ability to readily generate diverse libraries of ethers and esters using robust, parallelizable protocols makes this compound an attractive choice for medicinal chemists aiming to expand the structural diversity of their compound collections and enhance the potential for discovering next-generation therapeutics.

References

A Senior Application Scientist's Guide to Cross-Validation in the Quantification of (4-Methylnaphthalen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. The reliability of such measurements underpins product quality, safety, and efficacy. This guide provides an in-depth comparison and cross-validation of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantification of (4-Methylnaphthalen-1-yl)methanol, a key aromatic alcohol intermediate.

This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations.

The Imperative of Orthogonal Methodologies

Relying on a single analytical technique, no matter how well-validated, carries an inherent risk of systematic error or unforeseen interferences. Cross-validation, the process of comparing results from two or more fundamentally different analytical methods, provides a robust and objective confirmation of an analyte's concentration.[1][2] This practice is crucial for establishing the true value of a measurement and ensuring data integrity, particularly in regulated environments.[1] The choice of orthogonal methods—techniques that rely on different chemical or physical principles—is key to a comprehensive cross-validation strategy.

Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, a semi-volatile aromatic alcohol, HPLC, GC-MS, and qNMR each present a unique set of advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Strengths - High precision and accuracy.[3] - Wide applicability to a range of compounds. - Robust and well-established methodology.[4]- Excellent sensitivity and selectivity.[5] - High resolving power for complex mixtures. - Definitive identification through mass spectra.- Primary ratio method, potentially not requiring a specific reference standard of the analyte. - Non-destructive. - Provides structural information.[6][7][8]
Limitations - Requires chromophores for UV detection. - May have lower sensitivity than GC-MS for certain analytes.- Requires volatile and thermally stable analytes. - Potential for matrix effects.[5]- Lower sensitivity compared to chromatographic methods.[9] - Higher instrumentation cost.
Typical Use Case Routine quality control, purity assessment, and stability testing.Impurity profiling, trace analysis, and identification of unknown substances.Absolute quantification, characterization of reference standards, and structural elucidation.

Experimental Design and Protocols

The following sections detail the experimental workflows for the quantification of this compound using HPLC-UV, GC-MS, and qNMR. These protocols are designed to be compliant with the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[10][11][12][13][14]

High-Performance Liquid Chromatography (HPLC-UV) Workflow

HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness and precision.[3][4] The naphthalene ring in this compound provides a strong chromophore, making it well-suited for UV detection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock & Working Standard Solutions A->B D System Suitability Injections (Blank, Standard) B->D C Weigh Sample & Prepare Sample Solution F Inject Sample Solutions C->F E Inject Standard Solutions (Calibration Curve) D->E E->F G Integrate Peak Areas F->G H Generate Calibration Curve (Linear Regression) G->H I Calculate Concentration in Sample H->I GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & Internal Standard) B Prepare Calibration Standards with Internal Standard (IS) A->B C Prepare Sample Solutions with Internal Standard (IS) A->C D Inject Calibration Standards B->D E Inject Sample Solutions C->E D->E F Extract Ion Chromatograms (Analyte & IS) E->F G Calculate Peak Area Ratios (Analyte/IS) F->G H Generate Calibration Curve G->H I Calculate Sample Concentration H->I QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Sample C Dissolve both in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately Weigh Certified Internal Standard (e.g., Maleic Acid) B->C D Optimize Spectrometer Parameters (e.g., Pulse Width, Relaxation Delay) C->D E Acquire 1H NMR Spectrum D->E F Phase and Baseline Correction E->F G Integrate Characteristic Peaks (Analyte & Internal Standard) F->G H Calculate Purity/Concentration using the qNMR Equation G->H

References

A Comparative Toxicological Assessment of Methylnaphthalenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological comparison of methylnaphthalene isomers, primarily 1-methylnaphthalene (1-MN) and 2-methylnaphthalene (2-MN). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances of their toxicity, supported by experimental data and detailed protocols. Our objective is to offer a scientifically rigorous resource that informs experimental design and enhances the understanding of methylnaphthalene toxicology.

Introduction: The Significance of Methylnaphthalene Toxicology

Methylnaphthalenes are bicyclic aromatic hydrocarbons prevalent in the environment due to their presence in crude oil, coal tar, and as byproducts of combustion.[1][2] Their widespread distribution and potential for human exposure necessitate a thorough understanding of their toxicological profiles.[1][3] While structurally similar, the position of the methyl group significantly influences their metabolic activation and subsequent toxicity, making a comparative assessment essential. This guide will explore these differences, focusing on their effects on key organ systems, particularly the respiratory tract.

Comparative Toxicokinetics and Metabolism

The toxicity of methylnaphthalenes is intrinsically linked to their metabolic activation, primarily mediated by cytochrome P450 (CYP) monooxygenases.[1][3] This process, however, differs between the two primary isomers, leading to variations in their toxicological potency.

Metabolic Activation: The initial step in the bioactivation of methylnaphthalenes involves the formation of reactive epoxide intermediates.[1][3] While both isomers undergo this process, the specific CYP enzymes involved and the subsequent metabolic pathways can differ.[1][4] For instance, studies suggest that ring epoxidation is a critical step leading to cytotoxicity.[3] In contrast to naphthalene, where CYP2F2 plays a major role in the lungs, the specific P450s responsible for methylnaphthalene activation are less clearly defined but are crucial for their toxicity.[1][4]

The metabolism of 2-methylnaphthalene has been shown to involve the formation of multiple dihydrohydroxyglutathione metabolites, indicating the generation of reactive epoxides.[1] Furthermore, 2-naphthalenemethanol has been identified as a metabolite involved in the metabolic activation of 2-MN, with cytochrome P450 enzymes and sulfotransferases playing a role.[5]

Distribution: Following administration, methylnaphthalene metabolites exhibit dose-dependent binding to tissues, with the highest concentrations typically found in the liver and kidney, followed by the lung.[6] This distribution is a key determinant of organ-specific toxicity.

The metabolic pathways of 1-MN and 2-MN can be visualized as follows:

cluster_1MN 1-Methylnaphthalene Metabolism cluster_2MN 2-Methylnaphthalene Metabolism 1-MN 1-MN 1-MN_Epoxide 1-Methylnaphthalene Epoxide 1-MN->1-MN_Epoxide CYP450 1-MN_Diols Dihydrodiols 1-MN_Epoxide->1-MN_Diols Epoxide Hydrolase 1-MN_Conjugates Glutathione/ Sulfate Conjugates 1-MN_Epoxide->1-MN_Conjugates GST/SULT 1-MN_Toxicity Toxicity (e.g., Lung Injury) 1-MN_Epoxide->1-MN_Toxicity 2-MN 2-MN 2-MN_Epoxide 2-Methylnaphthalene Epoxide 2-MN->2-MN_Epoxide CYP450 2-NM 2-Naphthalenemethanol 2-MN->2-NM CYP450 2-MN_Diols Dihydrodiols 2-MN_Epoxide->2-MN_Diols Epoxide Hydrolase 2-MN_Conjugates Glutathione/ Sulfate Conjugates 2-MN_Epoxide->2-MN_Conjugates GST/SULT 2-MN_Toxicity Toxicity (e.g., Clara Cell Necrosis) 2-MN_Epoxide->2-MN_Toxicity 2-NM->2-MN_Conjugates SULT 2-NM->2-MN_Toxicity

Caption: Metabolic activation pathways for 1-MN and 2-MN.

Comparative Organ-Specific Toxicity

The primary target organ for methylnaphthalene toxicity is the respiratory system, particularly the nonciliated bronchiolar epithelial (Clara) cells.[1] However, the severity and nature of the lesions can vary between the isomers.

Respiratory Toxicity:

  • 2-Methylnaphthalene: Intraperitoneal administration of 2-MN in mice leads to dose-dependent injury to Clara cells.[1] At higher doses, ciliated cells also show signs of damage, such as flattening and vacuolation.[1] The severity of the lung lesion caused by 2-MN is reported to be similar to that of naphthalene.[1] Chronic dietary exposure to 2-MN in mice has been linked to pulmonary alveolar proteinosis.[1][7]

  • 1-Methylnaphthalene: Generally considered less toxic to the lungs than 2-MN.[1] However, chronic dietary exposure in male mice has been associated with an increased incidence of bronchiolar/alveolar adenomas, although this effect was not dose-dependent.[1]

Hepatic and Renal Toxicity:

While the lung is the primary target, studies have also shown that methylnaphthalene metabolites can bind to liver and kidney tissues, suggesting a potential for toxicity in these organs as well.[6] In a 13-week repeated dose study in mice, 1-MN caused single-cell necrosis in the liver of males at the higher dose tested.[8][9][10]

Carcinogenicity:

The carcinogenic potential of methylnaphthalenes appears to differ from that of naphthalene. While naphthalene exposure is associated with an increased incidence of respiratory epithelial adenomas and neuroblastomas in the nasal epithelium of rats, chronic administration of methylnaphthalenes has not demonstrated the same oncogenic potential.[1] The U.S. EPA has classified 1-methylnaphthalene as having "suggestive evidence of carcinogenicity," while the data for 2-methylnaphthalene are considered inadequate for a carcinogenic potential assessment.[7][11]

Comparative Toxicity Summary:

Endpoint1-Methylnaphthalene2-MethylnaphthaleneReference
Primary Target Organ Lung, LiverLung[1][12]
Key Respiratory Effect Bronchiolar/alveolar adenomas (male mice, chronic)Clara cell necrosis, pulmonary alveolar proteinosis[1]
Relative Lung Toxicity Less toxicMore toxic[1]
Carcinogenicity (EPA) Suggestive evidenceInadequate data[7][11]

Experimental Protocols for Toxicological Assessment

To facilitate reproducible and rigorous toxicological assessments of methylnaphthalenes, this section provides detailed protocols for key in vitro and in vivo experiments. These protocols are based on established methodologies and are designed to be self-validating.

In Vitro Cytotoxicity Assay in Human Lung Epithelial Cells (A549)

Rationale: This assay provides a rapid and cost-effective method to assess the direct cytotoxic potential of methylnaphthalene isomers on a relevant human cell line. A549 cells, while of alveolar origin, are a common model for initial toxicity screening of pulmonary toxicants.

Methodology:

  • Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of 1-MN and 2-MN in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of methylnaphthalenes. Include a vehicle control (medium with solvent) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value for each isomer.

Start Start Seed_Cells Seed A549 cells in 96-well plate Start->Seed_Cells Prepare_Compounds Prepare serial dilutions of 1-MN and 2-MN Seed_Cells->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate Incubate for 24/48 hours Treat_Cells->Incubate MTT_Assay Perform MTT assay Incubate->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Acute Pulmonary Toxicity Study in Mice

Rationale: This protocol is designed to evaluate and compare the acute pulmonary toxicity of 1-MN and 2-MN in a rodent model, which has been shown to be susceptible to naphthalene-induced lung injury.[1] This study allows for the histopathological examination of lung tissue to identify the specific cell types affected.

Methodology:

  • Animal Model: Use male B6C3F1 mice, 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Prepare solutions of 1-MN and 2-MN in a suitable vehicle (e.g., corn oil).

    • Administer a single intraperitoneal (i.p.) injection of the test compounds at various dose levels (e.g., 50, 100, 200, 400 mg/kg).

    • Include a vehicle control group.

    • Use at least 5 mice per group.

  • Observation: Monitor the animals for clinical signs of toxicity for 24 hours.

  • Tissue Collection: At 24 hours post-injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Histopathology:

    • Perfuse the lungs with a fixative (e.g., 10% neutral buffered formalin) via the trachea.

    • Excise the lungs and immerse them in the same fixative for at least 24 hours.

    • Process the tissues, embed in paraffin, and section at 5 µm.

    • Stain the sections with hematoxylin and eosin (H&E).

  • Microscopic Examination: Examine the lung sections under a light microscope. Score the severity of bronchiolar epithelial cell necrosis, inflammation, and other pathological changes.

This in vivo protocol should be conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC) and follows principles outlined in OECD Test Guideline 423 for acute oral toxicity, adapted for intraperitoneal administration and specific endpoint analysis.[13]

Conclusion and Future Directions

The toxicological profiles of 1-methylnaphthalene and 2-methylnaphthalene, while sharing some similarities with naphthalene, exhibit important differences driven by the position of the methyl group. 2-Methylnaphthalene generally demonstrates greater pulmonary toxicity, targeting Clara cells and inducing alveolar proteinosis. In contrast, 1-methylnaphthalene is less acutely toxic to the lungs but has shown some evidence of carcinogenicity in male mice.

Future research should focus on elucidating the specific cytochrome P450 isoforms responsible for the metabolic activation of each isomer in human tissues to better assess human health risks.[1][3] Further investigation into the mechanisms of methylnaphthalene-induced carcinogenesis and the development of more sensitive biomarkers of exposure and effect are also warranted.

References

Safety Operating Guide

Navigating the Disposal of (4-Methylnaphthalen-1-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and chemical research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of (4-Methylnaphthalen-1-yl)methanol (CAS No. 57322-44-8), a compound often utilized in organic synthesis and materials science research.[1] Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of our environment and the health and safety of our laboratory personnel.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. While a specific, comprehensive toxicological profile for this exact compound is not widely available, its structural similarity to naphthalene and other methylnaphthalenes provides a strong basis for risk assessment. Naphthalene is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste and is a suspected carcinogen.[2][3] Therefore, it is prudent to handle this compound with the same level of caution.

Key Hazards:

  • Potential Carcinogenicity: Naphthalene is a suspected human carcinogen, and therefore this compound should be treated as a potential carcinogen.[3]

  • Environmental Toxicity: Naphthalene and its derivatives are very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[4] Improper disposal can lead to significant environmental contamination.[3]

  • Flammability: While this compound is a solid at room temperature, it is a combustible material.[1]

Hazard ClassificationDescriptionPrimary Concerns
Health Hazard Suspected carcinogen. Harmful if swallowed.Long-term exposure risks, acute toxicity upon ingestion.
Environmental Hazard Toxic to aquatic life with long-lasting effects.Contamination of water systems and harm to aquatic ecosystems.
Physical Hazard Combustible solid.Fire hazard, especially in the presence of ignition sources.

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including as a waste product.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Section 3: Waste Segregation and Storage

Proper segregation and storage of this compound waste are the first critical steps in the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard," "Carcinogen Hazard").[5]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6] The SAA should be in a well-ventilated area, away from heat sources and ignition points.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills. Keep the container closed at all times except when adding waste.[7]

Section 4: Disposal Procedures

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The EPA classifies naphthalene and its waste as hazardous, and therefore, specific disposal methods are required.[2][8]

Recommended Disposal Method: Incineration

High-temperature incineration is the preferred and most effective method for the destruction of organic hazardous wastes like this compound.[2][9] This process ensures the complete breakdown of the hazardous constituents into less harmful substances.[10]

Disposal Workflow:

Caption: Workflow for the compliant disposal of this compound.

Prohibited Disposal Methods:

  • Sink Disposal: Under no circumstances should this compound or its residues be poured down the drain. This can lead to severe contamination of waterways.[6]

  • Regular Trash: This compound is not suitable for disposal in the regular solid waste stream.[6]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[6]

Section 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Section 6: Regulatory Framework

The disposal of this compound is governed by several key regulations:

  • Resource Conservation and Recovery Act (RCRA): This is the primary federal law in the United States governing the disposal of solid and hazardous waste.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations dictate the safe handling of hazardous chemicals in the workplace, including requirements for PPE and hazard communication.

It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations.[7]

Conclusion

The proper disposal of this compound is a multi-faceted process that demands a commitment to safety and environmental stewardship. By understanding the hazards, implementing robust handling and storage protocols, and adhering to the prescribed disposal methods, researchers can ensure they are not only compliant with regulations but are also contributing to a safer and more sustainable scientific community. Always consult your institution's specific hazardous waste management plan and your EHS department for guidance.

References

Navigating the Safe Handling of (4-Methylnaphthalen-1-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the safe and effective handling of novel compounds is paramount. (4-Methylnaphthalen-1-yl)methanol, a versatile aromatic alcohol, serves as a key intermediate in the synthesis of a wide range of organic molecules. While its utility is significant, a thorough understanding of its potential hazards and the implementation of robust safety protocols are critical to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work with this compound confidently and safely.

Understanding the Hazard Profile

This compound (CAS No. 57322-44-8) is classified as harmful if swallowed (Acute toxicity - Category 4, Oral)[1]. While comprehensive toxicological data for this specific compound is limited, its structure as an aromatic alcohol warrants a cautious approach, assuming potential for skin and eye irritation. Chronic exposure effects have not been fully elucidated, but studies on related methylnaphthalene compounds suggest that respiratory and hepatic effects could be of concern with prolonged or repeated exposure[2][3]. Therefore, all handling procedures must be designed to minimize direct contact and inhalation.

Key Hazard Information:

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 4: Harmful if swallowed[1]
Potential Skin Irritation Assumed based on chemical classGeneral Chemical Safety Principles
Potential Eye Irritation Assumed based on chemical classGeneral Chemical Safety Principles
Potential Respiratory Irritation Assumed based on chemical classGeneral Chemical Safety Principles

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on a risk assessment for aromatic alcohols and should be strictly adhered to.

A. Hand Protection:

Given the aromatic nature of this compound, gloves resistant to aromatic hydrocarbons are essential. Nitrile gloves provide good resistance to a range of chemicals, but for prolonged or direct contact, more robust options should be considered.

  • For short-term, incidental contact: A single pair of standard laboratory nitrile gloves (minimum 5-mil thickness) is acceptable. However, gloves should be changed immediately upon any sign of contamination.

  • For extended handling or immersion: Double gloving with an inner nitrile glove and an outer, more resistant glove such as butyl rubber or Viton™ is recommended. Butyl gloves offer excellent protection against a wide variety of chemicals, including many alcohols and aromatic hydrocarbons[4].

Always inspect gloves for any signs of degradation or puncture before and during use.

B. Eye and Face Protection:

To prevent splashes or contact with airborne particles, appropriate eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles[5].

C. Skin and Body Protection:

A standard laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat. Ensure that all skin is covered, and that pants and closed-toe shoes are worn at all times in the laboratory.

D. Respiratory Protection:

Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Standard Operations: If work is performed exclusively within a fume hood, respiratory protection is typically not required.

  • Outside of a Fume Hood or in Case of a Spill: If there is a potential for generating aerosols or dusts outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary[6][7][8].

PPE Selection Workflow

PPE_Selection Start Start: Assess Task Task Handling this compound Start->Task Quantity Small or Large Quantity? Task->Quantity Location Inside or Outside Fume Hood? Task->Location Gloves Hand Protection: - Nitrile (incidental) - Butyl/Viton (prolonged) EyeFace Eye/Face Protection: - Goggles (minimum) - Face Shield (splash risk) Body Body Protection: - Lab Coat - Chem-resistant Apron Respiratory Respiratory Protection: - Fume Hood (standard) - Respirator (spill/aerosol) Quantity->Gloves Prolonged contact Quantity->EyeFace Large quantity Location->Respiratory Outside Hood

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is crucial for minimizing risks.

Step 1: Pre-Handling Preparation

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Gather all necessary PPE and inspect it for integrity.

  • Prepare your work area by removing any unnecessary items and ensuring spill control materials are readily accessible.

  • Have a designated and properly labeled hazardous waste container ready for all solid and liquid waste.

Step 2: Handling the Compound

  • Perform all manipulations of this compound within the chemical fume hood.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Avoid creating dust or aerosols. If the compound is a solid, handle it gently.

  • Use dedicated spatulas and glassware.

Step 3: Post-Handling Procedures

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Carefully remove PPE, avoiding cross-contamination. Dispose of disposable items in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and any contaminated materials must be handled with the utmost care to protect the environment and comply with regulations.

A. Waste Segregation and Collection:

  • Never dispose of this compound down the drain or in the regular trash[9]. It is considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and pipette tips, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: Any chemically contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.

B. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Keep waste containers closed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

C. Final Disposal:

  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your EHS department for guidance and to schedule a waste pickup.

  • All hazardous waste must be managed in accordance with local, state, and federal regulations[10][11][12].

Disposal_Plan Start Generated Waste This compound WasteType Solid, Liquid, or Sharp? Start->WasteType SolidWaste Solid Waste Container (Labeled Hazardous) WasteType->SolidWaste Solid LiquidWaste Liquid Waste Container (Labeled Hazardous) WasteType->LiquidWaste Liquid SharpWaste Sharps Container (Labeled Hazardous) WasteType->SharpWaste Sharp Storage Store in Satellite Accumulation Area SolidWaste->Storage LiquidWaste->Storage SharpWaste->Storage EHS Contact EHS for Pickup and Final Disposal Storage->EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.